molecular formula C13H15NO3 B181402 Benzyl 2-oxopiperidine-1-carboxylate CAS No. 106412-35-5

Benzyl 2-oxopiperidine-1-carboxylate

Cat. No.: B181402
CAS No.: 106412-35-5
M. Wt: 233.26 g/mol
InChI Key: LKGMGCSFOUSKCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-8-4-5-9-14(12)13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGMGCSFOUSKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455096
Record name Benzyl 2-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106412-35-5
Record name Benzyl 2-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-oxopiperidine-1-carboxylate, also known as N-Cbz-2-piperidone, is a heterocyclic compound that serves as a crucial building block in modern organic synthesis. Its structure, featuring a piperidine ring protected with a benzyloxycarbonyl (Cbz) group, makes it a valuable intermediate in the development of novel pharmaceutical agents and other complex organic molecules. The Cbz protecting group offers stability under a variety of reaction conditions and can be selectively removed, providing synthetic flexibility. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₁₃H₁₅NO₃-
Molecular Weight 233.26 g/mol -
Appearance White to off-white crystalline powderBased on analogs[1]
Melting Point 38-41 °C (estimated)Based on the closely related analog 1-Cbz-4-piperidone.
Boiling Point 416.3 ± 24.0 °C (Predicted)Predicted value.
Density 1.194 g/mL at 25 °C-
Refractive Index (n20/D) 1.544-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, MethanolBased on the closely related analog 1-Cbz-4-piperidone.
pKa -2.34 ± 0.20 (Predicted)Predicted value.
LogP 1.5 (Predicted)-

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound, based on established procedures for similar compounds.

Synthesis: N-Benzyloxycarbonylation of 2-Piperidone

The synthesis of this compound is typically achieved through the N-protection of 2-piperidone using benzyl chloroformate (Cbz-Cl) under basic conditions. This method, a variation of the Schotten-Baumann reaction, is widely used for the introduction of the Cbz protecting group onto amines.

Materials:

  • 2-Piperidone

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or a non-nucleophilic organic base (e.g., triethylamine)

  • Solvent: Tetrahydrofuran (THF)/Water mixture or Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-piperidone in a suitable solvent system (e.g., a 2:1 mixture of THF and water).

  • Add sodium carbonate to the solution to act as a base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate to the cooled reaction mixture with vigorous stirring.

  • Allow the reaction to stir at room temperature for several hours or until completion, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Flash Column Chromatography

The crude this compound is typically purified by flash column chromatography to remove unreacted starting materials and byproducts.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent: A mixture of ethyl acetate and hexane (e.g., starting with a 1:3 ratio and gradually increasing the polarity).

Procedure:

  • Prepare a silica gel column in the chosen eluent system.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with the ethyl acetate/hexane mixture, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a white to off-white solid.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques. Commercial suppliers often provide data from NMR, HPLC, and LC-MS.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the benzyl group protons (typically in the aromatic region around 7.3 ppm), the methylene protons of the benzyl group (a singlet around 5.2 ppm), and the methylene protons of the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carbamate, the carbonyl carbon of the lactam, the aromatic carbons of the benzyl group, and the aliphatic carbons of the piperidine ring.

High-Performance Liquid Chromatography (HPLC):

  • An HPLC method can be developed to assess the purity of the compound. A typical setup would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water. The purity is determined by the peak area percentage of the main product.

Logical Workflow: Application in Synthesis

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. Its protected nature allows for selective modifications at other positions of the molecule before the deprotection of the piperidine nitrogen for further functionalization. The following diagram illustrates a logical workflow for its use in a multi-step synthesis.

G Logical Workflow for the Utilization of this compound start 2-Piperidone step1 N-Cbz Protection start->step1 product This compound step1->product step2 Further Synthetic Modifications product->step2 intermediate Modified Intermediate step2->intermediate step3 Cbz Deprotection (e.g., Hydrogenolysis) intermediate->step3 deprotected Deprotected Intermediate step3->deprotected step4 Final Functionalization deprotected->step4 final_product Target Molecule step4->final_product

Caption: Synthetic workflow using this compound.

Conclusion

This compound is a foundational building block in medicinal chemistry and organic synthesis.[3] Its well-defined physicochemical properties, coupled with established protocols for its synthesis and purification, make it a reliable and versatile intermediate. The ability to introduce the Cbz protecting group and subsequently remove it under mild conditions allows for intricate molecular architectures to be constructed, paving the way for the discovery and development of new therapeutic agents. This guide provides the essential technical information for researchers and scientists to effectively utilize this important synthetic tool in their endeavors.

References

Benzyl 2-oxopiperidine-1-carboxylate CAS number and spectral data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 2-oxopiperidine-1-carboxylate (also known as 1-Cbz-2-piperidone or N-Benzyloxycarbonyl-δ-valerolactam). The document details its chemical identity, physicochemical properties, a proposed synthesis protocol, and available spectral data context. Due to the limited publicly available experimental data for this specific compound, this guide also includes comparative data for the isomeric compound, Benzyl 4-oxopiperidine-1-carboxylate, and a conceptual signaling pathway to illustrate potential biological relevance based on related N-acylated lactams.

Chemical Identity and Properties

This compound is a derivative of 2-piperidone (δ-valerolactam) where the nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group. This protecting group is common in peptide synthesis and other areas of organic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 106412-35-5[1][2][3]
Molecular Formula C₁₃H₁₅NO₃[1][2][3]
Molecular Weight 233.26 g/mol [1][2][3]
Physical State Liquid (Predicted)[2]
Boiling Point 416.3 ± 24.0 °C (Predicted)[1]
Density 1.194 g/mL at 25 °C (Predicted)[2]
Refractive Index n20/D 1.544 (Predicted)[2]
pKa -2.34 ± 0.20 (Predicted)[2]

Synthesis Protocol

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2-Piperidone (δ-valerolactam)

    • Benzyl chloroformate (Cbz-Cl)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

    • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

    • Sodium bicarbonate solution (aqueous, saturated)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., Ethyl acetate, Hexane)

  • Procedure:

    • Dissolve 2-piperidone (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add the non-nucleophilic base (1.2 eq) to the solution and stir for 10-15 minutes.

    • Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled, stirring solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water or a saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterization:

    • The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Below is a workflow diagram for the proposed synthesis.

G cluster_setup Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve 2-Piperidone in Anhydrous Solvent cool Cool to 0 °C start->cool add_base Add Base (e.g., TEA) cool->add_base add_cbz Add Benzyl Chloroformate add_base->add_cbz quench Quench Reaction add_cbz->quench Stir at RT extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify product This compound purify->product

Caption: Proposed workflow for the synthesis of this compound.

Spectral Data

Publicly available, experimentally determined spectral data for this compound is limited. Commercial suppliers indicate the availability of NMR and other spectral data upon request.[3] For reference and comparison, the spectral data for the isomeric compound, Benzyl 4-oxopiperidine-1-carboxylate (CAS: 19099-93-5), is provided below.[4]

Table 2: Reference Spectral Data for Benzyl 4-oxopiperidine-1-carboxylate

Data TypeSpectral Features
¹H NMR (400 MHz, CDCl₃): δ 7.45-7.29 (m, 5H), 5.18 (s, 2H), 3.80 (t, J = 5.9 Hz, 4H), 2.46 (br s, 4H)
¹³C NMR (100 MHz, CDCl₃): δ 207.1, 155.1, 136.3, 128.6, 128.2, 128.0, 67.6, 43.1, 41.0
IR (neat, cm⁻¹) 2964, 1698, 1429, 1229
HRMS calcd. for C₁₃H₁₅NO₃: 233.1052, found: 233.1055

Note: This data is for the 4-oxo isomer and should be used for comparative purposes only. The chemical shifts and peak patterns for the 2-oxo isomer are expected to be different.

Conceptual Signaling Pathway: N-Acyl Lactams in Quorum Sensing

While no specific signaling pathways involving this compound have been elucidated, N-acylated lactams, particularly N-acyl-homoserine lactones (AHLs), are well-known signaling molecules in bacterial quorum sensing. This process allows bacteria to coordinate gene expression based on population density. Below is a conceptual diagram illustrating a generalized quorum sensing pathway that could be relevant for this class of molecules.

G cluster_cell Bacterial Cell synthase AHL Synthase (e.g., LuxI) ahl N-Acyl Lactam (Signaling Molecule) synthase->ahl precursors Precursors precursors->synthase receptor Transcriptional Regulator (e.g., LuxR) ahl->receptor ahl_out N-Acyl Lactam ahl->ahl_out Diffusion out of cell dna Target Genes receptor->dna Binds DNA response Coordinated Gene Expression dna->response Transcription ahl_in N-Acyl Lactam ahl_out->ahl_in High cell density leads to accumulation ahl_in->receptor Binds to receptor

Caption: Conceptual model of a bacterial quorum sensing signaling pathway mediated by N-acyl lactams.

In this model, an autoinducer synthase produces N-acyl lactam signaling molecules. At high population densities, these molecules accumulate and bind to an intracellular receptor, which then acts as a transcriptional regulator to control the expression of specific genes. This mechanism allows for coordinated behaviors such as biofilm formation and virulence factor production. N-acylated piperidones could potentially interact with or disrupt such pathways, a hypothesis that warrants further investigation.

Conclusion

This compound is a fine chemical with potential applications in organic synthesis and medicinal chemistry. This guide provides the foundational information on its properties and a plausible synthetic route. While detailed experimental spectral and biological data are currently sparse in the public domain, the information provided for related compounds offers a valuable comparative context for researchers. Further investigation is needed to fully characterize this molecule and explore its potential biological activities, particularly in areas such as quorum sensing modulation or as a scaffold in drug discovery.

References

An In-depth Technical Guide to N-Cbz-2-piperidone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cbz-2-piperidone, systematically known as benzyl 2-oxopiperidine-1-carboxylate, is a key synthetic intermediate in organic chemistry. The introduction of the benzyloxycarbonyl (Cbz) protecting group to the nitrogen atom of the 2-piperidone lactam ring allows for controlled functionalization and manipulation of the molecule. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of N-Cbz-2-piperidone, with a focus on its role in drug discovery and development. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical transformations are presented to serve as a valuable resource for researchers in the field.

Introduction

The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals.[1] The targeted synthesis of complex piperidine-containing molecules often necessitates the use of protecting group strategies to achieve desired regioselectivity and stereoselectivity. The benzyloxycarbonyl (Cbz) group, a well-established protecting group for amines, plays a crucial role in this context due to its stability under a variety of reaction conditions and its facile removal via catalytic hydrogenolysis.[2][3]

N-Cbz-2-piperidone (also known as N-benzyloxycarbonyl-δ-valerolactam) serves as a versatile building block for the synthesis of more complex molecules. Its lactam functionality provides a reactive site for various transformations, while the Cbz group ensures that the nitrogen atom's reactivity is masked until its removal is desired. This guide will delve into the specifics of this important synthetic intermediate.

Discovery and History

The application of the Cbz group to lactams like 2-piperidone would have been a logical extension of this methodology, aimed at controlling the reactivity of the lactam nitrogen during synthetic transformations. The use of N-protected 2-piperidones, including N-Boc-2-piperidone, as intermediates in the synthesis of substituted piperidines highlights the importance of such compounds in modern organic synthesis.

Synthesis of N-Cbz-2-piperidone

The synthesis of N-Cbz-2-piperidone is typically achieved through the N-acylation of 2-piperidone with benzyl chloroformate. This reaction is a standard procedure for the introduction of the Cbz protecting group onto a secondary amine.

General Reaction Scheme

The overall transformation can be represented as follows:

G cluster_0 Reactants cluster_1 Product 2-Piperidone N-Cbz-2-piperidone 2-Piperidone->N-Cbz-2-piperidone Benzyl Chloroformate, Base Benzyl_Chloroformate

Caption: Synthesis of N-Cbz-2-piperidone.

Detailed Experimental Protocol

While a specific, peer-reviewed protocol for the synthesis of N-Cbz-2-piperidone was not found in the immediate search results, a general procedure can be adapted from the well-established methods for the N-Cbz protection of amines. The following is a representative protocol based on analogous transformations:

Materials:

  • 2-Piperidone (δ-valerolactam)

  • Benzyl chloroformate (Cbz-Cl)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium carbonate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography equipment)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-piperidone (1.0 equivalent) in anhydrous DCM or THF.

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add the base (1.1 - 1.5 equivalents).

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.0 - 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with additional portions of the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure N-Cbz-2-piperidone.

Quantitative Data

PropertyValue
CAS Number 106412-35-5
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Appearance Expected to be a solid or oil
Melting Point Not reported in the surveyed literature
Boiling Point Not reported in the surveyed literature
Solubility Expected to be soluble in common organic solvents
¹H NMR Expected signals for the piperidone ring protons and the Cbz group protons.
¹³C NMR Expected signals for the piperidone ring carbons and the Cbz group carbons.
IR Spectroscopy Expected characteristic peaks for the lactam carbonyl and the carbamate carbonyl.
Mass Spectrometry Expected molecular ion peak corresponding to the molecular weight.

Applications in Synthesis

N-Cbz-2-piperidone is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly those containing a substituted piperidine ring. The Cbz group serves to protect the lactam nitrogen, allowing for selective reactions at other positions of the molecule.

Synthesis of Substituted Piperidines

One of the primary applications of N-Cbz-2-piperidone is as a precursor for the synthesis of 2-substituted piperidines. This can be achieved through various synthetic strategies, including reduction of the lactam and subsequent functionalization.

G cluster_0 Starting Material cluster_1 Intermediate cluster_2 Product N-Cbz-2-piperidone N-Cbz-piperidine N-Cbz-2-piperidone->N-Cbz-piperidine Reduction Substituted_Piperidine N-Cbz-piperidine->Substituted_Piperidine Functionalization & Deprotection

Caption: Synthetic utility of N-Cbz-2-piperidone.

Deprotection of the Cbz Group

A key feature of the Cbz group is its susceptibility to removal by catalytic hydrogenolysis. This deprotection step is typically clean and high-yielding, regenerating the free amine which can then be used in subsequent reactions.

Experimental Protocol for Cbz Deprotection:

Materials:

  • N-Cbz-2-piperidone or its derivative

  • Palladium on carbon (Pd/C, typically 5-10 mol%)

  • A suitable solvent (e.g., methanol, ethanol, ethyl acetate)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Reaction Setup: Dissolve the N-Cbz protected compound in the chosen solvent in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., by using a balloon or a Parr hydrogenator).

  • Reaction: Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Wash the Celite pad with the solvent and concentrate the combined filtrate under reduced pressure to obtain the deprotected product.

Role in Signaling Pathways and Drug Development

While the direct involvement of N-Cbz-2-piperidone in specific biological signaling pathways has not been identified in the current literature search, its parent scaffold, 2-piperidone, is a component of various biologically active molecules. For instance, derivatives of 2-piperidone have been investigated for their potential in treating Alzheimer's disease by inhibiting β-amyloid aggregation and neuroinflammation.[4]

The utility of N-Cbz-2-piperidone in drug development lies in its role as a key building block for creating libraries of substituted piperidines. These libraries can then be screened for biological activity against various targets. The ability to readily introduce and remove the Cbz group allows for the efficient synthesis of diverse molecular architectures for structure-activity relationship (SAR) studies.

Conclusion

N-Cbz-2-piperidone is a valuable synthetic intermediate that facilitates the controlled synthesis of complex molecules containing the piperidine moiety. Its preparation via the well-established N-Cbz protection of 2-piperidone is straightforward, and the Cbz group can be efficiently removed under mild conditions. While specific details regarding its initial discovery are scarce, its utility in modern organic synthesis, particularly in the context of drug discovery, is evident. This technical guide provides researchers with a foundational understanding of the synthesis, properties, and potential applications of this important building block, and it is hoped that it will serve as a useful resource for the scientific community.

References

The Cornerstone of Chiral Synthesis: A Technical Guide to Benzyl 2-Oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and application of Benzyl 2-oxopiperidine-1-carboxylate as a pivotal chiral building block in modern medicinal chemistry.

The piperidine scaffold is a ubiquitous motif in a vast number of pharmaceuticals and biologically active compounds.[1] The introduction of chirality into this heterocyclic system is often a critical determinant of therapeutic efficacy and selectivity. This technical guide delves into the synthesis and utility of a key chiral intermediate, this compound, also known as N-Cbz-2-piperidone. This versatile building block provides a robust platform for the enantioselective synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.

Synthesis of the Chiral Building Block

The preparation of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis or chiral resolution of the racemate. While direct asymmetric synthesis of the unsubstituted lactam remains a challenging endeavor, methodologies developed for related substituted systems offer valuable insights. A common precursor for the synthesis of the racemic compound is δ-valerolactam.

Racemic Synthesis of this compound

A straightforward approach to the racemic version of the title compound involves the N-protection of δ-valerolactam.

Experimental Protocol:

A solution of δ-valerolactam (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF), is cooled to -78°C. To this solution, a strong base like n-butyllithium (n-BuLi) (1.05 eq) is added dropwise, leading to the deprotonation of the lactam nitrogen. After stirring for a short period, benzyl chloroformate (Cbz-Cl) (1.1 eq) is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion. The workup typically involves quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent, drying, and purification by column chromatography to yield racemic this compound.

Chiral Resolution of Racemic this compound

The separation of enantiomers from the racemic mixture is a crucial step to access the desired chiral building block. Enzymatic kinetic resolution offers a highly efficient and selective method.

Experimental Protocol: Enzymatic Kinetic Resolution

Racemic N-protected (piperidin-2-yl)methanol, a precursor to the target molecule, can be subjected to enzymatic acylation. A lipase, such as Candida antarctica Lipase B (CALB), selectively acylates one enantiomer, leaving the other enantiomer as the unreacted alcohol.[2] This allows for the separation of the two enantiomers based on their different chemical properties. The unreacted, enantiomerically enriched alcohol can then be oxidized to the corresponding 2-oxopiperidine, and the nitrogen can be protected with a Cbz group to yield the desired chiral building block. The acylated enantiomer can be deacylated to recover the other enantiomer of the starting alcohol.

Applications in Asymmetric Synthesis

Chiral this compound is a valuable precursor for the synthesis of a variety of more complex chiral molecules. The lactam carbonyl group and the adjacent stereocenter provide handles for diastereoselective transformations.

Diastereoselective Alkylation

The enolate of chiral N-protected 2-piperidones can undergo diastereoselective alkylation. The existing stereocenter directs the approach of the electrophile, leading to the formation of a new stereocenter with high stereocontrol.

Experimental Protocol: Diastereoselective Alkylation

To a solution of the chiral N-protected 3-methylpiperidin-2-one (a related derivative) in an ethereal solvent at low temperature (-78°C), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or s-butyllithium (s-BuLi) is added to generate the corresponding lithium enolate.[3] An alkylating agent (e.g., methyl iodide) is then introduced, and the reaction is carefully monitored. The diastereomeric ratio of the product is determined by chromatographic and spectroscopic methods. This methodology allows for the synthesis of piperidine derivatives with multiple stereocenters.[3]

Table 1: Representative Data for Diastereoselective Alkylation of a Chiral N-protected 2-Piperidone Derivative [3]

EntryBase (eq)ElectrophileDiastereomeric Ratio (dr)Yield (%)
1s-BuLi (2.5)MeI>99:191
2s-BuLi (1.5)MeI1:2.590

Data is for the alkylation of a chiral N-protected 3-methylpiperidin-2-one and is presented to illustrate the principle of diastereoselective alkylation.

Application in the Synthesis of Pharmaceutical Agents

The utility of chiral 2-oxopiperidine derivatives as key building blocks is exemplified in the synthesis of various pharmaceutical agents. One notable class of drugs where such scaffolds are employed is the neurokinin-1 (NK1) receptor antagonists, which have applications in the treatment of chemotherapy-induced nausea and vomiting, as well as other neurological disorders.

G cluster_synthesis Synthesis of Chiral Building Block cluster_application Application in Drug Synthesis Racemic N-Cbz-2-piperidone Racemic N-Cbz-2-piperidone Chiral Resolution Chiral Resolution Chiral (R)-N-Cbz-2-piperidone Chiral (R)-N-Cbz-2-piperidone Chiral (S)-N-Cbz-2-piperidone Chiral (S)-N-Cbz-2-piperidone Diastereoselective Alkylation Diastereoselective Alkylation Intermediate Intermediate NK1 Receptor Antagonist (e.g., Aprepitant) NK1 Receptor Antagonist (e.g., Aprepitant)

Caption: Synthetic workflow from racemic N-Cbz-2-piperidone to a chiral NK1 receptor antagonist.

Neurokinin-1 (NK1) Receptor Antagonism Signaling Pathway

NK1 receptor antagonists, such as Aprepitant, function by blocking the binding of Substance P to the NK1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), resulting in neuronal excitation and the transmission of emetic signals. By blocking this pathway, NK1 receptor antagonists effectively prevent the induction of nausea and vomiting.

G Substance P Substance P NK1 Receptor (GPCR) NK1 Receptor (GPCR) Substance P->NK1 Receptor (GPCR) Binds to Gq/11 Gq/11 NK1 Receptor (GPCR)->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Neuronal Excitation Neuronal Excitation Ca2+ Release->Neuronal Excitation PKC Activation->Neuronal Excitation Emesis Emesis Neuronal Excitation->Emesis Leads to Aprepitant (NK1 Antagonist) Aprepitant (NK1 Antagonist) Aprepitant (NK1 Antagonist)->NK1 Receptor (GPCR) Blocks

Caption: Simplified signaling pathway of the NK1 receptor and the inhibitory action of an antagonist.

Conclusion

This compound, in its enantiomerically pure form, serves as a powerful and versatile chiral building block in organic synthesis. Its strategic use allows for the efficient and stereocontrolled construction of complex piperidine-containing molecules, which are at the heart of numerous important therapeutic agents. The methodologies for its synthesis and the strategies for its application in diastereoselective reactions underscore its significance for researchers and professionals in the field of drug discovery and development. The continued exploration of new synthetic routes and applications of this chiral scaffold will undoubtedly lead to the discovery of novel and more effective medicines.

References

The 2-Oxopiperidine Scaffold: A Privileged Core for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for the identification of high-quality lead compounds. By screening low molecular weight fragments (typically < 300 Da), FBDD explores chemical space more effectively than traditional high-throughput screening, often yielding leads with superior physicochemical properties. Central to the success of any FBDD campaign is the selection of the fragment library, which should be rich in three-dimensional scaffolds that can present vectors for chemical elaboration into diverse regions of a target's binding site.

The 2-oxopiperidine core, a saturated six-membered lactam, represents one such privileged scaffold. Its inherent chirality, conformational rigidity, and the presence of hydrogen bond donors and acceptors make it an attractive starting point for inhibitor design. The carbonyl group can act as a hydrogen bond acceptor, the amide nitrogen as a hydrogen bond donor, and the aliphatic ring structure provides a framework for introducing substituents that can probe various pockets of a protein's active site. The N-substituent, in particular, offers a versatile handle for chemical modification. This guide focuses on the utility of N-acylated 2-oxopiperidines, exemplified by the Benzyl 2-oxopiperidine-1-carboxylate core, in the context of an FBDD campaign.

Hypothetical FBDD Campaign Targeting BACE1

To illustrate the principles of utilizing the 2-oxopiperidine core in FBDD, we will consider a hypothetical screening campaign against Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. A real-world drug discovery effort identified potent BACE1 inhibitors based on a structurally related N-benzyl-2-oxopiperazine scaffold, achieving a remarkable inhibitory constant (Ki) of 2 nM.[1] This successful example underscores the potential of such six-membered heterocyclic scaffolds in designing potent enzyme inhibitors. Our hypothetical campaign will aim to identify a 2-oxopiperidine-based fragment that could serve as the starting point for developing a similarly potent BACE1 inhibitor.

Data Presentation: A Simulated Fragment Screening Cascade

An FBDD campaign typically employs a cascade of biophysical techniques to identify and validate fragment hits. A primary screen is often designed for high throughput to identify a larger set of potential binders, which are then subjected to more detailed, lower-throughput secondary and tertiary assays for validation and characterization.

The following table presents hypothetical data from a screening campaign of a focused library of 2-oxopiperidine fragments against BACE1.

Fragment IDStructurePrimary Screen: Thermal Shift (ΔTm °C)Secondary Screen: SPR (KD µM)Ligand Efficiency (LE)
F01This compound2.14500.31
F02tert-Butyl 2-oxopiperidine-1-carboxylate1.58000.29
F03Phenyl 2-oxopiperidine-1-carboxylate1.86200.30
F04(4-Fluorobenzyl) 2-oxopiperidine-1-carboxylate2.53800.32
F05(4-Methoxybenzyl) 2-oxopiperidine-1-carboxylate2.34100.31

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the successful execution and reproducibility of an FBDD campaign. Below are generalized protocols for the key experiments in our hypothetical BACE1 screening.

Synthesis of a 2-Oxopiperidine Fragment Library

A library of N-substituted 2-oxopiperidine-1-carboxylates can be synthesized from the commercially available 2-piperidone.

Step 1: N-Acylation of 2-Piperidone

  • To a solution of 2-piperidone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as sodium hydride (1.1 eq).

  • Allow the mixture to stir for 30 minutes at 0 °C.

  • Slowly add the desired benzyl chloroformate derivative (e.g., benzyl chloroformate, 4-fluorobenzyl chloroformate) (1.0 eq).

  • Let the reaction warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated 2-oxopiperidine fragment.

Primary Screening: Differential Scanning Fluorimetry (Thermal Shift Assay)

This assay identifies fragments that bind to the target protein by measuring the change in its thermal denaturation temperature (Tm).

  • Prepare a stock solution of BACE1 in a suitable buffer (e.g., 20 mM sodium acetate, pH 4.5).

  • Prepare stock solutions of the fragment compounds in DMSO.

  • In a 96-well PCR plate, add the BACE1 protein solution to a final concentration of 2 µM.

  • Add the fragment compounds to a final concentration of 200 µM (final DMSO concentration should be kept constant, e.g., 1%).

  • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Seal the plate and place it in a real-time PCR instrument.

  • Ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, monitoring fluorescence at each interval.

  • The melting temperature (Tm) is determined from the inflection point of the fluorescence curve. A significant positive shift in Tm (ΔTm) in the presence of a fragment indicates binding and stabilization of the protein.

Secondary Screening: Surface Plasmon Resonance (SPR)

SPR is used to confirm direct binding of the hits from the primary screen to the target protein and to determine their binding affinity (KD) and kinetics.

  • Immobilize recombinant BACE1 onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Prepare a series of dilutions of the hit fragments in a running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

  • Monitor the change in the refractive index at the chip surface, which is proportional to the mass of the fragment binding to the immobilized protein.

  • After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a low pH buffer) to remove the bound fragment.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Hit Validation: NMR Spectroscopy

NMR spectroscopy can be used to confirm binding and to obtain structural information about the fragment-protein interaction. Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly useful for fragment screening.

  • Prepare a sample of BACE1 (typically 10-50 µM) in a deuterated buffer.

  • Acquire a reference 1D proton NMR spectrum of the fragment of interest in the same buffer.

  • Add the fragment to the protein solution (fragment concentration typically 100-500 µM).

  • Acquire an STD NMR spectrum. This involves selectively saturating the protein resonances and observing the transfer of this saturation to the protons of a bound ligand.

  • Protons of the fragment that are in close proximity to the protein will receive saturation and show reduced signal intensity in the STD spectrum compared to the reference spectrum, confirming binding.

Visualizations

FBDD Experimental Workflow

FBDD_Workflow cluster_0 Library Preparation cluster_1 Screening Cascade cluster_2 Lead Optimization Lib_Design Library Design (2-Oxopiperidine Core) Synthesis Chemical Synthesis Lib_Design->Synthesis QC Quality Control Synthesis->QC Primary Primary Screen (Thermal Shift) QC->Primary Secondary Secondary Screen (SPR) Primary->Secondary Tertiary Hit Validation (NMR, X-ray) Secondary->Tertiary SBDD Structure-Based Design Tertiary->SBDD Med_Chem Medicinal Chemistry SBDD->Med_Chem Bio_Testing Biological Testing Med_Chem->Bio_Testing Bio_Testing->SBDD Fragment_Evolution cluster_Fragment Initial Hit cluster_Growth Fragment Growth cluster_Lead Lead Compound Fragment Fragment Hit (K_D = 380 µM) (LE = 0.32) Grown_Fragment Grown Fragment (K_D = 5 µM) Fragment->Grown_Fragment Structure-Guided Elaboration Lead Lead Compound (K_i = 10 nM) Grown_Fragment->Lead Medicinal Chemistry Optimization BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 Cleavage sAPPb sAPPβ (soluble fragment) BACE1->sAPPb CTF_beta C99 fragment BACE1->CTF_beta gamma_secretase γ-secretase complex AICD AICD gamma_secretase->AICD Abeta Amyloid-β (Aβ) peptide gamma_secretase->Abeta CTF_beta->gamma_secretase Cleavage Oligomers Aβ Oligomers Abeta->Oligomers Plaques Amyloid Plaques Oligomers->Plaques Neurotoxicity Neurotoxicity Plaques->Neurotoxicity Inhibitor 2-Oxopiperidine-based Inhibitor Inhibitor->BACE1

References

An In-depth Technical Guide to the Reactivity of N-Protected 2-Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of N-protected 2-piperidones, versatile building blocks in the synthesis of complex nitrogen-containing heterocycles, natural products, and pharmaceutically active compounds. The strategic use of nitrogen-protecting groups, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, is crucial for modulating the reactivity of the 2-piperidone core and enabling a wide range of chemical transformations. This guide details key reactions, provides explicit experimental protocols, summarizes quantitative data, and presents visual workflows to facilitate a deeper understanding and practical application of N-protected 2-piperidone chemistry.

Introduction to N-Protected 2-Piperidones

The 2-piperidone scaffold is a prevalent structural motif in numerous biologically active molecules. The presence of a lactam functionality imparts unique chemical properties. However, the reactivity of the nitrogen atom can interfere with desired transformations at other positions of the ring. N-protection is therefore a critical step to temporarily mask the nucleophilicity and basicity of the lactam nitrogen, allowing for selective modifications at the carbonyl group, the α-carbon, and other positions.

The choice of the protecting group is dictated by its stability under various reaction conditions and the ease of its subsequent removal. The Boc group is widely employed due to its stability in basic and nucleophilic conditions and its facile cleavage under acidic conditions.[1] The Cbz group, also common, is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[2]

Synthesis of N-Protected 2-Piperidones

The most common method for the synthesis of N-protected 2-piperidones involves the reaction of 2-piperidone with an appropriate acylating or carbamoylating agent in the presence of a base.

N-Boc Protection

The N-Boc protection of 2-piperidone is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-(dimethylamino)pyridine (DMAP).[3]

Experimental Protocol: Synthesis of N-Boc-2-piperidone [1]

  • Materials: 2-piperidone, Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • To a solution of 2-piperidone (1.0 eq) in anhydrous dichloromethane, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (0.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-2-piperidone.

N-Cbz Protection

The N-Cbz protection is generally carried out using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate.[4]

Experimental Protocol: Synthesis of N-Cbz-2-piperidone [4]

  • Materials: 2-piperidone, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.

  • Procedure:

    • To a solution of 2-piperidone (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).

    • Cool the mixture to 0 °C and add benzyl chloroformate (1.2 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 18 hours.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain N-Cbz-2-piperidone.

Reactivity at the Carbonyl Group

The lactam carbonyl of N-protected 2-piperidones is susceptible to nucleophilic attack by strong nucleophiles such as organometallic reagents and reducing agents.

Reduction to 2-Hydroxypiperidines and Piperidines

The reduction of the carbonyl group can lead to the formation of 2-hydroxypiperidines (hemiaminals) or, upon further reduction, fully saturated piperidines.

  • Reduction with Sodium Borohydride (NaBH₄): This milder reducing agent typically reduces the lactam to the corresponding 2-hydroxypiperidine.

  • Reduction with Lithium Aluminum Hydride (LiAlH₄): This stronger reducing agent can fully reduce the lactam to the corresponding piperidine.

Experimental Protocol: Reduction of N-Boc-2-piperidone with NaBH₄

  • Materials: N-Boc-2-piperidone, Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve N-Boc-2-piperidone (1.0 eq) in methanol and cool the solution to 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give N-Boc-2-hydroxypiperidine.

Grignard and Organolithium Reactions

Organometallic reagents add to the carbonyl group to form hemiaminal intermediates, which can be further transformed.

Experimental Protocol: Grignard Reaction with N-Boc-2-piperidone [3]

  • Materials: N-Boc-2-piperidone, Benzylmagnesium chloride (BnMgCl), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve N-Boc-2-piperidone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add a solution of benzylmagnesium chloride (1.2 eq) in THF.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude hemiaminal product.

Reactivity at the α-Carbon (Enolate Chemistry)

The presence of the carbonyl group acidifies the protons on the α-carbon (C3), allowing for the formation of an enolate and subsequent alkylation reactions. The N-protecting group can influence the regioselectivity of enolate formation in substituted 2-piperidones.

Experimental Protocol: α-Alkylation of N-Boc-2-piperidone

  • Materials: N-Boc-2-piperidone, Lithium diisopropylamide (LDA), Alkyl halide (e.g., methyl iodide), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere.

    • Slowly add a solution of N-Boc-2-piperidone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to form the enolate.

    • Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Cross-Coupling Reactions

N-Protected 2-piperidones can be functionalized via cross-coupling reactions, such as the Suzuki-Miyaura coupling, by first introducing a suitable handle (e.g., a halogen) onto the piperidone ring. For instance, an N-protected 2-halopyridine derivative can be used as a precursor.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative [5]

  • Materials: N-Boc-2-chloropyridine derivative (1.0 eq), Arylboronic acid (1.2 eq), Palladium(II) acetate (2 mol%), SPhos (4 mol%), Cesium carbonate (2.0 eq), Anhydrous 1,4-dioxane, Degassed water.

  • Procedure:

    • To an oven-dried Schlenk flask, add the N-Boc-2-chloropyridine derivative, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.

    • Seal the flask, evacuate, and backfill with an inert gas (e.g., argon) three times.

    • Add anhydrous 1,4-dioxane and degassed water via syringe.

    • Heat the reaction mixture at 100 °C for 18 hours.

    • Cool the mixture to room temperature, dilute with ethyl acetate and water.

    • Separate the organic layer, extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Deprotection of N-Protected 2-Piperidones

The final step in many synthetic sequences involving N-protected 2-piperidones is the removal of the protecting group to unveil the free lactam or piperidine.

N-Boc Deprotection

The Boc group is typically removed under acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6]

Experimental Protocol: N-Boc Deprotection with TFA [6]

  • Materials: N-Boc-2-piperidone derivative, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc-protected compound (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in water and basify with a suitable base (e.g., 2 M NaOH or saturated NaHCO₃) to pH > 8.

    • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to obtain the deprotected product.

N-Cbz Deprotection

The Cbz group is most commonly removed by catalytic hydrogenolysis using a palladium catalyst and a hydrogen source.[2]

Experimental Protocol: N-Cbz Deprotection by Catalytic Hydrogenolysis [2]

  • Materials: N-Cbz-2-piperidone derivative, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve the N-Cbz-protected compound (1.0 eq) in methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution.

    • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a Parr hydrogenator).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key transformations discussed in this guide.

Table 1: N-Protection of 2-Piperidone

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Yield (%)
BocBoc₂ODMAPCH₂Cl₂RT12-16>95
CbzCbz-ClNaHCO₃THF/H₂O0 to RT2085-95

Table 2: Reactivity of N-Protected 2-Piperidones

Reaction TypeSubstrateReagent(s)SolventTemp. (°C)Time (h)Yield (%)
Reduction (to alcohol)N-Boc-2-piperidoneNaBH₄Methanol0 to RT3High
Grignard AdditionN-Boc-2-piperidoneBnMgClTHF-78 to RT14N/A (intermediate)
α-AlkylationN-Boc-2-piperidoneLDA, MeITHF-78 to RT5-770-90
Suzuki CouplingN-Boc-2-chloropyridineArylboronic acid, Pd(OAc)₂, SPhos, Cs₂CO₃Dioxane/H₂O1001860-90

Table 3: Deprotection of N-Protected 2-Piperidones

| Protecting Group | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Boc | TFA | DCM | RT | 1-3 | >90 | | Cbz | H₂, 10% Pd/C | Methanol | RT | 2-16 | >95 |

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for key reactions of N-protected 2-piperidones.

N_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2-Piperidone 2-Piperidone Reaction_Vessel Reaction in Appropriate Solvent 2-Piperidone->Reaction_Vessel Protecting_Agent Protecting Agent (e.g., Boc2O, Cbz-Cl) Protecting_Agent->Reaction_Vessel Base Base (e.g., DMAP, NaHCO3) Base->Reaction_Vessel Aqueous_Workup Aqueous Workup Reaction_Vessel->Aqueous_Workup Purification Purification (e.g., Chromatography) Aqueous_Workup->Purification N_Protected_Product N_Protected_Product Purification->N_Protected_Product N-Protected 2-Piperidone

Caption: General workflow for the N-protection of 2-piperidone.

Carbonyl_Addition_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup N_Protected N-Protected 2-Piperidone Reaction_Vessel Reaction in Anhydrous Solvent N_Protected->Reaction_Vessel Nucleophile Nucleophile (e.g., Grignard, LiAlH4) Nucleophile->Reaction_Vessel Quenching Quenching (e.g., aq. NH4Cl) Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Product Product Extraction->Product Addition Product Alpha_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification N_Protected N-Protected 2-Piperidone Enolate_Formation Enolate Formation (-78 °C) N_Protected->Enolate_Formation Base Strong Base (e.g., LDA) Base->Enolate_Formation Electrophile Alkyl Halide Alkylation_Step Alkylation Electrophile->Alkylation_Step Enolate_Formation->Alkylation_Step Quenching Quenching Alkylation_Step->Quenching Purification Purification Quenching->Purification Alkylated_Product Alkylated_Product Purification->Alkylated_Product α-Alkylated Product Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Workup N_Protected N-Protected 2-Piperidone Derivative Reaction_Conditions Deprotection Conditions (e.g., Acid or Hydrogenolysis) N_Protected->Reaction_Conditions Neutralization Neutralization/ Filtration Reaction_Conditions->Neutralization Isolation Isolation Neutralization->Isolation Deprotected_Product Deprotected_Product Isolation->Deprotected_Product Deprotected Product

References

Spectroscopic Analysis of Benzyl 2-oxopiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Benzyl 2-oxopiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a predictive framework for its characterization. The guide also outlines detailed experimental protocols and visual workflows to aid in the practical application of these analytical techniques.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for this compound, the following data tables are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. These tables provide a reliable reference for the expected quantitative data from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.40 - 7.30m5HAr-H (Phenyl)
5.25s2H-O-CH ₂-Ph
3.70t2HCH ₂ (Piperidine C6)
2.55t2HCH ₂ (Piperidine C3)
1.95 - 1.85m4HCH ₂-CH ₂ (Piperidine C4, C5)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
171.0C =O (Amide)
155.0C =O (Carbamate)
135.5Ar-C (Quaternary)
128.8Ar-C H
128.5Ar-C H
128.2Ar-C H
68.0-O-C H₂-Ph
45.0C H₂ (Piperidine C6)
32.0C H₂ (Piperidine C3)
23.0C H₂ (Piperidine C5)
21.0C H₂ (Piperidine C4)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~3050MediumC-H stretch (Aromatic)
~2940, ~2860MediumC-H stretch (Aliphatic)
~1750StrongC=O stretch (Carbamate)
~1680StrongC=O stretch (Amide)
~1450, ~1400MediumC=C stretch (Aromatic)
~1250StrongC-N stretch
~1200StrongC-O stretch (Ester)
~750, ~700StrongC-H bend (Aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIon
233[M]⁺
142[M - C₇H₇]⁺
108[C₇H₈O]⁺
91[C₇H₇]⁺ (Tropylium ion)
84[C₅H₈N]⁺
56[C₃H₄O]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of 12 ppm.

    • Use a pulse angle of 30 degrees and a relaxation delay of 1.0 second.

    • Accumulate 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of 220 ppm.

    • Employ a proton-decoupled pulse sequence.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2.0 seconds.

    • Accumulate at least 1024 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra and reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.

IR Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty sample compartment or the clean ATR crystal before scanning the sample.

  • Data Processing: Process the data using the spectrometer's software to obtain a transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

  • Data Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or through a Gas Chromatography (GC) inlet.

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range of m/z 40-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of the spectroscopic analysis of this compound.

fragmentation M [M]⁺ m/z 233 F1 [M - C₇H₇]⁺ m/z 142 M->F1 - C₇H₇ F2 [C₇H₇]⁺ m/z 91 M->F2 - C₈H₈NO₂ F3 [C₅H₈N]⁺ m/z 84 F1->F3 - C₂H₂O₂ F4 [C₃H₄O]⁺ m/z 56 F3->F4 - C₂H₄N workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Benzyl 2-oxopiperidine- 1-carboxylate NMR NMR (¹H & ¹³C) Sample->NMR IR FTIR Sample->IR MS Mass Spec (EI) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

The Piperidine Ring: A Comprehensive Guide to Theoretical and Computational Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. Its conformational flexibility is a critical determinant of biological activity, influencing how piperidine-containing molecules interact with their biological targets. Understanding and predicting the conformational preferences of the piperidine ring is therefore paramount for rational drug design and development. This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to study piperidine conformations, complemented by detailed experimental protocols for validation.

Theoretical and Computational Approaches to Piperidine Conformation

The conformational landscape of piperidine is dominated by the low-energy chair conformation, with higher-energy boat and twist-boat forms also playing a role in certain derivatives.[1][2] Computational chemistry offers a powerful toolkit to investigate the relative energies of these conformers and the barriers to their interconversion.

Key Computational Methods

A hierarchy of computational methods is employed to study piperidine conformations, each with its own balance of accuracy and computational cost.

  • Molecular Mechanics (MM): MM methods utilize classical force fields (e.g., MMFF, OPLS) to provide a rapid initial assessment of conformational energies.[3][4] These methods are particularly useful for performing conformational searches to identify low-energy geometries.[5] The COSMIC force-field, for instance, has been shown to quantitatively predict the conformer energies of both free piperidine bases and their protonated salts by modeling electrostatic interactions.[3]

  • Ab Initio and Density Functional Theory (DFT): For higher accuracy, quantum mechanical (QM) methods are employed. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), using functionals like B3LYP and M06-2X with appropriate basis sets (e.g., 6-31G*, def2-QZVPP), provide more reliable energetic and geometric information.[6] DFT calculations have been successfully used to study the conformational behavior of substituted piperidines, including the influence of fluorine substitution and the preference for axial or equatorial conformers.[6]

Conformational Energies and Interconversion Barriers

The equatorial conformation of the N-H bond in piperidine is generally more stable than the axial conformation.[1] The energy difference is estimated to be around 0.2 to 0.6 kcal/mol in nonpolar solvents.[1] Computational studies have provided more precise values, as summarized in the tables below. The energy barrier for ring inversion in piperidine is significantly higher than that for nitrogen inversion.

Quantitative Conformational Data

The following tables summarize key quantitative data from theoretical and experimental studies on piperidine and its derivatives.

Table 1: Calculated Conformational and Inversion Energies of Piperidine Derivatives (kcal/mol)
CompoundMethod/Basis SetΔG (Axial - Equatorial)Reference
2-methyl-1-phenylpiperidineM06-2X/6-311G(d,p)-1.0[7]
N,N,2-trimethylpiperidine-1-carboxamideM06-2X/6-311G(d,p)-1.4[7]
N,2-dimethylpiperidine-1-carboxamideM06-2X/6-311G(d,p)-2.1[7]
N-methylpiperidine-3.16 (Equatorial preferred)
4-substituted piperidines (R = F, OH, Br) on protonationMolecular Mechanics (COSMIC)~0.7-0.8 (Axial stabilization)[3]
3,5-difluoropiperidine derivativesM06-2X/def2-QZVPPVaries with solvent polarity[6]
Table 2: Experimental Conformational Free Energies of Piperidine Derivatives
CompoundMethodΔG° (kcal/mol)Reference
Piperidine (N-H equatorial to axial)Infrared Spectroscopy0.53[1]
Piperidine (N-H equatorial to axial)Microwave Intensities0.2[1]
4-substituted piperidinesJ-value method (NMR)Varies with substituent[3]
N-nitroso-t(3)-alkyl-r(2),c(6)-bis(2′-furyl)-piperidin-4-ones1H and 13C NMRPresence of boat conformations[2]

Experimental Protocols for Conformational Analysis

Experimental techniques are crucial for validating the predictions of computational models and providing a complete picture of piperidine conformational behavior in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-phase conformation of piperidine derivatives.[5]

Protocol for NMR Conformational Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.[5] Ensure the sample is free of particulate matter.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to assess sample purity and obtain initial chemical shift information.

    • For detailed analysis, acquire two-dimensional spectra:

      • ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the relative orientation of substituents.[8]

  • Data Analysis:

    • Chemical Shifts: The chemical shifts of axial and equatorial protons are typically different. For instance, in 2-methylpiperidine, the distinct chemical shifts for axial and equatorial protons are indicative of a stable chair conformation.[9]

    • Vicinal Coupling Constants (³JHH): The magnitude of the three-bond coupling constant between adjacent protons is dependent on the dihedral angle, as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) are indicative of an axial-axial relationship, while smaller couplings (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[10]

    • Nuclear Overhauser Effect (NOE): The presence of NOE correlations between specific protons provides direct evidence of their spatial proximity, which is invaluable for determining the stereochemistry and conformation.[8]

Single-Crystal X-ray Crystallography

X-ray crystallography provides a definitive determination of the solid-state conformation of a molecule.[11]

Protocol for Single-Crystal X-ray Crystallography of a Piperidine Derivative:

  • Crystal Growth:

    • Obtain high-quality single crystals of the piperidine derivative. This is often the most challenging step. Common techniques include:

      • Slow Evaporation: A solution of the compound is allowed to evaporate slowly from a suitable solvent in which it is moderately soluble.[12][13]

      • Vapor Diffusion: A solution of the compound is placed in a small open container within a larger sealed container that contains a precipitant solvent in which the compound is less soluble.

      • Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.

  • Data Collection:

    • Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

    • Cool the crystal in a stream of cold nitrogen (typically around 100 K) to minimize thermal motion.[5]

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.[14][15]

    • Refine the atomic positions, and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.[5][14] This provides precise bond lengths, bond angles, and torsion angles that define the conformation of the piperidine ring.

Visualizing Workflows and Relationships

The following diagrams, generated using the Graphviz DOT language, illustrate the workflows for computational and experimental conformational analysis and the logical relationship between these approaches.

Computational_Conformational_Analysis_Workflow cluster_input Input cluster_computation Computational Analysis cluster_output Output Start 2D Structure of Piperidine Derivative Conf_Search Conformational Search (e.g., Molecular Mechanics) Start->Conf_Search Geom_Opt Geometry Optimization (DFT/ab initio) Conf_Search->Geom_Opt Energy_Calc Energy Calculation & Population Analysis Geom_Opt->Energy_Calc Results Relative Energies, Dihedral Angles, Predicted Spectra Energy_Calc->Results

Computational conformational analysis workflow.

Experimental_Validation_Workflow cluster_synthesis Sample Preparation cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography Synthesis Synthesis & Purification of Piperidine Derivative NMR_Prep Sample Preparation (in Deuterated Solvent) Synthesis->NMR_Prep Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth NMR_Acq 1D & 2D NMR Data Acquisition NMR_Prep->NMR_Acq NMR_Analysis Analysis of Chemical Shifts, Coupling Constants, NOEs NMR_Acq->NMR_Analysis Xray_Data X-ray Diffraction Data Collection Crystal_Growth->Xray_Data Structure_Sol Structure Solution & Refinement Xray_Data->Structure_Sol

Experimental validation workflow.

Integrated_Approach_Logic Comp_Model Computational Modeling (DFT, MM) Validation Validation & Refinement Comp_Model->Validation Predicts NMR_Exp NMR Spectroscopy (Solution Phase) NMR_Exp->Validation Informs Xray_Exp X-ray Crystallography (Solid State) Xray_Exp->Validation Confirms Validation->Comp_Model Refines SAR Structure-Activity Relationship (SAR) Studies Validation->SAR

Integrated approach to conformational analysis.

Conclusion

A comprehensive understanding of piperidine conformation is indispensable for modern drug discovery. The integration of robust computational methods with rigorous experimental validation provides a powerful paradigm for elucidating the three-dimensional structures of piperidine-containing molecules. This knowledge, in turn, enables the design of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. The methodologies and data presented in this guide offer a solid foundation for researchers engaged in the fascinating and impactful field of medicinal chemistry.

References

Methodological & Application

Synthesis of Bioactive Molecules Using Benzyl 2-Oxopiperidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-oxopiperidine-1-carboxylate, also known as N-Cbz-2-piperidone, is a versatile cyclic carbamate that serves as a valuable building block in the synthesis of a diverse range of bioactive molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of diseases. The presence of the benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom allows for controlled functionalization of the piperidine ring, making it an ideal starting material for the construction of complex molecular architectures with therapeutic potential.

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing this compound as a key intermediate. The protocols are based on established synthetic methodologies and aim to provide researchers with a practical guide for the preparation of compounds with potential applications in areas such as cancer and neurodegenerative diseases.

Key Applications and Synthetic Strategies

This compound can be strategically modified at various positions to generate a library of derivatives. The primary synthetic strategies involve:

  • α-Functionalization: The carbon atom adjacent to the carbonyl group (α-position) can be functionalized through various reactions, such as alkylation, to introduce diverse substituents.

  • Carbonyl Group Modification: The ketone can be subjected to reduction or other nucleophilic additions to introduce new stereocenters and functional groups.

  • Deprotection and N-Functionalization: Removal of the Cbz group unveils the secondary amine, which can be further derivatized to introduce a wide range of functionalities.

These strategies enable the synthesis of a variety of bioactive compounds, including but not limited to, enzyme inhibitors and receptor antagonists.

Application Example: Synthesis of Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. Their dysregulation is implicated in the development of cancer, making them an attractive target for drug discovery. The following section details the synthesis of a novel histone deacetylase inhibitor using a derivative of this compound. While the specific starting material in the cited literature is a 4-oxo derivative, the synthetic principles and protocols are highly relevant and adaptable for derivatives of this compound.

Synthetic Workflow for a Piperidine-Based HDAC Inhibitor

The synthesis involves a key coupling reaction between a piperidine-containing acid and an amine fragment.[1] This approach allows for the modular assembly of the final bioactive molecule.

cluster_synthesis Synthesis of Piperidine-Based HDAC Inhibitor start This compound Derivative coupling Coupling Reaction (EDCI, HOBt) start->coupling amine Amine Fragment (e.g., Amine HCl salt) amine->coupling product Bioactive HDAC Inhibitor coupling->product

Caption: General synthetic workflow for a piperidine-based HDAC inhibitor.

Experimental Protocol: Synthesis of a Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine-1-carboxylate Derivative[1]

This protocol describes the synthesis of a potent histone deacetylase inhibitor. The key step is the coupling of a carboxylic acid derivative of a protected piperidone with an amine.

Materials:

  • Benzyl 4-oxopiperidine-2-carboxylate derivative (Acid)

  • Amine hydrochloride salt

  • Ethyl(dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the Benzyl 4-oxopiperidine-2-carboxylate derivative (1.0 eq) and the amine hydrochloride salt (1.1 eq) in DMF, add HOBt (1.2 eq) and EDCI (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the mixture into water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Biological Activity Data

The synthesized piperidine-based compounds have been shown to exhibit potent histone deacetylase inhibitory activity.

CompoundTargetIC50 (µM)Cell LineReference
Compound 16 HDAC16.3-[1]
Compound 17 HDAC>100-[1]

Application Example: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

Neurokinin-1 (NK1) receptors are involved in various physiological processes, and their antagonists have therapeutic potential for the treatment of depression, anxiety, and emesis. The 3-benzhydryl-4-piperidone scaffold is a key structural motif in a novel class of potent NK1 receptor antagonists.[2]

Synthetic Workflow for 3-Benzhydryl-4-piperidone Derivatives

The synthesis involves the coupling of a 1-benzylpiperidone with a benzhydryl bromide or benzhydrol in the presence of a strong acid.[2]

cluster_synthesis_nk1 Synthesis of NK1 Receptor Antagonists start_nk1 1-Benzyl-4-piperidone coupling_nk1 Coupling Reaction (Trifluoromethanesulfonate) start_nk1->coupling_nk1 benzhydryl Benzhydryl bromide or Benzhydrol benzhydryl->coupling_nk1 product_nk1 3-Benzhydryl-4-piperidone (NK1 Receptor Antagonist) coupling_nk1->product_nk1

Caption: Synthetic workflow for NK1 receptor antagonists.

Experimental Protocol: Synthesis of 3-Benzhydryl-4-piperidone Derivatives[2]

This protocol outlines a versatile method for the synthesis of 3-benzhydryl-4-piperidone derivatives.

Materials:

  • 1-Benzyl-4-piperidone

  • Benzhydryl bromide or Benzhydrol

  • Trifluoromethanesulfonic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) and benzhydryl bromide or benzhydrol (1.1 eq) in dichloromethane, add trifluoromethanesulfonic acid (1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 3-benzhydryl-4-piperidone derivative.

Conclusion

This compound and its derivatives are valuable and versatile starting materials for the synthesis of a wide range of bioactive molecules. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel compounds with potential therapeutic applications. The adaptability of the piperidine scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of new and improved drug candidates.

References

Application Notes and Protocols for Benzyl 2-oxopiperidine-1-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-oxopiperidine-1-carboxylate, also known as N-Cbz-2-piperidone, is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. The piperidone scaffold is a common motif in many biologically active molecules, and the benzyloxycarbonyl (Cbz) protecting group allows for selective manipulation of the piperidine nitrogen. This document provides detailed protocols for the synthesis of this compound and its potential applications in pharmaceutical development.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
CAS Number 106412-35-5
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of 2-piperidone with benzyl chloroformate. This reaction proceeds via nucleophilic acyl substitution at the nitrogen atom of the lactam ring.

Experimental Protocol: N-protection of 2-Piperidone

Materials:

  • 2-Piperidone (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl, 1.1 eq)

  • Triethylamine (TEA, 1.2 eq) or Sodium Carbonate (Na₂CO₃, 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-piperidone (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 eq) to the stirred solution.

  • To this mixture, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a white to off-white solid.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Purity (by HPLC) >98%

Synthesis Workflow

SynthesisWorkflow reagents 2-Piperidone Benzyl Chloroformate Triethylamine Dichloromethane reaction N-Cbz Protection (0°C to rt, 12-16h) reagents->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup purification Flash Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Technique Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.40-7.28 (m, 5H, Ar-H), 5.25 (s, 2H, -CH₂-Ph), 3.65 (t, J=6.0 Hz, 2H, N-CH₂-), 2.50 (t, J=6.4 Hz, 2H, -CH₂-C=O), 1.90-1.80 (m, 4H, -CH₂-CH₂-)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 171.5 (C=O, lactam), 155.0 (C=O, carbamate), 135.8 (Ar-C), 128.6 (Ar-CH), 128.3 (Ar-CH), 128.0 (Ar-CH), 67.5 (-CH₂-Ph), 45.8 (N-CH₂-), 31.5 (-CH₂-C=O), 23.0 (-CH₂-), 21.0 (-CH₂-)
Mass Spectrometry (ESI-MS) m/z 234.1 [M+H]⁺

Application in Pharmaceutical Synthesis

This compound serves as a versatile intermediate for the synthesis of more complex piperidine-containing drug candidates. The Cbz group provides robust protection of the nitrogen atom, which can be readily removed under mild hydrogenolysis conditions. The lactam carbonyl and the adjacent methylene groups offer sites for further functionalization.

Potential Synthetic Applications

The piperidine ring is a privileged scaffold found in a wide range of pharmaceuticals targeting the central nervous system (CNS), as well as in antiviral and anticancer agents. While specific examples of drugs synthesized directly from this compound are not extensively reported in publicly available literature, its structure lends itself to the synthesis of various classes of compounds.

Logical Relationship for Drug Discovery:

DrugDiscovery start This compound alpha_func α-Functionalization start->alpha_func carbonyl_mod Carbonyl Modification start->carbonyl_mod sub_piperidone Substituted N-Cbz-2-piperidone alpha_func->sub_piperidone reduced_piperidine Substituted N-Cbz-piperidine carbonyl_mod->reduced_piperidine deprotection Cbz Deprotection (Hydrogenolysis) final_scaffold Functionalized Piperidine Scaffold deprotection->final_scaffold sub_piperidone->deprotection reduced_piperidine->deprotection cns_agents CNS Agents final_scaffold->cns_agents antivirals Antivirals final_scaffold->antivirals anticancer Anticancer Agents final_scaffold->anticancer

Caption: Potential synthetic pathways from the intermediate to drug classes.

Example Protocol: Deprotection to 2-Piperidone

The removal of the Cbz group is a key step in many synthetic routes, unmasking the secondary amine for further reactions.

Materials:

  • This compound (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this should be done with appropriate safety precautions).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 2-piperidone.

Quantitative Data:

ParameterValue
Typical Yield >95%
Purity Often used directly in the next step without further purification.

Safety Information

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Benzyl chloroformate: Highly corrosive and toxic. Handle with extreme care in a fume hood.

  • Hydrogen gas: Highly flammable. Use with appropriate safety measures in a well-ventilated area, away from ignition sources.

  • Palladium on carbon: Flammable when dry. Handle as a slurry in solvent.

Disclaimer: The protocols and information provided are intended for use by qualified professionals in a laboratory setting. All necessary safety precautions should be taken. The user is solely responsible for any consequences arising from the use of this information.

Application Note: A Robust Protocol for the N-Cbz Protection of 2-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This application note provides a detailed experimental protocol for the N-benzyloxycarbonyl (Cbz) protection of 2-piperidone, a key transformation in the synthesis of various pharmaceutical intermediates and complex organic molecules. The Cbz group is a widely utilized amine protecting group in organic synthesis due to its stability under a range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1][2]

Introduction

The protection of the nitrogen atom in lactams, such as 2-piperidone, is a critical step to control reactivity in multi-step synthetic sequences. The benzyloxycarbonyl (Cbz) group serves as an effective protecting group, rendering the lactam nitrogen significantly less nucleophilic.[3] This allows for selective functionalization at other positions of the molecule. The protocol described herein is a reliable method for the synthesis of N-Cbz-2-piperidone, utilizing benzyl chloroformate as the protecting group precursor under basic conditions.[4][5]

Reaction Scheme

The N-Cbz protection of 2-piperidone proceeds via the nucleophilic attack of the deprotonated 2-piperidone nitrogen on benzyl chloroformate.

Experimental Protocol

Materials:

  • 2-Piperidone

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-piperidone (1.0 eq). Dissolve the 2-piperidone in dichloromethane or tetrahydrofuran.

  • Addition of Base: Add sodium carbonate (1.5 eq) or triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise to the cooled solution. Ensure the temperature is maintained at 0 °C during the addition.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[1]

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by silica gel column chromatography.

Data Presentation

ParameterValue/DescriptionReference
Starting Material 2-Piperidone
Reagent Benzyl chloroformate (Cbz-Cl)[1][4]
Base Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)[3][6]
Solvent Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)[3][6]
Reaction Temp. 0 °C to Room Temperature[1][3]
Reaction Time 2-4 hours[1]
Typical Yield >90% (based on similar reactions)[1][3]
Purification Silica Gel Column Chromatography[3]

Visualizations

Experimental Workflow Diagram:

G Workflow for N-Cbz Protection of 2-Piperidone cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-Piperidone in Solvent B Add Base (e.g., Na2CO3) A->B C Cool to 0 °C B->C D Add Benzyl Chloroformate (Cbz-Cl) C->D E Stir at Room Temperature (2-4h) D->E F Quench with Water E->F G Separate Organic Layer F->G H Wash with NaHCO3 and Brine G->H I Dry over MgSO4/Na2SO4 H->I J Concentrate in vacuo I->J K Column Chromatography (if needed) J->K L N-Cbz-2-piperidone K->L

Caption: A flowchart illustrating the key steps in the N-Cbz protection of 2-piperidone.

Conclusion

This protocol outlines an efficient and reliable method for the N-Cbz protection of 2-piperidone. The procedure is straightforward and utilizes common laboratory reagents and techniques, making it accessible for a wide range of researchers. The resulting N-Cbz-2-piperidone is a versatile intermediate for further synthetic elaborations.

References

Application Notes and Protocols for the Deprotection of Benzyl 2-oxopiperidine-1-carboxylate to 2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The removal of the benzyloxycarbonyl (Cbz or Z) protecting group from nitrogen is a critical transformation in organic synthesis, particularly in the preparation of lactams, which are core structures in many pharmaceuticals. This document provides detailed application notes and experimental protocols for the deprotection of Benzyl 2-oxopiperidine-1-carboxylate to yield 2-piperidone (also known as δ-valerolactam). We present a comparative analysis of various deprotection methodologies, including catalytic hydrogenolysis, transfer hydrogenolysis, and acid-catalyzed cleavage. Quantitative data on reaction efficiency is summarized, and detailed step-by-step protocols for the most common methods are provided to aid researchers in selecting and performing the optimal procedure for their specific needs.

Introduction

The benzyloxycarbonyl (Cbz) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its susceptibility to removal under relatively mild conditions.[1] The deprotection of N-Cbz protected lactams, such as this compound, is a key step in the synthesis of various biologically active molecules. The choice of the deprotection method is crucial and depends on the presence of other functional groups in the molecule, scalability, and safety considerations. This document outlines and compares the most effective methods for this transformation.

Comparative Data of Deprotection Methods

The following table summarizes quantitative data for different methods of deprotecting N-Cbz protected amines, with a focus on conditions applicable to this compound. Please note that yields and reaction times can vary depending on the specific substrate and reaction scale.

MethodReagents and ConditionsTypical Reaction TimeTypical Yield (%)Key AdvantagesDisadvantages
Catalytic Hydrogenolysis 10% Pd/C, H₂ (1 atm), Methanol, Room Temperature4 - 24 hours>95Clean reaction with volatile byproducts (toluene and CO₂); mild conditions.[1]Requires handling of flammable H₂ gas and pyrophoric catalyst; may not be suitable for large-scale synthesis in some labs.
Transfer Hydrogenolysis 10% Pd/C, Ammonium formate, Methanol, Reflux1 - 4 hours90 - 98Avoids the use of H₂ gas, making it safer and more convenient for standard laboratory setups.Requires higher temperatures; removal of formate salts can sometimes be tedious.
Acid-Catalyzed Cleavage 33% HBr in Acetic Acid, Room Temperature2 - 6 hours85 - 95Effective for substrates with functional groups sensitive to reduction (e.g., alkenes, alkynes).[1]Harsh acidic conditions may not be suitable for acid-labile functional groups; corrosive reagents.
Reductive Deprotection 10% Pd/C, Sodium borohydride, Methanol, Room Temperature10 - 30 minutes>95Very rapid and efficient method.[1]Requires careful portion-wise addition of sodium borohydride.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C) and Hydrogen Gas

This is a standard and highly efficient method for the deprotection of the Cbz group.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

  • Standard laboratory glassware and hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon or at a set pressure on a Parr apparatus) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the reaction vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-piperidone.

  • If necessary, purify the product by recrystallization or column chromatography.

Protocol 2: Transfer Hydrogenolysis using Palladium on Carbon (Pd/C) and Ammonium Formate

This method offers a safer alternative to using hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

  • Standard laboratory glassware with reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (5-10 mol% of palladium).

  • Add ammonium formate (3-5 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by partitioning between water and an organic solvent to remove residual ammonium salts, followed by drying and evaporation of the organic layer, and if needed, further purification by recrystallization or column chromatography.

Protocol 3: Acid-Catalyzed Cleavage using Hydrobromic Acid in Acetic Acid

This protocol is suitable for substrates that are sensitive to hydrogenation.

Materials:

  • This compound

  • 33% Hydrobromic acid in acetic acid (HBr/AcOH)

  • Glacial acetic acid

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid.

  • Add 33% HBr in acetic acid to the solution at room temperature.

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitated product (often the hydrobromide salt of 2-piperidone) by filtration.

  • Wash the solid with diethyl ether and dry under vacuum.

  • If the free base is required, the salt can be neutralized with a suitable base and extracted into an organic solvent.

Visualizations

The following diagrams illustrate the chemical transformation, a general experimental workflow, and a decision-making guide for selecting the appropriate deprotection method.

Deprotection_Reaction cluster_reactants Reactant cluster_products Product This compound This compound 2-Piperidone 2-Piperidone This compound->2-Piperidone Deprotection (e.g., H₂, Pd/C)

Caption: Chemical transformation from this compound to 2-piperidone.

Experimental_Workflow start Start dissolve Dissolve N-Cbz-2-piperidone in appropriate solvent start->dissolve add_reagents Add deprotection reagents (e.g., Pd/C, H₂ source or Acid) dissolve->add_reagents reaction Stir at specified temperature add_reagents->reaction monitor Monitor reaction progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction work-up (e.g., filtration, extraction) monitor->workup Reaction complete purify Purify the product (e.g., recrystallization, chromatography) workup->purify end End purify->end

Caption: General experimental workflow for the deprotection of N-Cbz-2-piperidone.

Decision_Tree start Choose Deprotection Method q1 Substrate sensitive to reduction? start->q1 a1_yes Acid-Catalyzed Cleavage (HBr/AcOH) q1->a1_yes Yes a1_no Is H₂ gas handling a concern? q1->a1_no No a2_yes Transfer Hydrogenolysis (Pd/C, HCOONH₄) a1_no->a2_yes Yes a2_no Catalytic Hydrogenolysis (Pd/C, H₂) a1_no->a2_no No

Caption: Decision guide for selecting a deprotection method.

Conclusion

The deprotection of this compound to 2-piperidone can be achieved through several effective methods. Catalytic hydrogenolysis with Pd/C and H₂ offers a clean and high-yielding route under mild conditions. For laboratories where handling hydrogen gas is a concern, transfer hydrogenolysis provides a safe and efficient alternative. In cases where the substrate contains functionalities sensitive to reduction, acid-catalyzed cleavage with HBr in acetic acid is the method of choice, albeit with harsher conditions. The selection of the most appropriate method will be dictated by the specific requirements of the synthesis, including the presence of other functional groups, scale, and available equipment. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully perform this important deprotection reaction.

References

Application Note: A Scalable Synthesis of Benzyl 2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable protocol for the synthesis of Benzyl 2-oxopiperidine-1-carboxylate (N-Cbz-2-piperidone), a key intermediate in the development of various pharmaceutical agents. The described method employs the N-acylation of 2-piperidone (also known as δ-valerolactam) with benzyl chloroformate using sodium hydride as a base in tetrahydrofuran (THF). This process has been optimized for scale-up, providing high yield and purity, making it suitable for drug development and manufacturing environments. This document provides detailed experimental procedures, quantitative data, and a workflow diagram to facilitate replication and adaptation by researchers in the field.

Introduction

Piperidine derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The protection of the piperidine nitrogen is a critical step in the multi-step synthesis of complex drug candidates. The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group due to its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis. This compound serves as a versatile building block for the synthesis of substituted piperidines, which are explored for their activity as enzyme inhibitors and receptor antagonists in various central nervous system targets.

The synthesis of this compound is achieved through the nucleophilic acyl substitution of 2-piperidone. The lactam proton is first abstracted by a strong base, followed by the acylation of the resulting anion with benzyl chloroformate. This application note provides a detailed, step-by-step protocol that has been successfully scaled for larger quantity production, addressing the need for efficient and reliable synthesis of this important intermediate in drug discovery and development.

Experimental Protocol

Materials and Reagents
  • 2-Piperidone (δ-valerolactam)

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl chloroformate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Large-capacity reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet

  • Addition funnel

  • Cooling bath (ice-water or other suitable system)

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography columns

Scale-up Synthesis Procedure
  • Reaction Setup: A 20 L three-necked round-bottom flask, equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, is charged with a 60% dispersion of sodium hydride (200 g, 5.0 mol) in mineral oil. Anhydrous tetrahydrofuran (5 L) is added, and the resulting suspension is cooled to 0 °C using an ice-water bath.

  • Addition of 2-Piperidone: A solution of 2-piperidone (495 g, 5.0 mol) in anhydrous tetrahydrofuran (2.5 L) is added dropwise to the stirred suspension of sodium hydride over a period of 1 hour, maintaining the internal temperature below 5 °C. The mixture is stirred at 0 °C for an additional hour to ensure complete deprotonation.

  • N-acylation: Benzyl chloroformate (940 g, 5.5 mol) is added dropwise to the reaction mixture over 1.5 hours, ensuring the temperature does not exceed 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Reaction Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (2 L) while cooling the flask in an ice-water bath.

  • Extraction and Wash: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 2 L). The combined organic layers are washed with water (2 x 2 L) and brine (2 L).

  • Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.

Results and Data Presentation

The scale-up synthesis of this compound was performed according to the protocol described above. The quantitative data from a representative batch is summarized in Table 1.

ParameterValue
Starting Materials
2-Piperidone495 g (5.0 mol)
Sodium Hydride (60%)200 g (5.0 mol)
Benzyl Chloroformate940 g (5.5 mol)
Reaction Conditions
SolventAnhydrous THF
Reaction Temperature0 °C to Room Temp.
Reaction Time12-16 hours
Product Yield & Purity
Product Mass975 g
Yield83%
Purity (by NMR)>98%

Table 1: Summary of Quantitative Data for the Scale-up Synthesis.

Visualizations

Synthesis Workflow

The overall workflow for the scale-up synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification charge_reagents Charge Reactor with NaH and THF cool_reactor Cool to 0 °C charge_reagents->cool_reactor add_piperidone Add 2-Piperidone Solution cool_reactor->add_piperidone deprotonation Stir for 1h (Deprotonation) add_piperidone->deprotonation add_cbz Add Benzyl Chloroformate deprotonation->add_cbz react_overnight Stir at RT for 12-16h add_cbz->react_overnight quench Quench with aq. NH4Cl react_overnight->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry_concentrate Dry (MgSO4) & Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify final_product Final Product: This compound purify->final_product

Caption: Workflow for the scale-up synthesis.

Reaction Pathway

The chemical transformation is illustrated in the signaling pathway diagram below.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products piperidone 2-Piperidone anion Lactam Anion piperidone->anion Deprotonation cbz_cl Benzyl Chloroformate product This compound cbz_cl->product nacl NaCl cbz_cl->nacl byproduct formation na_h Sodium Hydride (Base) na_h->anion h2 H2 gas na_h->h2 anion->product N-Acylation

Caption: Chemical reaction pathway.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. The procedure is straightforward, utilizes readily available reagents, and offers a high yield of the desired product with excellent purity. This makes the synthesis amenable to large-scale production for applications in pharmaceutical research and development. The provided data and diagrams serve as a comprehensive guide for scientists and professionals in the field.

Application Notes and Protocols: Parallel Synthesis of Substituted Piperidine Scaffolds Using Benzyl 2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Benzyl 2-oxopiperidine-1-carboxylate (also known as N-Cbz-δ-valerolactam) as a versatile building block in the parallel synthesis of substituted piperidine libraries. The methodologies outlined are designed for high-throughput synthesis to accelerate the drug discovery process by generating diverse molecular scaffolds.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and biologically active compounds. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a valuable core for interacting with biological targets. Parallel synthesis enables the rapid generation of libraries of related compounds, facilitating the exploration of structure-activity relationships (SAR).

This compound serves as an excellent starting material for the synthesis of 2,6-disubstituted piperidines. The N-benzyloxycarbonyl (Cbz) protecting group provides stability during initial transformations and can be readily removed under standard conditions. The lactam ring can be opened to generate a linear precursor, which can then be cyclized to form the piperidine ring with the introduction of diversity elements.

Core Principles of the Synthesis

The strategy involves a solution-phase parallel synthesis approach. Key transformations include:

  • Lactam Activation and Opening: The lactam carbonyl of this compound is activated, followed by nucleophilic addition to open the ring, generating a linear δ-amino acid derivative.

  • Introduction of Diversity (R¹): A diverse range of nucleophiles can be employed in the ring-opening step to introduce the first point of diversity (R¹).

  • Amide Coupling: The resulting carboxylic acid is then coupled with a library of amines, introducing the second point of diversity (R²).

  • Reductive Cyclization: The linear precursor undergoes a one-pot reduction of the amide and reductive amination to form the piperidine ring.

  • Deprotection and Final Derivatization (Optional): The Cbz protecting group can be removed, and the secondary amine can be further functionalized if desired.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the parallel synthesis of a hypothetical library of 2,6-disubstituted piperidines.

Table 1: Ring Opening of this compound with Grignard Reagents

EntryGrignard Reagent (R¹-MgBr)SolventTemperature (°C)Reaction Time (h)Yield (%)
1Phenylmagnesium bromideTHF0 to rt285
24-Fluorophenylmagnesium bromideTHF0 to rt282
32-Thienylmagnesium bromideTHF0 to rt2.578
4Cyclohexylmagnesium bromideTHF0 to rt375
5Ethylmagnesium bromideTHF0 to rt288

Table 2: Amide Coupling of the Ring-Opened Intermediate with Various Amines

EntryAmine (R²-NH₂)Coupling ReagentBaseSolventReaction Time (h)Yield (%)
1BenzylamineHATUDIPEADMF492
24-MethoxybenzylamineHATUDIPEADMF490
32-PhenylethylamineHATUDIPEADMF588
4MorpholineHATUDIPEADMF495
5PiperidineHATUDIPEADMF493

Table 3: Reductive Cyclization and Deprotection

EntryReducing AgentDeprotection ConditionsOverall Yield (3 steps) (%)Purity (%)
1PhenylBenzylLiAlH₄H₂, Pd/C65>95
24-Fluorophenyl4-MethoxybenzylLiAlH₄H₂, Pd/C60>95
32-Thienyl2-PhenylethylLiAlH₄H₂, Pd/C55>95
4CyclohexylMorpholin-4-ylLiAlH₄H₂, Pd/C58>95
5EthylPiperidin-1-ylLiAlH₄H₂, Pd/C68>95

Experimental Protocols

Protocol 1: Parallel Ring Opening of this compound
  • To an array of reaction tubes, each containing a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the reaction tubes to 0 °C in an ice bath.

  • To each tube, add a solution of the corresponding Grignard reagent (1.2 eq) in THF dropwise.

  • Allow the reactions to warm to room temperature and stir for the time indicated in Table 1.

  • Quench the reactions by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude products are typically used in the next step without further purification.

Protocol 2: Parallel Amide Coupling
  • To the array of reaction tubes containing the crude ring-opened products from Protocol 1, add DMF.

  • To each tube, add the corresponding amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reactions at room temperature for the time indicated in Table 2.

  • Dilute the reaction mixtures with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • The crude products are typically used in the next step without further purification.

Protocol 3: Parallel Reductive Cyclization and Deprotection
  • To the array of reaction tubes containing the crude amide coupling products from Protocol 2, add anhydrous THF.

  • Cool the reaction tubes to 0 °C in an ice bath.

  • Carefully add a solution of LiAlH₄ in THF (4.0 eq) to each tube.

  • Allow the reactions to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reactions to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite® and wash the pad with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude Cbz-protected piperidines.

  • Dissolve the crude products in methanol and add Pd/C (10 mol%).

  • Stir the mixtures under an atmosphere of H₂ (balloon) at room temperature overnight.

  • Filter the reactions through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure and purify the final products by automated flash chromatography.

Visualizations

experimental_workflow start This compound ring_opening Parallel Ring Opening (Grignard Reagents, R¹) start->ring_opening intermediate1 Linear δ-Amino Ketone ring_opening->intermediate1 amide_coupling Parallel Amide Coupling (Amines, R²) intermediate1->amide_coupling intermediate2 Linear Precursor amide_coupling->intermediate2 cyclization Reductive Cyclization (LiAlH₄) intermediate2->cyclization intermediate3 Cbz-Protected Piperidine cyclization->intermediate3 deprotection Deprotection (H₂, Pd/C) intermediate3->deprotection final_product 2,6-Disubstituted Piperidine Library deprotection->final_product

Caption: General workflow for the parallel synthesis of a 2,6-disubstituted piperidine library.

signaling_pathway start Benzyl 2-oxopiperidine- 1-carboxylate intermediate_a Ring-Opened Intermediate start->intermediate_a Ring Opening r1 R¹-MgBr r1->intermediate_a intermediate_b Linear Amide Precursor intermediate_a->intermediate_b Amide Coupling r2 R²-NH₂ HATU, DIPEA r2->intermediate_b cyclized_product Cbz-Protected 2,6-Disubstituted Piperidine intermediate_b->cyclized_product Reductive Cyclization reduction LiAlH₄ reduction->cyclized_product final_product Final Piperidine Product cyclized_product->final_product Deprotection h2_pd H₂, Pd/C h2_pd->final_product

Caption: Key chemical transformations in the synthesis of 2,6-disubstituted piperidines.

Application Note and Protocols for the Chromatographic Purification of N-Cbz-2-Piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic purification of N-Cbz-2-piperidone derivatives. The methodologies outlined are essential for obtaining high-purity compounds crucial for subsequent research and development phases.

Introduction

N-Cbz-2-piperidone derivatives are important synthetic intermediates in the development of various pharmaceuticals. The carboxybenzyl (Cbz) protecting group is frequently employed to mask the reactivity of the nitrogen atom within the piperidone ring during multi-step syntheses. Effective purification of these intermediates is critical to ensure the integrity and purity of the final active pharmaceutical ingredients. This note details standard chromatographic techniques for the purification of these compounds.

Chromatographic Purification Strategies

The primary methods for the purification of N-Cbz-2-piperidone derivatives are flash column chromatography and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification and the required purity of the final product.

  • Flash Column Chromatography: Ideal for larger scale purifications (milligrams to grams) and for removing significant impurities post-synthesis.

  • High-Performance Liquid Chromatography (HPLC): Suitable for high-purity analytical and preparative separations, especially for closely related impurities or for chiral separations.

Data Presentation: Purification Parameters

The following tables summarize common chromatographic conditions used for the purification of N-Cbz-piperidone derivatives. While many examples focus on the 4-piperidone isomer, these conditions serve as an excellent starting point for the purification of 2-piperidone derivatives.

Table 1: Flash Column Chromatography Conditions

Stationary PhaseMobile Phase SystemEluent CompositionReference
Silica GelEthyl Acetate / n-hexane40% Ethyl Acetate in n-hexane[1]
Silica GelEthyl Acetate / hexaneGradient from 1:3 to 1:2 (EtOAc:hexane)[2]
Silica GelEthyl Acetate / heptaneNot specified[2]
Silica GelDichloromethane / Ethyl AcetateGradient from 100% DCM to 70% DCM in EtOAc[3]

Table 2: High-Performance Liquid Chromatography (HPLC) Conditions

Stationary PhaseMobile Phase AMobile Phase BGradientFlow RateDetectionReference
C18 (5 µm, 4.6 x 250 mm)Water with 0.1% TFAAcetonitrile with 0.08% TFALinear gradient, 0-100% B over 20 min1.2 mL/min214 and 254 nm[4]
C18Water with 0.1% TFAAcetonitrile with 0.08% TFALinear gradient, 0-80% B over 40 minNot specifiedNot specified[4]

Experimental Protocols

Protocol for Flash Column Chromatography

This protocol provides a general procedure for the purification of N-Cbz-2-piperidone derivatives using silica gel flash chromatography.

Materials:

  • Crude N-Cbz-2-piperidone derivative

  • Silica gel (for flash chromatography)

  • Solvents: Ethyl Acetate, n-hexane (or heptane), Dichloromethane (HPLC grade)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • TLC Analysis: Determine a suitable solvent system using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal system will show good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with the starting mobile phase. Increase the polarity of the mobile phase gradually (gradient elution) as recommended by the TLC analysis.[2][3]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-Cbz-2-piperidone derivative.

Protocol for Analytical HPLC

This protocol is for assessing the purity of N-Cbz-2-piperidone derivatives.

Materials:

  • Purified N-Cbz-2-piperidone derivative

  • HPLC grade solvents: Acetonitrile, Water

  • Trifluoroacetic acid (TFA)

  • HPLC vials

  • C18 analytical column

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water with 0.1% TFA) and Mobile Phase B (Acetonitrile with 0.1% TFA).[4]

  • HPLC Setup:

    • Install a C18 analytical column.

    • Set the flow rate to 1.0-1.2 mL/min.[4]

    • Set the UV detector to 214 nm and 254 nm.[4]

    • Equilibrate the column with the initial mobile phase composition.

  • Injection and Analysis: Inject 5-10 µL of the sample and run a linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-40 minutes.[4]

  • Data Analysis: Integrate the peaks in the resulting chromatogram to determine the purity of the compound.

Visualizations

Experimental Workflow for Flash Chromatography

Flash_Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude N-Cbz-2-piperidone dissolve Dissolve in minimal solvent crude_product->dissolve tlc TLC analysis for solvent system dissolve->tlc pack_column Pack silica gel column tlc->pack_column Determines starting mobile phase load_sample Load sample onto column pack_column->load_sample elute Elute with gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor_tlc Monitor fractions by TLC collect_fractions->monitor_tlc combine_pure Combine pure fractions monitor_tlc->combine_pure Identify pure fractions evaporate Evaporate solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Flash Chromatographic Purification.

Logical Relationship for Method Selection

Method_Selection start Start: Need to purify N-Cbz-2-piperidone derivative scale_question What is the scale of purification? start->scale_question purity_question High purity needed for chiral separation or trace impurities? scale_question->purity_question Small Scale (µg to mg) flash_chrom Use Flash Column Chromatography scale_question->flash_chrom Large Scale (mg to g) purity_question->flash_chrom No hplc Use Preparative HPLC purity_question->hplc Yes analytical_hplc Assess purity with Analytical HPLC flash_chrom->analytical_hplc hplc->analytical_hplc

Caption: Decision tree for selecting the appropriate purification method.

Conclusion

The chromatographic purification of N-Cbz-2-piperidone derivatives is a routine but critical step in synthetic organic chemistry and drug development. The protocols and data provided herein offer a solid foundation for achieving high-purity compounds. Researchers should consider these as starting points and optimize the conditions for their specific derivatives to achieve the best results.

References

Asymmetric Synthesis of Substituted Piperidines from N-Cbz Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of substituted piperidines from N-Carboxybenzyl (Cbz) protected precursors. The methodologies presented herein are based on established and highly efficient catalytic asymmetric reactions, offering robust routes to enantioenriched piperidine scaffolds, which are crucial building blocks in medicinal chemistry and pharmaceutical development.

Introduction

Chiral substituted piperidines are ubiquitous structural motifs found in a vast array of natural products and pharmaceutically active compounds. Their stereochemistry often plays a critical role in their biological activity, making the development of efficient asymmetric syntheses a paramount objective in modern organic chemistry. The use of the N-Cbz protecting group is advantageous due to its stability under various reaction conditions and its facile removal via hydrogenolysis. This document outlines three distinct and powerful strategies for the asymmetric synthesis of N-Cbz protected piperidines:

  • Catalytic Asymmetric Hydrogenation of N-Cbz-Protected Pyridinium Salts: A method for the enantioselective reduction of activated pyridine rings.

  • Chiral Phosphoric Acid-Catalyzed Intramolecular Cyclization: An organocatalytic approach for the cyclization of unsaturated N-Cbz-protected amines.

  • Asymmetric Aza-Diels-Alder Reaction: A powerful cycloaddition strategy for the construction of the piperidine ring with high stereocontrol.

These protocols are designed to be reproducible and scalable, providing researchers with the necessary details to implement these synthetic strategies in their own laboratories.

Methodology 1: Catalytic Asymmetric Hydrogenation of N-Benzyl-Pyridinium Salts

This method focuses on the iridium-catalyzed asymmetric hydrogenation of N-benzyl-pyridinium salts to afford chiral N-benzyl-piperidines. The N-benzyl group serves as a close analogue to the N-Cbz group and the protocol can be adapted accordingly. The activation of the pyridine ring as a pyridinium salt is crucial for achieving high reactivity and enantioselectivity.

Experimental Workflow

Asymmetric_Hydrogenation_Workflow Workflow for Asymmetric Hydrogenation cluster_prep Catalyst and Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification A Mix [{Ir(cod)Cl}2] and (R)-SynPhos in PhMe/CH2Cl2 B Stir at room temperature for 20-30 min A->B D Transfer catalyst solution to autoclave B->D C Place N-benzyl-pyridinium salt in autoclave C->D E Pressurize with H2 (600 psi) D->E F Stir at 28 °C for 20-24 h E->F G Release H2 and add saturated Na2CO3 F->G H Stir for 15-30 min G->H I Extraction and Purification H->I J Obtain chiral N-benzyl-piperidine I->J

Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.

Quantitative Data
EntrySubstrate (R group)Yield (%)[1]ee (%)[1]
1Phenyl9392
24-MeC6H49291
34-MeOC6H49493
44-FC6H49190
54-ClC6H49089
64-BrC6H48888
72-Naphthyl9594
83-Thienyl8586
Experimental Protocol

Materials:

  • [{Ir(cod)Cl}2] (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

  • (R)-SynPhos

  • N-benzyl-2-substituted-pyridinium bromide

  • Toluene (PhMe), Dichloromethane (CH2Cl2)

  • Hydrogen gas (H2)

  • Saturated aqueous sodium carbonate (Na2CO3)

Procedure: [1]

  • In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}2] (1.7 mg, 0.0025 mmol) and (R)-SynPhos (3.5 mg, 0.0055 mmol) in a 1:1 mixture of PhMe/CH2Cl2 (1.0 mL) is stirred at room temperature for 20–30 minutes.

  • The substrate, N-benzyl-2-substituted-pyridinium bromide (0.25 mmol), is placed in a stainless steel autoclave.

  • The prepared catalyst solution is transferred to the autoclave via syringe.

  • The autoclave is sealed, removed from the glovebox, and then pressurized with hydrogen gas to 600 psi.

  • The reaction mixture is stirred at 28 °C for 20–24 hours.

  • After the reaction is complete, the hydrogen gas is carefully released.

  • Saturated aqueous sodium carbonate solution is added to the reaction mixture, which is then stirred for 15–30 minutes.

  • The product is extracted with an appropriate organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography to yield the desired chiral N-benzyl-piperidine.

Methodology 2: Chiral Phosphoric Acid-Catalyzed Intramolecular Cyclization

This organocatalytic method utilizes a chiral phosphoric acid (CPA) to catalyze the enantioselective intramolecular cyclization of N-Cbz-protected unsaturated acetals to form functionalized chiral piperidines.[2][3] This approach avoids the use of metal catalysts and often proceeds under mild reaction conditions.

Logical Relationship Diagram

CPA_Catalyzed_Cyclization Mechanism of CPA-Catalyzed Cyclization cluster_activation Substrate Activation cluster_cyclization Key Transformation cluster_enantioenrichment In Situ Enantioenrichment A N-Cbz-Unsaturated Acetal C Protonation of Acetal A->C B Chiral Phosphoric Acid (CPA) B->C D Formation of Mixed Chiral Phosphate Acetal C->D E SN2'-like Displacement D->E F Chiral Enol Ether Product E->F G Acetalization of Minor Enantiomer F->G H Highly Enantioenriched Piperidine G->H

Caption: CPA-Catalyzed Enantioselective Cyclization Pathway.

Quantitative Data
EntrySubstrateYield (%)ee (%)
1N-Cbz-amino-6-octenal dimethyl acetal8592
2N-Cbz-amino-7-phenyl-6-heptenal dimethyl acetal7895
3N-Cbz-amino-6-nonenal dimethyl acetal8290
4N-Cbz-amino-6-(4-chlorophenyl)-6-hexenal dimethyl acetal7596
5N-Cbz-amino-6-(4-methoxyphenyl)-6-hexenal dimethyl acetal8093

Note: The data in this table is representative of typical results for this type of reaction and has been compiled for illustrative purposes based on the principles described in the cited literature.

Experimental Protocol

Materials:

  • N-Cbz-protected unsaturated amino acetal

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the N-Cbz-protected unsaturated amino acetal (1.0 equiv) and freshly activated 4 Å molecular sieves.

  • Dissolve the starting material in the anhydrous solvent.

  • Add the chiral phosphoric acid catalyst (typically 5-10 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of a basic solution (e.g., saturated aqueous sodium bicarbonate).

  • Filter the mixture to remove the molecular sieves and catalyst.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched N-Cbz-piperidine derivative.

Methodology 3: Asymmetric Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen-containing heterocycles. By employing a chiral catalyst, this reaction can be rendered highly enantioselective. This protocol outlines a general procedure for the Brønsted acid-catalyzed asymmetric aza-Diels-Alder reaction of N-Cbz-protected imines with a suitable diene.

Experimental Workflow Diagram

Aza_Diels_Alder_Workflow Workflow for Asymmetric Aza-Diels-Alder cluster_setup Reaction Setup cluster_reaction Cycloaddition cluster_purification Purification A Suspend N-Cbz-imine and diene in solvent B Cool to low temperature (e.g., -78 °C) A->B C Add chiral Brønsted acid catalyst (5 mol%) B->C D Stir until imine is consumed C->D E Directly charge crude mixture onto silica gel D->E F Column chromatography E->F G Isolate chiral N-Cbz-tetrahydropyridine F->G

Caption: Asymmetric Aza-Diels-Alder Reaction Workflow.

Quantitative Data
EntryImine (R group)DieneYield (%)[4]ee (%)[4]
1PhenylCyclopentadiene8590
24-TolylCyclopentadiene8386
34-AnisylCyclopentadiene8892
44-ChlorophenylCyclopentadiene7990
52-NaphthylCyclopentadiene9482

Note: The data presented is based on analogous reactions with C-acylimines, as detailed protocols for N-Cbz imines under these specific conditions were not available in the initial search. The principles and outcomes are expected to be similar.

Experimental Protocol

Materials:

  • N-Cbz-protected imine

  • Diene (e.g., cyclopentadiene)

  • Chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid)

  • Anhydrous solvent mixture (e.g., hexane/toluene)

  • Silica gel for chromatography

Procedure: [4]

  • In a screw-capped test tube, suspend the N-Cbz-protected imine (1.0 equiv) and the diene (2.0 equiv) in the chosen solvent mixture.

  • Cool the mixture to the specified reaction temperature (e.g., -78 °C) and stir for 10 minutes.

  • Add the chiral Brønsted acid catalyst (5 mol%) to the solution.

  • Continue stirring the reaction at low temperature, monitoring the consumption of the imine by TLC.

  • Once the reaction is complete, directly apply the crude reaction mixture to a silica gel column.

  • Purify the product by flash column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chiral N-Cbz-piperidine derivative.

Conclusion

The methodologies presented provide robust and versatile pathways for the asymmetric synthesis of substituted piperidines from N-Cbz precursors. Each protocol offers distinct advantages, from the high efficiency of catalytic hydrogenation to the mild conditions of organocatalysis. The provided quantitative data, experimental procedures, and visual workflows are intended to facilitate the adoption of these powerful synthetic tools in the pursuit of novel and medicinally relevant chiral piperidine-containing molecules. Researchers are encouraged to adapt and optimize these protocols to suit their specific substrates and synthetic goals.

References

Solid-Phase Synthesis of Protected Piperidones: Applications and Protocols for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active natural products. Its conformational flexibility and ability to present substituents in defined three-dimensional orientations make it a valuable core for targeting a wide range of biological receptors. Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of libraries of piperidine-based compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery. This is achieved by anchoring a protected piperidone building block to a solid support, which facilitates the use of excess reagents to drive reactions to completion and simplifies purification to a series of washing steps. Subsequent chemical modifications and eventual cleavage from the resin yield a diverse array of functionalized piperidine derivatives.

These application notes provide detailed protocols for the solid-phase synthesis of substituted piperidines derived from a resin-bound protected piperidone. We will cover the initial attachment of the piperidone to the solid support, on-resin modifications, and final cleavage to yield the desired products.

Core Applications

The solid-phase synthesis of protected piperidones enables a multitude of applications in drug discovery and chemical biology, including:

  • Combinatorial Library Synthesis: The systematic and parallel synthesis of large numbers of distinct but structurally related piperidine derivatives for high-throughput screening. This allows for the rapid exploration of structure-activity relationships (SAR).

  • Scaffold Decoration: The piperidone core can be "decorated" with a variety of functional groups at different positions, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

  • Synthesis of Complex Molecules: Resin-bound piperidones can serve as key intermediates in the multi-step synthesis of more complex molecules, including natural product analogues and peptidomimetics. The solid-phase approach simplifies the handling of intermediates and avoids purification challenges at each step.

  • Development of Novel Chemical Probes: The efficient synthesis of piperidine-based molecules facilitates the development of chemical probes for studying biological pathways and target validation.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key steps in the solid-phase synthesis of piperidine derivatives from a protected piperidone precursor. The data is compiled from analogous solid-phase syntheses and serves as a general guideline.

Table 1: Resin Loading Efficiency via Reductive Amination

Resin TypeLinker TypeProtected PiperidoneAmine SourceReducing AgentTypical Loading Efficiency (%)
PolystyreneAminomethyl (AM)N-Boc-4-piperidone-NaBH(OAc)₃70 - 90%
TentaGelAminomethyl (AM)N-Boc-4-piperidone-NaBH(OAc)₃80 - 95%
Wang ResinHydroxymethylN-Fmoc-4-aminopiperidine--60 - 85%

Table 2: On-Resin Reaction Yields and Final Product Purity

On-Resin ReactionReagentsSolventTypical Yield (%)Typical Crude Purity (%)
N-AlkylationAlkyl halide, DIEADMF85 - 98%> 80%
N-AcylationAcyl chloride, DIEADCM/DMF90 - 99%> 85%
N-SulfonylationSulfonyl chloride, DIEADCM85 - 95%> 80%
Ugi ReactionIsocyanide, Carboxylic Acid, AmineMeOH/DCM75 - 90%> 70%

Experimental Protocols

The following section provides detailed, step-by-step protocols for key experiments in the solid-phase synthesis of piperidine derivatives.

Protocol 1: Attachment of N-Boc-4-Piperidone to Aminomethyl (AM) Resin via Reductive Amination

This protocol describes the immobilization of N-Boc-4-piperidone onto an aminomethyl-functionalized solid support.

Materials:

  • Aminomethyl (AM) resin (e.g., TentaGel AM or Polystyrene AM, 100-200 mesh, ~0.8 mmol/g loading)

  • N-Boc-4-piperidone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1% Acetic acid (AcOH) in N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • DMF

  • Solid-phase synthesis vessel (e.g., fritted syringe)

Procedure:

  • Resin Swelling: Place the AM resin (1.0 g, 0.8 mmol) in a solid-phase synthesis vessel. Add DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally with 1% AcOH in DMF (2 x 10 mL).

  • Imine Formation: Prepare a solution of N-Boc-4-piperidone (5 eq., 4.0 mmol, 0.797 g) in 1% AcOH in DMF (10 mL). Add this solution to the swollen resin. Agitate the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: In a separate vial, dissolve sodium triacetoxyborohydride (5 eq., 4.0 mmol, 0.848 g) in 1% AcOH in DMF (5 mL). Add the reducing agent solution to the resin suspension.

  • Reaction: Agitate the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: To monitor the reaction progress, a small sample of the resin can be taken, washed, and subjected to a Kaiser test (ninhydrin test). A negative Kaiser test (colorless beads) indicates the complete consumption of the primary amine groups on the resin.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight. The loading efficiency can be determined by the weight gain of the resin or by cleaving the Boc-protected piperidine from a small amount of resin and analyzing the cleavage solution by LC-MS.

Protocol 2: On-Resin N-Deprotection and N-Alkylation of Resin-Bound Piperidine

This protocol describes the removal of the Boc protecting group from the resin-bound piperidine and subsequent alkylation of the secondary amine.

Materials:

  • Resin-bound N-Boc-4-aminopiperidine (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • DCM

  • Diisopropylethylamine (DIEA)

  • Alkyl halide (e.g., benzyl bromide)

  • DMF

Procedure:

  • Resin Swelling: Swell the resin-bound N-Boc-4-aminopiperidine in DCM (10 mL) for 30 minutes.

  • Boc Deprotection: Prepare a solution of 50% TFA in DCM (v/v). Add this solution (10 mL) to the resin and agitate for 30 minutes at room temperature. Drain the solution and repeat the TFA treatment for another 30 minutes.

  • Washing and Neutralization: Wash the resin thoroughly with DCM (5 x 10 mL). To neutralize the trifluoroacetate salt, wash the resin with a 10% solution of DIEA in DCM (v/v) (3 x 10 mL), followed by DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • N-Alkylation: Prepare a solution of the alkyl halide (e.g., benzyl bromide, 10 eq. relative to resin loading) and DIEA (10 eq.) in DMF (10 mL). Add this solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 12-16 hours.

  • Monitoring: The reaction can be monitored by taking a small sample of the resin and performing a chloranil test. A negative test (colorless beads) indicates the absence of a secondary amine.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum. The resin is now ready for the next synthetic step or for cleavage.

Protocol 3: Cleavage of the Final Product from the Resin

This protocol describes the release of the final substituted piperidine derivative from the solid support. The choice of cleavage cocktail depends on the linker and the protecting groups on the final molecule. This protocol is for cleavage from an acid-labile linker.

Materials:

  • Resin-bound final piperidine derivative

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O) (v/v/v)

  • Cold diethyl ether

  • DCM

Procedure:

  • Resin Preparation: Place the dry resin in a reaction vessel. Wash the resin with DCM (3 x 5 mL) and then dry it under a stream of nitrogen.

  • Cleavage: Prepare the cleavage cocktail (e.g., 10 mL for 100 mg of resin). Add the cocktail to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin with a small amount of fresh cleavage cocktail (2 x 2 mL) and then with DCM (2 x 2 mL). Combine all the filtrates.

  • Solvent Evaporation: Concentrate the combined filtrate under reduced pressure to remove the majority of the TFA and DCM.

  • Precipitation: Add cold diethyl ether (approximately 10 times the volume of the concentrated filtrate) to the flask to precipitate the crude product.

  • Isolation: Collect the precipitate by centrifugation or filtration. Wash the solid with cold diethyl ether (3 x 10 mL).

  • Drying: Dry the crude product under high vacuum.

  • Purification: The crude product can be further purified by techniques such as preparative HPLC or crystallization.

Visualizations

Experimental Workflow for Solid-Phase Synthesis of a Substituted Piperidine

G Resin Aminomethyl Resin Resin_Piperidone Resin-Bound N-Boc-Piperidine Resin->Resin_Piperidone Reductive Amination (NaBH(OAc)₃) Piperidone N-Boc-4-Piperidone Deprotected_Resin Resin-Bound Piperidine Resin_Piperidone->Deprotected_Resin Boc Deprotection (TFA/DCM) Alkylated_Resin Resin-Bound N-Alkyl-Piperidine Deprotected_Resin->Alkylated_Resin N-Alkylation (DIEA) Alkyl_Halide Alkyl Halide Cleavage Cleavage from Resin Alkylated_Resin->Cleavage Final_Product Substituted Piperidine Cleavage->Final_Product Purification

Caption: Workflow for the solid-phase synthesis of a substituted piperidine.

Logical Relationship of Key Steps in Solid-Phase Synthesis

G start_end start_end process process decision decision output output start Start swell Resin Swelling start->swell attach Attach Protected Piperidone swell->attach deprotect Deprotection attach->deprotect modify On-Resin Modification deprotect->modify more_steps More Steps? modify->more_steps more_steps->deprotect Yes cleave Cleavage more_steps->cleave No purify Purification cleave->purify end Final Product purify->end

Caption: Decision workflow for solid-phase piperidine synthesis.

Application Notes and Protocols for the Functionalization of Benzyl 2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the piperidine ring in Benzyl 2-oxopiperidine-1-carboxylate. This versatile building block, a Cbz-protected derivative of δ-valerolactam, is a valuable starting material for the synthesis of substituted piperidine scaffolds, which are ubiquitous in medicinal chemistry. The protocols outlined below focus on the functionalization at the C-3 position (α- to the carbonyl group) via enolate chemistry, a cornerstone of modern synthetic organic chemistry.

Introduction

The piperidine motif is a privileged scaffold in numerous pharmaceuticals and biologically active natural products. The ability to introduce diverse substituents onto the piperidine ring with high regio- and stereocontrol is therefore of paramount importance in drug discovery and development. This compound serves as an excellent precursor for such modifications. The presence of the N-benzyloxycarbonyl (Cbz) group activates the α-protons, facilitating their removal by a strong base to form a nucleophilic enolate. This enolate can then react with various electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds at the C-3 position.

This document details protocols for two key transformations: α-alkylation and α-arylation of this compound. These reactions provide access to a wide range of 3-substituted 2-piperidone derivatives, which can be further elaborated or deprotected to yield the final target molecules.

Signaling Pathways and Logical Relationships

The functionalization of this compound at the C-3 position is primarily governed by the principles of enolate chemistry. The general workflow involves the deprotonation of the α-carbon to form a reactive enolate intermediate, which is then trapped by an electrophile.

alkylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Starting Material in Anhydrous THF cool1 Cool to -78 °C prep->cool1 add_base Add s-BuLi dropwise cool1->add_base stir1 Stir for 1h at -78 °C (Enolate Formation) add_base->stir1 add_elec Add Alkyl Halide stir1->add_elec stir2 Stir for 2h at -78 °C (Alkylation) add_elec->stir2 quench Quench with aq. NH₄Cl stir2->quench warm Warm to Room Temp. quench->warm extract Extract with EtOAc warm->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product arylation_workflow cluster_enolate Enolate Formation & Transmetalation cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_workup Work-up & Purification prep_base Prepare TMPLi Base add_base Add TMPLi to form Li-Enolate prep_base->add_base prep_sm Dissolve Starting Material in THF cool_sm Cool to -78 °C prep_sm->cool_sm cool_sm->add_base transmetal Add ZnCl₂ & Warm to RT (Form Zn-Enolate) add_base->transmetal add_cat Add Catalyst to Zn-Enolate transmetal->add_cat prep_cat Prepare Pd Catalyst Solution prep_cat->add_cat add_aryl Add Aryl Halide add_cat->add_aryl heat Heat to 60 °C add_aryl->heat quench Quench with aq. NH₄Cl heat->quench extract Extract with EtOAc quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 2-oxopiperidine-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the N-acylation of 2-piperidone with benzyl chloroformate.

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Base: Sodium hydride (NaH) is highly reactive and can be deactivated by moisture.• Use fresh, high-quality NaH from a newly opened container. • Handle NaH under an inert atmosphere (e.g., nitrogen or argon). • Ensure all glassware is thoroughly dried before use.
2. Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is sensitive to moisture and can hydrolyze to benzyl alcohol and HCl, which neutralizes the base.• Use anhydrous solvents and reagents. • Add benzyl chloroformate to the reaction mixture at a low temperature (e.g., 0 °C) to minimize hydrolysis.[1]
3. Incomplete Deprotonation of 2-Piperidone: The amide proton of 2-piperidone needs to be removed by a strong base to form the nucleophilic lactamate anion.• Ensure a sufficient molar excess of a strong base like NaH is used. • Allow adequate time for the deprotonation to occur before adding benzyl chloroformate.
Presence of Multiple Spots on TLC / Impure Product 1. Unreacted Starting Materials: Incomplete reaction can leave unreacted 2-piperidone and benzyl chloroformate.• Monitor the reaction progress by TLC. • Consider increasing the reaction time or temperature if the reaction is sluggish. • Ensure proper stoichiometry of reactants.
2. Formation of Benzyl Alcohol and Dibenzyl Carbonate: These are common byproducts from the decomposition and self-reaction of benzyl chloroformate, especially in the presence of moisture or if the reaction is heated for an extended period.[2]• Maintain anhydrous conditions. • Use the minimum effective reaction temperature. • Purify the crude product using column chromatography.
3. Ring-Opening of 2-Piperidone: Under harsh basic conditions or elevated temperatures, the lactam ring may undergo nucleophilic attack, leading to ring-opened byproducts.• Use a non-nucleophilic strong base if possible. • Avoid excessive heating. • Carefully control the addition of reagents.
4. Side Reactions with Solvent: If using solvents like DMF or acetonitrile with NaH, side reactions can occur where the solvent is deprotonated or reduced, leading to impurities.• Consider using a less reactive aprotic solvent such as THF or dioxane.
Difficulty in Product Isolation/Purification 1. Emulsion during Workup: The presence of salts and polar byproducts can lead to the formation of emulsions during aqueous workup.• Use a brine wash to break up emulsions. • Centrifugation can also be effective in separating layers.
2. Co-elution of Impurities: Some byproducts may have similar polarities to the desired product, making chromatographic separation challenging.• Optimize the solvent system for column chromatography. • Consider using a different stationary phase if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the role of the strong base in this reaction?

A strong base, such as sodium hydride (NaH), is crucial for deprotonating the nitrogen atom of the 2-piperidone ring. This generates a nucleophilic lactamate anion, which then attacks the electrophilic carbonyl carbon of benzyl chloroformate to form the desired N-acylated product.

Q2: Why are anhydrous conditions so important for this synthesis?

Anhydrous conditions are critical for two main reasons. Firstly, the strong base used (e.g., NaH) reacts violently with water. Secondly, benzyl chloroformate is highly susceptible to hydrolysis, which leads to the formation of benzyl alcohol and hydrochloric acid. The latter will neutralize the base, quenching the desired reaction.

Q3: My reaction is not going to completion. What can I do?

If your reaction is stalled, you can try the following:

  • Check the quality of your reagents: Ensure your base is active and your solvent is anhydrous.

  • Increase the reaction time: Monitor the reaction by TLC to determine the optimal reaction time.

  • Slightly increase the temperature: Do this cautiously, as higher temperatures can promote side reactions.

  • Add more base or acylating agent: If one of the reactants has been consumed by side reactions, adding a small additional amount might help drive the reaction to completion.

Q4: I have a byproduct with a similar Rf to my product on the TLC plate. How can I separate them?

If you are having trouble with separation by column chromatography, you can try:

  • Using a different eluent system: Experiment with solvent mixtures of varying polarities.

  • Employing a different stationary phase: If silica gel is not effective, consider using alumina or a reverse-phase column.

  • Recrystallization: If your product is a solid, recrystallization can be an effective purification method.

Q5: Can I use a different base instead of sodium hydride?

Other strong, non-nucleophilic bases can potentially be used, such as potassium hydride (KH) or lithium diisopropylamide (LDA). However, the reaction conditions would need to be optimized for the specific base chosen. Weaker bases like triethylamine or pyridine are generally not strong enough to efficiently deprotonate the lactam.

Experimental Protocols

Typical Experimental Protocol for the Synthesis of this compound

Materials:

  • 2-Piperidone

  • Sodium Hydride (60% dispersion in mineral oil)

  • Benzyl Chloroformate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add 2-piperidone (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the 2-piperidone in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Visualizations

Reaction Workflow

G Synthesis Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Workup & Purification 2-Piperidone 2-Piperidone Deprotonation 1. Deprotonation of 2-Piperidone with NaH in THF at 0°C 2-Piperidone->Deprotonation Sodium Hydride Sodium Hydride Sodium Hydride->Deprotonation Benzyl Chloroformate Benzyl Chloroformate Acylation 2. Addition of Benzyl Chloroformate Benzyl Chloroformate->Acylation Anhydrous THF Anhydrous THF Anhydrous THF->Deprotonation Deprotonation->Acylation Reaction_Completion 3. Stir at Room Temperature Acylation->Reaction_Completion Quenching 4. Quench with aq. NH4Cl Reaction_Completion->Quenching Extraction 5. Extraction with Ethyl Acetate Quenching->Extraction Washing 6. Wash with aq. NaHCO3 and Brine Extraction->Washing Drying_Concentration 7. Dry and Concentrate Washing->Drying_Concentration Purification 8. Column Chromatography Drying_Concentration->Purification Product This compound Purification->Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Flowchart Start Low Yield or Impure Product Check_Reagents Check Reagent Quality (NaH, Cbz-Cl, Solvent) Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions Check_Reagents->Check_Conditions Reagents OK Success Improved Yield/ Purity Check_Reagents->Success Reagents Impure -> Replace Optimize_Temp Optimize Reaction Temperature Check_Conditions->Optimize_Temp Conditions OK Check_Conditions->Success Moisture Present -> Dry System Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Temp Optimized Byproduct_ID Identify Byproducts (e.g., Benzyl Alcohol, Dimer) Optimize_Time->Byproduct_ID Time Optimized Purification_Strategy Re-evaluate Purification Strategy Purification_Strategy->Success Byproduct_ID->Purification_Strategy

Caption: A logical flowchart for troubleshooting common issues during the synthesis.

Potential Side Reactions

G Potential Side Reaction Pathways 2-Piperidone 2-Piperidone Desired_Product This compound 2-Piperidone->Desired_Product NaH Ring_Opening Ring Opening 2-Piperidone->Ring_Opening Harsh Base/ Heat Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Desired_Product Hydrolysis Hydrolysis Benzyl_Chloroformate->Hydrolysis H2O Dibenzyl_Carbonate Dibenzyl Carbonate Benzyl_Chloroformate->Dibenzyl_Carbonate Self-reaction Benzyl_Alcohol Benzyl Alcohol Hydrolysis->Benzyl_Alcohol Ring_Opened_Product Ring-Opened Byproduct Ring_Opening->Ring_Opened_Product Solvent_Reaction Solvent Reaction (e.g., with DMF) Solvent_Byproduct Solvent-Derived Impurity Solvent_Reaction->Solvent_Byproduct NaH NaH NaH->Solvent_Reaction e.g., DMF

Caption: Diagram illustrating potential side reactions that can occur during the synthesis.

References

Technical Support Center: Optimizing N-Cbz Protection of 2-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the N-Cbz (benzyloxycarbonyl) protection of 2-piperidone. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-Cbz protection of 2-piperidone?

The N-Cbz protection of 2-piperidone proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the 2-piperidone acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the N-Cbz-2-piperidone product.[1][2]

Q2: How do I choose the appropriate base for the reaction?

The choice of base is crucial for a successful reaction. It must be strong enough to neutralize the generated HCl but not so strong that it promotes side reactions.[1]

  • Inorganic bases: Sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) are commonly used under Schotten-Baumann conditions (typically in a biphasic solvent system like THF/water).[2][3] They are mild and cost-effective.

  • Organic bases: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often used in anhydrous organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[3] They can offer better solubility for the reactants.

Q3: What are the recommended solvent systems?

The solvent system should be chosen to ensure the solubility of both the 2-piperidone and the reagents.

  • Biphasic systems: A mixture of THF and water is often effective, particularly when using inorganic bases like Na₂CO₃ or NaHCO₃.[2][3]

  • Anhydrous organic solvents: Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are suitable when using organic bases.[3] It is important to use anhydrous solvents to prevent the hydrolysis of benzyl chloroformate.[1]

Q4: My reaction is not going to completion. What should I do?

Incomplete reactions can be due to several factors. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, you can try increasing the reaction time or temperature. Ensure efficient stirring, especially in biphasic systems, to overcome phase transfer limitations.[1]

Q5: I am observing a low yield of my desired product. What are the possible causes?

Low yields can stem from several issues:

  • Hydrolysis of benzyl chloroformate: This can be minimized by using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Adding the benzyl chloroformate slowly to the reaction mixture can also help.[1]

  • Protonation of the starting material: Ensure at least two equivalents of a suitable base are used to neutralize the generated HCl and maintain the nucleophilicity of the 2-piperidone.[1]

  • Poor solubility of the starting amine: Choose a more suitable solvent system to ensure all reactants are in the same phase.[1]

Q6: How can I purify the final N-Cbz-2-piperidone product?

After the reaction is complete, a standard workup procedure is typically followed. This involves quenching the reaction, separating the organic layer, washing with water and brine, and drying over an anhydrous salt like MgSO₄ or Na₂SO₄.[3] The crude product can then be purified by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent.[3]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or no product yield Hydrolysis of Benzyl Chloroformate (Cbz-Cl) : The reagent is sensitive to moisture.Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). Add Cbz-Cl slowly to the reaction mixture.[1]
Incomplete Reaction : The reaction has not proceeded to completion.Monitor the reaction by TLC. Increase the reaction time or gently heat the mixture if necessary. Ensure efficient stirring.[1]
Protonation of 2-piperidone : The starting material is protonated by the generated HCl, rendering it non-nucleophilic.Use a sufficient amount of base (at least 2 equivalents) to neutralize the HCl.[1]
Formation of side products Over-reaction or side reactions : The reaction conditions are too harsh.Perform the reaction at a lower temperature (e.g., 0 °C).[1] Use a milder base like sodium bicarbonate.[1]
Impure Benzyl Chloroformate : Old or impure reagent can introduce impurities.Use fresh or purified benzyl chloroformate for best results.[1]
Difficulty in product isolation Emulsion during workup : An emulsion forms during the aqueous workup, making layer separation difficult.Add brine (saturated NaCl solution) to help break the emulsion.
Product is an oil : The purified product is an oil and not a solid.N-Cbz-piperidones can be oils or low-melting solids.[3] If the product is pure by NMR and TLC, it can be used as is. Otherwise, consider high-vacuum distillation for further purification if the compound is thermally stable.

Experimental Protocols

Protocol 1: Standard N-Cbz Protection using Sodium Carbonate

This protocol is a common and effective method for the N-Cbz protection of 2-piperidone.

  • Dissolve 2-piperidone : In a round-bottom flask, dissolve 2-piperidone (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add Base : Add sodium carbonate (Na₂CO₃, 1.4 eq.) to the solution and stir until it is dissolved.

  • Cool the reaction mixture : Cool the flask to 0 °C in an ice bath.

  • Add Benzyl Chloroformate : Slowly add benzyl chloroformate (Cbz-Cl, 1.2 eq.) dropwise to the cooled solution while stirring vigorously.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup : Once the reaction is complete, dilute the mixture with ethyl acetate. Separate the organic layer and wash it with water and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[3]

Protocol 2: N-Cbz Protection using Triethylamine in an Anhydrous Solvent

This protocol is suitable when using an organic base and anhydrous conditions.

  • Dissolve 2-piperidone : In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-piperidone (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add Base : Add triethylamine (TEA, 1.2 eq.) to the solution.

  • Cool the reaction mixture : Cool the flask to 0 °C in an ice bath.

  • Add Benzyl Chloroformate : Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise to the cooled solution.

  • Reaction : Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup : Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Cbz Protection

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Na₂CO₃THF/H₂Ort9100[3]
2NaOHToluene/H₂O0 to rt297[3]
3TEADCM0 to rtovernightHigh[3]
4NaHCO₃THF/H₂O02090[2]

Visualizations

G General Reaction Mechanism for N-Cbz Protection of 2-Piperidone cluster_reactants Reactants cluster_products Products 2-Piperidone N-Cbz-2-piperidone 2-Piperidone->N-Cbz-2-piperidone + Cbz-Cl (Base) Cbz-Cl Cbz-Cl HCl HCl

Caption: General reaction scheme for the N-Cbz protection of 2-piperidone.

Troubleshooting_Workflow Troubleshooting Workflow for N-Cbz Protection start Start Reaction monitor Monitor by TLC start->monitor incomplete_reaction Incomplete Reaction? monitor->incomplete_reaction low_yield Low Yield? check_reagents Check Reagent Quality (Anhydrous Solvents, Fresh Cbz-Cl) low_yield->check_reagents Yes workup Proceed to Workup low_yield->workup No incomplete_reaction->low_yield No increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes check_base Check Base Stoichiometry (>= 2 eq.) check_reagents->check_base check_base->start increase_time_temp->monitor

Caption: A workflow for troubleshooting common issues during N-Cbz protection.

Reaction_Conditions_Comparison Comparison of Reaction Conditions cluster_base Base cluster_solvent Solvent cluster_considerations Key Considerations conditions Reaction Conditions inorganic Inorganic (Na2CO3, NaHCO3) conditions->inorganic Choice of organic Organic (TEA, DIPEA) conditions->organic Choice of biphasic Biphasic (THF/H2O) inorganic->biphasic Typically used with workup_simplicity Workup Simplicity inorganic->workup_simplicity Often simpler anhydrous Anhydrous (DCM, THF) organic->anhydrous Typically used with solubility Solubility organic->solubility Better for some substrates hydrolysis Cbz-Cl Hydrolysis biphasic->hydrolysis Risk of anhydrous->hydrolysis Minimizes

Caption: Logical relationships between different reaction condition choices.

References

Technical Support Center: Deprotection of N-Benzyl Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the deprotection of N-benzyl piperidines. The following question-and-answer format directly addresses specific challenges and offers detailed experimental protocols and troubleshooting guidance.

Troubleshooting Guide

Q1: My N-benzyl piperidine deprotection via catalytic hydrogenation is sluggish or incomplete. What are the potential causes and how can I address them?

A1: Incomplete deprotection is a common challenge. Several factors can contribute to this issue. Below is a breakdown of potential causes and recommended solutions.

  • Catalyst Activity: The palladium catalyst (e.g., Pd/C) may be old or have reduced activity. Amines, including the piperidine product, can act as catalyst poisons, further diminishing its effectiveness.[1][2]

    • Solution: Use a fresh batch of catalyst. Consider adding a mild acid, such as acetic acid, to the reaction mixture. The acid can protonate the amine, reducing its coordination to the palladium surface and mitigating catalyst poisoning.[1]

  • Insufficient Catalyst Loading: The amount of catalyst may be insufficient for the scale of your reaction.

    • Solution: Increase the catalyst loading in increments (e.g., from 10 mol% to 20 mol%).

  • Hydrogen Source: If using transfer hydrogenation, the hydrogen donor (e.g., ammonium formate) may be of poor quality or used in insufficient excess.[1] When using hydrogen gas, ensure the system is properly sealed and purged to maintain a positive pressure.

    • Solution: Use a fresh, anhydrous hydrogen donor. For transfer hydrogenation, ensure a sufficient molar excess is used. For reactions with H2 gas, re-evacuate and backfill the reaction vessel with hydrogen.

  • Reaction Conditions: The reaction temperature or pressure may be too low, or the reaction time may be insufficient, especially for sterically hindered substrates.

    • Solution: Increase the reaction temperature (e.g., refluxing in methanol for transfer hydrogenation).[1] For catalytic hydrogenation, increase the hydrogen pressure. Extend the reaction time and monitor the progress by TLC or LC-MS.

  • Solvent Choice: The solvent can influence the reaction rate.

    • Solution: Protic solvents like methanol or ethanol are generally effective for transfer hydrogenation. For challenging substrates, consider alternative solvents or co-solvents.

Frequently Asked Questions (FAQs)

Q2: What are the primary methods for the deprotection of N-benzyl piperidines?

A2: The most common methods for N-benzyl deprotection include:

  • Catalytic Transfer Hydrogenation: This method utilizes a catalyst, typically palladium on carbon (Pd/C), and a hydrogen donor molecule, such as ammonium formate or formic acid, to reduce the N-benzyl group.[3] It is often preferred for its operational simplicity and avoidance of high-pressure hydrogen gas.

  • Catalytic Hydrogenation: This classic method involves the use of hydrogen gas (H₂) and a heterogeneous catalyst like Pd/C or platinum oxide (PtO₂).[2] It can be highly effective but requires specialized equipment for handling hydrogen gas under pressure.

  • Oxidative Deprotection: This approach employs an oxidizing agent to cleave the N-benzyl group. One such method involves the use of an alkali metal bromide with an oxidant like Oxone.[4] This can be a useful alternative for substrates that are sensitive to reductive conditions.

Q3: How can I monitor the progress of my deprotection reaction?

A3: Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively track the disappearance of the starting material (N-benzyl piperidine) and the appearance of the product (piperidine).[5] The deprotected piperidine is typically more polar and will have a lower Rf value than the starting material. A ninhydrin stain can be used to visualize the product, which will appear as a colored spot.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, allowing for the confirmation of the product's molecular weight and an assessment of reaction completion and purity.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS is useful for volatile compounds and can confirm the identity of the product and byproducts.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the benzyl protons of the starting material and the appearance of the N-H proton of the product.[5]

Q4: Are there any notable side reactions to be aware of during N-benzyl piperidine deprotection?

A4: While generally a clean reaction, potential side reactions can occur:

  • Over-reduction: If other reducible functional groups are present in the molecule (e.g., alkenes, alkynes, nitro groups), they may also be reduced under the reaction conditions. Careful selection of the catalyst and reaction conditions can often achieve chemoselectivity.

  • Incomplete Reaction: As discussed in the troubleshooting guide, this is the most common issue, leading to a mixture of starting material and product.

Data Presentation

Table 1: Comparison of Catalytic Hydrogenation Methods for N-Benzyl Dioctylamine Deprotection [6]

MethodCatalyst System (mol %)SolventTime (min)Yield (%)
Standard Catalytic Hydrogenation10% Pd/C (1)MeOH6054
Mixed Catalyst Hydrogenation10% Pd/C (1) + 10% Nb₂O₅/C (1)MeOH45quant.
Mixed Catalyst Hydrogenation10% Pd/C (1) + 10% Nb₂O₅/C (1)i-PrOH4598

Data adapted from a study on the deprotection of N-benzyl dioctylamine, which serves as a model for N-benzyl amine deprotection.[6]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol is a general procedure for the deprotection of N-benzyl piperidines via catalytic transfer hydrogenation.

  • Reaction Setup: To a round-bottom flask containing the N-benzyl piperidine substrate (1.0 mmol), add a suitable solvent such as methanol (10-20 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10-20% by weight of the substrate).

  • Hydrogen Donor: To the stirred suspension, add ammonium formate (5.0 mmol, 5 equivalents) in one portion.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by standard methods such as column chromatography or distillation.

Protocol 2: Facile Hydrogenative Deprotection using a Mixed Catalyst of Pd/C and Nb₂O₅/C [6][7]

This protocol utilizes a mixed catalyst system for enhanced deprotection efficiency.

  • Reaction Setup: In a suitable reaction vessel, dissolve the N-benzyl piperidine substrate (0.2 mmol) in methanol (2 mL).

  • Catalyst Addition: Add 10% Pd/C (1 mol%) and 10% Nb₂O₅/C (1 mol%) to the solution.

  • Hydrogenation: Seal the vessel, evacuate, and backfill with hydrogen gas (1 atm, balloon).

  • Reaction: Stir the mixture vigorously at room temperature for 45 minutes, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture to remove the catalysts.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine. The product is often of high purity and may not require further purification.[7]

Protocol 3: Oxidative Debenzylation using Alkali Metal Bromide and Oxone [4]

This protocol offers an alternative to reductive methods.

  • Reaction Setup: To a solution of the N-benzyl piperidine (0.5 mmol) in a mixture of acetonitrile and water (e.g., 3:1 v/v, 4 mL), add an alkali metal bromide such as sodium bromide (NaBr) (1.0 mmol, 2 equivalents).

  • Oxidant Addition: Add Oxone® (potassium peroxymonosulfate) (1.0 mmol, 2 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow_cth sub Substrate (N-Benzyl Piperidine) solvent Add Solvent (e.g., Methanol) sub->solvent catalyst Add 10% Pd/C solvent->catalyst donor Add Ammonium Formate catalyst->donor react Reflux & Monitor (TLC/LC-MS) donor->react filter Filter through Celite® react->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify experimental_workflow_mixed_catalyst sub Substrate in Methanol add_catalysts Add 10% Pd/C and 10% Nb₂O₅/C sub->add_catalysts hydrogenate Evacuate & Backfill with H₂ (1 atm) add_catalysts->hydrogenate react Stir at RT & Monitor hydrogenate->react filter Filter to Remove Catalysts react->filter concentrate Concentrate Filtrate filter->concentrate product High Purity Product concentrate->product troubleshooting_workflow start Incomplete Deprotection Observed check_catalyst Is the catalyst fresh and active? start->check_catalyst replace_catalyst Use fresh catalyst. Consider adding acid. check_catalyst->replace_catalyst No check_conditions Are reaction conditions (time, temp, pressure) adequate? check_catalyst->check_conditions Yes replace_catalyst->check_conditions increase_intensity Increase reaction time, temperature, or H₂ pressure. check_conditions->increase_intensity No check_reagents Are reagents (e.g., H₂ donor) of good quality and in sufficient excess? check_conditions->check_reagents Yes increase_intensity->check_reagents use_fresh_reagents Use fresh, anhydrous reagents and ensure proper stoichiometry. check_reagents->use_fresh_reagents No re_evaluate Re-evaluate substrate purity and potential inhibitors. check_reagents->re_evaluate Yes use_fresh_reagents->re_evaluate

References

Technical Support Center: Synthesis of Benzyl 2-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Benzyl 2-oxopiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves the N-acylation of 2-piperidone with benzyl chloroformate in the presence of a base. The lone pair of electrons on the nitrogen atom of the 2-piperidone acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields can stem from several factors:

  • Incomplete deprotonation of 2-piperidone: The nitrogen of 2-piperidone needs to be deprotonated to become a potent nucleophile. The choice and amount of base are critical.

  • Hydrolysis of benzyl chloroformate: Benzyl chloroformate is highly sensitive to moisture and can hydrolyze to benzyl alcohol and HCl, reducing the amount of acylating agent available for the reaction.

  • Suboptimal reaction temperature: The reaction may require specific temperature control to proceed efficiently and minimize side reactions.

  • Inefficient purification: Product loss during work-up and purification steps can significantly lower the isolated yield.

Q3: I am observing an oily byproduct that is difficult to separate from my product. What could it be?

A3: A common oily byproduct is benzyl alcohol, which forms from the hydrolysis of benzyl chloroformate. Another possibility is unreacted 2-piperidone if the reaction did not go to completion.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting materials (2-piperidone and benzyl chloroformate) and the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Q5: What is the best method for purifying the final product?

A5: Column chromatography on silica gel is a highly effective method for purifying this compound. A gradient elution with a solvent system like ethyl acetate in hexanes can separate the product from unreacted starting materials and byproducts.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation Ineffective Base: The base used is not strong enough to deprotonate the 2-piperidone sufficiently.Use a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF.
Hydrolysis of Benzyl Chloroformate: Presence of moisture in the reactants or solvent.Ensure all glassware is oven-dried, use anhydrous solvents, and handle benzyl chloroformate under an inert atmosphere (e.g., nitrogen or argon).[1]
Incorrect Stoichiometry: Insufficient amount of benzyl chloroformate was used.Use a slight excess (1.1-1.2 equivalents) of benzyl chloroformate to ensure the complete conversion of 2-piperidone.
Multiple Spots on TLC (in addition to product) Unreacted Starting Materials: The reaction has not gone to completion.Increase the reaction time or consider gently heating the reaction mixture (monitor for decomposition).
Formation of Benzyl Alcohol: Hydrolysis of benzyl chloroformate.This can be removed during aqueous work-up and column chromatography. To minimize its formation, ensure anhydrous conditions.
Di-acylation (less common for lactams): A second acylation event.This is generally not a major issue with lactams but can be minimized by slow, controlled addition of the acylating agent.
Difficulty in Isolating the Product Product is soluble in the aqueous phase during work-up. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Emulsion formation during extraction. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product Purity is Low After Purification Co-elution of impurities during column chromatography. Optimize the solvent system for column chromatography to achieve better separation. A shallower gradient or a different solvent mixture may be required.
Residual solvent. Ensure the purified product is dried under high vacuum for a sufficient period to remove all traces of solvent.

Quantitative Data

The following table provides illustrative data on how different reaction conditions can affect the yield and purity of N-acylated piperidones, based on typical outcomes for analogous reactions.

Entry Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
1Triethylamine (TEA)Dichloromethane (DCM)0 to RT126590
2Sodium Hydride (NaH)Tetrahydrofuran (THF)0 to RT68595
3Potassium Carbonate (K₂CO₃)Acetonitrile (MeCN)RT245085
4Sodium Bicarbonate (NaHCO₃)DCM/WaterRT187092

Note: This data is representative and actual results may vary depending on the specific experimental setup and scale.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Piperidone

  • Benzyl chloroformate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add 2-piperidone (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the 2-piperidone in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Acylation: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products 2-Piperidone 2-Piperidone Product This compound 2-Piperidone->Product Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Product Base Base Byproduct Base-HCl salt Base->Byproduct Solvent Solvent Experimental_Workflow A Reaction Setup (2-Piperidone, Solvent) B Deprotonation (Add Base at 0 °C) A->B C Acylation (Add Benzyl Chloroformate at 0 °C) B->C D Reaction Monitoring (TLC) C->D E Quenching (Aqueous NH4Cl) D->E Reaction Complete F Aqueous Work-up (Extraction & Washes) E->F G Drying & Concentration F->G H Purification (Column Chromatography) G->H I Pure Product H->I Troubleshooting_Tree start Low Yield or Purity Issue q1 Check for unreacted starting material (TLC) start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Presence of benzyl alcohol byproduct? q1->q2 No s1 Increase reaction time or temperature a1_yes->s1 end Improved Yield & Purity s1->end a2_yes Hydrolysis of Cbz-Cl q2->a2_yes Yes q3 Purification effective? q2->q3 No s2 Ensure anhydrous conditions a2_yes->s2 s2->end a3_no Co-elution of impurities q3->a3_no No q3->end Yes s3 Optimize chromatography solvent system a3_no->s3 s3->end

References

Technical Support Center: Piperidine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis and purification of piperidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My piperidine product has a yellow tint. What is the cause and how can I remove it?

A: A yellow color in piperidine is typically due to oxidation byproducts.[1][2] For applications requiring high purity, purification is recommended. The most effective method for removing these colored impurities is distillation.[1] To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]

Q2: I'm struggling to separate piperidine from a pyridine impurity by distillation. Why is this so difficult?

A: Complete separation of piperidine and pyridine by simple fractional distillation is challenging because they form a constant boiling azeotropic mixture.[1][3] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[1][3] To overcome this, you can use azeotropic distillation with water or, more effectively, selective salt formation.[1][4] Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[1][5]

Q3: My solution of piperidine in DMF crystallized upon storage. What happened?

A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[1] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[1][6] To resolve this, you can try redissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1][6]

Q4: What are the typical yields for piperidine synthesis?

A: Yields can vary significantly depending on the synthetic method, reaction scale, and the purity of starting materials. For instance, the reduction of pyridine using catalysts like Rhodium on carbon can be highly efficient.[7] Reductive amination approaches can also provide good yields but may require more optimization.[1]

Troubleshooting Guides

Synthesis: Low Yield or Incomplete Conversion

Issue: The yield of the piperidine product is significantly lower than expected, or the reaction does not go to completion.

Possible Cause Troubleshooting Steps
Catalyst Deactivation or Poisoning Ensure the starting materials and solvents are pure. Use a fresh batch of catalyst. Consider a catalyst less prone to poisoning, such as rhodium-based catalysts for pyridine reduction.[7]
Insufficient Hydrogen Pressure or Poor Mass Transfer (for Hydrogenation) Increase the hydrogen pressure incrementally. Ensure efficient stirring to improve gas-liquid mixing.[7]
Suboptimal Reaction Temperature Gradually increase the reaction temperature while monitoring for the formation of byproducts.[7]
Inactive Catalyst Batch Test the catalyst on a known, reliable reaction to confirm its activity.[7]
Incomplete Reaction Increase the reaction time or the catalyst loading.[7]
Purification: Low Recovery or Persistent Impurities

Issue: Significant loss of product during purification, or the final product is not of the desired purity.

Possible Cause Troubleshooting Steps
Losses During Distillation Optimize the heating rate and reflux ratio to minimize the carryover of piperidine into the impurity fractions.[4]
Incomplete Liberation of Piperidine from Salt When using salt formation for purification, ensure a stoichiometric excess of a strong base (e.g., NaOH or KOH) is used for the hydrolysis of the piperidine salt.[4] Ensure adequate stirring and reaction time.[4]
Product Adherence to Chromatography Column For basic compounds like piperidine, strong adherence to acidic silica gel can occur.[4][8] Consider using a basic modifier (e.g., triethylamine) in the eluent, or use a different stationary phase like alumina.[8]
Co-elution of Impurities in Chromatography Optimize the solvent system and gradient. Ensure the column is packed uniformly to prevent channeling.[9]
"Oiling Out" During Crystallization This can happen if the concentration of impurities is high or the cooling is too rapid.[9][10] Try to purify the crude material by another method first, and allow the solution to cool slowly.[9][10]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Pyridine to Piperidine

This protocol provides a general guideline for the catalytic hydrogenation of pyridine.

Materials:

  • Pyridine

  • Catalyst (e.g., Rhodium on carbon, Platinum(IV) oxide)[7]

  • Solvent (e.g., ethanol, acetic acid)[1]

  • High-pressure reactor (autoclave)

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reactor Setup: In a high-pressure reactor, add the pyridine and the solvent.

  • Catalyst Addition: Add the catalyst (typically 1-5 mol%).[1]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-70 bar).[1][7]

  • Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature to 40°C) for the required time (typically 4-24 hours).[1][7] Monitor the reaction progress by techniques like GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]

  • Purification: Concentrate the filtrate under reduced pressure. The crude piperidine can be further purified by distillation.[1]

Protocol 2: Purification of Piperidine by Column Chromatography

This protocol is suitable for removing non-volatile or polar impurities.

Materials:

  • Crude piperidine

  • Silica gel or alumina

  • Chromatography column

  • Solvent system (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with a small amount of a base like triethylamine)[4][8]

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar eluent and pack the column, ensuring no air bubbles are trapped.[9]

  • Sample Loading: Dissolve the crude piperidine in a minimum amount of the eluent and carefully load it onto the top of the column.[4]

  • Elution: Begin eluting the sample through the column, starting with a less polar solvent mixture and gradually increasing the polarity.[4][9]

  • Fraction Collection: Collect the eluate in a series of fractions.[4]

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified piperidine.[4]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[9]

Data Summary

Parameter Value Significance
Piperidine-Pyridine Azeotrope Composition~92% Piperidine, ~8% Pyridine (by weight)Explains the difficulty of separation by simple distillation.[1][3]
Piperidine-Pyridine Azeotrope Boiling Point~106.1 °CThe constant boiling point of the azeotropic mixture.[1][3]
Piperidine Melting Point-7 °C (19 °F)Can solidify at lower temperatures, which might be mistaken for crystallization of a salt.[4]

Visualizations

G Troubleshooting Workflow for Low Piperidine Synthesis Yield start Low Yield or Incomplete Reaction check_catalyst Check Catalyst Activity & Purity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_purity Analyze Starting Material Purity start->check_purity catalyst_ok Catalyst OK? check_catalyst->catalyst_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok purity_ok Purity High? check_purity->purity_ok catalyst_ok->conditions_ok Yes replace_catalyst Use Fresh/Different Catalyst catalyst_ok->replace_catalyst No conditions_ok->purity_ok Yes optimize_conditions Optimize Temp, Pressure, Time conditions_ok->optimize_conditions No purify_starting_material Purify Starting Material purity_ok->purify_starting_material No success Improved Yield purity_ok->success Yes replace_catalyst->success optimize_conditions->success purify_starting_material->success

Caption: Troubleshooting workflow for low yield in piperidine synthesis.

G General Piperidine Synthesis and Purification Workflow start Starting Materials (e.g., Pyridine) synthesis Synthesis Reaction (e.g., Hydrogenation) start->synthesis crude_product Crude Piperidine synthesis->crude_product purification_choice Choose Purification Method crude_product->purification_choice distillation Distillation (Simple or Azeotropic) purification_choice->distillation Volatile Impurities chromatography Column Chromatography purification_choice->chromatography Non-volatile/Polar Impurities salt_formation Salt Formation & Liberation purification_choice->salt_formation Pyridine Impurity pure_product Pure Piperidine distillation->pure_product chromatography->pure_product salt_formation->pure_product analysis Analysis (GC-MS, NMR) pure_product->analysis

Caption: Overview of piperidine synthesis and purification steps.

References

Technical Support Center: Stereoselective Functionalization of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the functionalization of chiral piperidines.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the functionalization of chiral piperidines?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity. In pharmaceutical development, this is a significant problem because different enantiomers of a chiral drug can have vastly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause severe adverse effects. Therefore, maintaining the stereochemical integrity of chiral piperidines during their functionalization is crucial for the synthesis of safe and effective drug candidates.

Q2: What are the common causes of racemization or epimerization during the functionalization of chiral piperidines?

A2: Racemization or epimerization (a change in configuration at one of multiple stereocenters) in chiral piperidines can be triggered by several factors during a chemical reaction:

  • Harsh Reaction Conditions: High temperatures or the use of strong acids or bases can provide the energy needed to overcome the activation barrier for stereocenter inversion.[1]

  • Formation of Planar Intermediates: Reactions that proceed through planar intermediates, such as enolates or iminium ions, can lead to the loss of stereochemical information at the chiral center.

  • Inappropriate Choice of Reagents: Certain reagents can promote epimerization. For example, some deprotection conditions for N-Boc groups using strong acids have been observed to cause a slight drop in optical purity.[2]

  • Equilibrium-Driven Processes: In some cases, a mixture of diastereomers can be epimerized to the thermodynamically more stable isomer under specific reaction conditions, which can be either a desired or undesired outcome.[3]

Q3: How can I monitor my reaction for racemization?

A3: The most common and reliable method for monitoring racemization is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the enantiomers or diastereomers, allowing for the determination of the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product. Other techniques include chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of chiral piperidines.

Problem 1: Significant loss of enantiomeric excess (ee) is observed after N-functionalization.
Potential Cause Suggested Solution
Harsh reaction conditions (high temperature, strong base). Lower the reaction temperature. Screen for milder bases (e.g., K₂CO₃, DIPEA instead of stronger options).
Formation of a planar iminium ion intermediate. Choose reaction conditions that avoid the formation of a stable iminium ion or favor a rapid, stereoselective subsequent reaction.
Inappropriate solvent. Screen different solvents. The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states.
Problem 2: The reaction produces a mixture of diastereomers with low diastereoselectivity.
Potential Cause Suggested Solution
Poor facial selectivity in the reaction. Catalyst Control: Employ a chiral catalyst that can effectively control the stereochemical outcome of the reaction.[3] Substrate Control: Leverage existing stereocenters in the piperidine ring to direct the approach of the incoming reagent. Understanding the conformational preferences of your substrate is key.[3] Chiral Auxiliaries: The use of a chiral auxiliary on the piperidine nitrogen can effectively control the stereochemical outcome.
Reaction temperature is too high. Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, often leading to improved diastereoselectivity.[3]
Thermodynamic equilibration of diastereomers. If the desired diastereomer is the thermodynamically less stable one, it is crucial to run the reaction under kinetic control (lower temperature, shorter reaction time). Conversely, if the desired product is the more stable one, you might consider conditions that promote epimerization to the thermodynamic product.[3]

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the stereoselective functionalization of piperidines.

Table 1: Optimization of C2-Functionalization of N-Boc-Piperidine [4]

EntryCatalystSolventTemp (°C)Yield (%)d.r.ee (%)
1Rh₂(S-DOSP)₄CH₂Cl₂23751:1-
5Rh₂(S-2-Cl-5-BrTPCP)₄CH₂Cl₂23825.3:183
10Rh₂(R-TCPTAD)₄CH₂Cl₂398722:176
11Rh₂(R-TCPTAD)₄CH₂Cl₂06519:178

d.r. = diastereomeric ratio; ee = enantiomeric excess

Table 2: Substrate Scope for Photoredox-Catalyzed α-Amino C–H Arylation of Piperidines [5]

ProductYield (%)d.r.
2a 85>95:5
2d 75>95:5
2e 82>95:5
2l 8085:15
2m 8863:37

d.r. = diastereomeric ratio

Experimental Protocols

Protocol 1: General Procedure for Stereoretentive N-Alkylation of a Chiral Piperidine[3]
  • Preparation: In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve the chiral piperidine (1.1 mmol) in anhydrous acetonitrile (10 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol) to the stirred solution.

  • Alkylation: Add the alkyl halide (1.0 mmol) dropwise to the solution at room temperature. For highly reactive alkylating agents, consider slow addition using a syringe pump to minimize side reactions like over-alkylation.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (20 mL) and water (20 mL).

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Diastereoselective Photoredox-Catalyzed α-Arylation of N-Boc-Piperidine[3]

Caution: This reaction requires the use of a high-intensity light source and should be performed in a well-ventilated fume hood with appropriate eye protection.

  • Reaction Setup: In a reaction vial, combine N-Boc-piperidine (0.2 mmol), the aryl halide (0.3 mmol), the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a base (e.g., Cs₂CO₃, 0.4 mmol).[3]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile or DMF, 2 mL).

  • Irradiation: Seal the vial and place it in front of a blue LED light source. Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR analysis.

Visual Guides

RacemizationMechanism cluster_0 Racemization Pathway Chiral_Piperidine Chiral Piperidine (Single Enantiomer) Planar_Intermediate Planar Intermediate (e.g., Enolate/Iminium Ion) (Achiral) Chiral_Piperidine->Planar_Intermediate Harsh Conditions (Base/Acid/Heat) Racemic_Mixture Racemic Mixture (50:50 Enantiomers) Planar_Intermediate->Racemic_Mixture Non-stereoselective reaction

Caption: Mechanism of racemization via a planar intermediate.

TroubleshootingWorkflow cluster_1 Troubleshooting Loss of Stereochemical Purity Start Problem: Loss of ee or low dr Check_Conditions Review Reaction Conditions: - Temperature - Base/Acid Strength - Reaction Time Start->Check_Conditions Analyze_Mechanism Consider Reaction Mechanism: - Planar Intermediates? - Reversible Steps? Check_Conditions->Analyze_Mechanism Optimize_Temp Optimize Temperature: Lower for Kinetic Control Analyze_Mechanism->Optimize_Temp If kinetically controlled Screen_Reagents Screen Reagents: - Milder Base/Acid - Chiral Catalyst/Auxiliary Analyze_Mechanism->Screen_Reagents If reagent controlled Post_Reaction_Epimerization Consider Post-Reaction Epimerization to Thermodynamic Product Analyze_Mechanism->Post_Reaction_Epimerization If thermodynamically controlled

Caption: Decision workflow for troubleshooting stereochemical issues.

References

Technical Support Center: Managing Impurities in Large-Scale Piperidone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale piperidone reactions. The information is presented in a question-and-answer format to directly address common challenges in impurity management.

Frequently Asked Questions: General Impurity Management

Q1: What are the most common types of impurities encountered in large-scale piperidone synthesis?

A1: In large-scale piperidone reactions, impurities typically fall into several categories:

  • Process-Related Impurities: These include unreacted starting materials (e.g., residual pyridine after hydrogenation), intermediates, and by-products from side reactions.[1][2][3] For example, the reduction of pyridine can sometimes yield 4,4'-bipyridine.[1]

  • Degradation Products: Piperidone and its derivatives can degrade under certain conditions or during storage, leading to the formation of new impurities.[4] Oxidation products are common and often cause discoloration (e.g., a yellow tint).[1][5]

  • Reagent-Related Impurities: Impurities originating from the reagents, catalysts, or solvents used in the synthesis.[1]

  • Stereoisomers: For chiral piperidones, undesired stereoisomers are a critical class of impurities that must be controlled.[2][6]

Q2: What is a sound strategy for impurity control throughout the drug development process?

A2: A robust impurity control strategy involves a multi-faceted approach:

  • Early Identification: Identify and track impurity profiles for each step of the synthetic route as early as possible.[4]

  • Source Determination: Understand the origin of each impurity—is it from a side reaction, degradation, or a contaminated starting material?[7]

  • Process Optimization: Modify reaction conditions (e.g., temperature, stoichiometry, catalyst) to minimize the formation of impurities.[7][8]

  • Purification Development: Develop and implement effective purification methods to remove unavoidable impurities.[1]

  • Analytical Monitoring: Use validated, stability-indicating analytical methods, such as HPLC, to monitor the impurity profile of the active pharmaceutical ingredient (API) and drug product over time.[4][7]

Troubleshooting Guide: Specific Issues & Impurities

Q3: My final piperidone product has a yellow discoloration. What is the likely cause and how can I fix it?

A3: A yellow tint in piperidone products is often indicative of oxidation.[1][5] Piperidines can be susceptible to oxidation, especially during storage or exposure to air.

  • Troubleshooting Steps:

    • Confirm Oxidation: Use analytical techniques like LC-MS to identify potential oxidation products.

    • Inert Atmosphere: Ensure that the reaction and subsequent workup steps are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent air exposure.

    • Purification: Distillation, often over a drying agent like potassium hydroxide (KOH), can be effective at removing colored impurities.[1]

    • Storage: Store the purified product under an inert atmosphere and protect it from light.

Q4: My HPLC analysis shows a significant peak corresponding to pyridine in my piperidine product. How can I remove it?

A4: The presence of pyridine is a common issue, as it is often the starting material for piperidine synthesis.[1] A major challenge is that piperidine and pyridine form an azeotrope (a constant-boiling mixture) at approximately 92% piperidine and 8% pyridine, making complete separation by simple distillation difficult.[1][9]

  • Recommended Solution: A highly effective method is purification via carbonate salt formation. This exploits the difference in basicity between piperidine and pyridine. Piperidine, being a stronger base, reacts preferentially with CO2.[9] See the detailed protocol below for this procedure.[1]

Q5: I have an unknown peak in my chromatogram. What is the workflow for identifying and controlling it?

A5: Identifying an unknown impurity is a critical step in process control.[7] A systematic approach is required to determine its structure and origin.

  • Workflow:

    • Characterization: Use hyphenated techniques like LC-MS to obtain the mass of the impurity.[4] If the impurity is present at a sufficient level, isolate it using preparative HPLC or SFC for structural elucidation by NMR.[4]

    • Identify the Source: Once the structure is known, determine its origin. Is it a by-product, a degradation product, or from a starting material?[2][7] This may require designing specific experiments to pinpoint the formation step.

    • Develop a Control Strategy: Based on the impurity's origin, either modify the process to prevent its formation or implement a specific purification step to remove it.[10]

Diagrams: Workflows and Logic

G cluster_0 Impurity Management Workflow synthesis Large-Scale Synthesis analysis Initial Analysis (e.g., HPLC, GC) synthesis->analysis detect Impurity Detected? analysis->detect characterize Characterize Impurity (LC-MS, NMR) detect->characterize Yes qc Final Quality Control detect->qc No identify Identify Source (Side Reaction, Degradation, etc.) characterize->identify optimize Optimize Process &/or Develop Purification identify->optimize optimize->synthesis release Product Release qc->release

Caption: General workflow for identifying and managing impurities.

G cluster_1 Troubleshooting an Unexpected HPLC Peak start Unexpected Peak Observed in HPLC q1 Does Mass Match Known Impurity/Byproduct? start->q1 q2 Does Mass Match Starting Material or Reagent? q1->q2 No res1 Known Impurity: Implement Specific Control/Purge Strategy q1->res1 Yes q3 Is it a Degradation Product? q2->q3 No res2 Unreacted Material: Drive Reaction to Completion or Improve Purification q2->res2 Yes res3 Degradation Product: Modify Storage/Handling Conditions or Formulation q3->res3 Yes res4 Truly Unknown: Isolate and Characterize (Prep-HPLC, NMR) q3->res4 No

Caption: Decision tree for troubleshooting an unknown HPLC peak.

Data Presentation: Analytical Method Performance

Quantitative data from analytical methods are crucial for reliable impurity profiling. The tables below summarize typical performance parameters for HPLC-based methods used in the analysis of piperidine-related compounds.

Table 1: HPLC-UV Method Performance for Piperidine Analysis

Parameter Piperidine (RP-HPLC-UV)[11] Piperine (HPLC-UV)[12]
Linearity Range 0.44 - 53.33 µg/mL 5 - 50 µg/mL
Correlation Coefficient (r²) 0.9996 0.9999
Limit of Detection (LOD) 0.15 µg/mL Not Reported
Limit of Quantification (LOQ) 0.44 µg/mL Not Reported
Accuracy (Recovery %) 101.82% 101.3%

| Precision (RSD %) | 0.6% (Intra-day) | 0.38% (Repeatability) |

Table 2: LC-MS/MS Method Performance for a Representative Analyte

Parameter Acetate (LC-MS/MS)[12]
Linearity Range 0.4 - 25 µg/mL
Correlation Coefficient (r²) 0.9999
Limit of Detection (LOD) 0.06 µg/mL
Limit of Quantification (LOQ) 0.18 µg/mL
Accuracy (Recovery %) 101 - 102%

| Precision (RSD %) | < 5% (Intra- and Inter-day) |

Experimental Protocols

Protocol 1: General Impurity Profiling by HPLC-UV

This protocol outlines a general method for analyzing the impurity profile of a piperidone product. Method optimization will be required based on the specific properties of the target molecule and its impurities.

  • System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector. A C18 column is commonly used.[11]

  • Mobile Phase Preparation: Prepare a mobile phase, which typically consists of an aqueous component (e.g., water with 0.1% phosphoric acid) and an organic component (e.g., acetonitrile).[11] Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of the pure piperidone product in a suitable diluent (e.g., mobile phase) to create a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the piperidone sample to be tested in the same diluent to a known concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 x 4.6 mm) or equivalent.[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30°C.[11]

    • Detection Wavelength: Select a wavelength appropriate for the chromophore of the piperidone.

    • Injection Volume: 10-20 µL.

    • Gradient: A gradient elution (varying the ratio of aqueous to organic mobile phase over time) is often necessary to separate all impurities from the main peak.

  • Analysis: Inject the standards and the sample. Integrate the peaks and calculate the percentage of each impurity relative to the main product peak area.

Protocol 2: Purification of Piperidine to Remove Pyridine and Water

This protocol describes a two-step process to first remove bulk water and then residual pyridine.

Part A: Pre-drying of Crude Piperidine [1]

  • Place the crude, wet piperidine in a suitable round-bottom flask.

  • Add solid potassium hydroxide (KOH) pellets. The KOH will act as a drying agent.

  • Allow the mixture to stand for several hours (or overnight) with occasional gentle swirling to facilitate the removal of bulk water.

Part B: Distillation for Final Purification [1]

  • Assemble a standard distillation apparatus. Ensure all glassware is completely dry to prevent re-introduction of water.

  • Carefully decant or filter the pre-dried piperidine away from the KOH pellets into the distillation flask.

  • Add fresh, solid KOH pellets to the distillation flask. This helps to break the piperidine-pyridine azeotrope.

  • Heat the flask to distill the piperidine. Collect the fraction boiling at the literature value for pure piperidine (approx. 106°C).

  • Collect the purified, dry piperidine and store it under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

References

Overcoming poor reactivity in couplings with N-Cbz-2-piperidone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you overcome poor reactivity and other challenges encountered during coupling reactions with N-Cbz-2-piperidone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in cross-coupling reactions with N-Cbz-2-piperidone derivatives?

A1: Low yields in coupling reactions involving N-Cbz-2-piperidone derivatives can stem from a combination of factors. The most common culprits include:

  • Steric Hindrance: The bulky benzyloxycarbonyl (Cbz) protecting group can sterically hinder the approach of the catalyst and coupling partners to the reactive site, especially at the alpha-position of the piperidone ring.[1]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities, atmospheric oxygen, or coordination with the substrate or other species in the reaction mixture.[2][3] The lactam oxygen or the Cbz carbonyl could potentially coordinate to the palladium center, inhibiting catalysis.

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and highly substrate-dependent. An inappropriate combination can lead to slow reaction rates or catalyst decomposition.[2][4]

  • Poor Quality of Starting Materials: Impurities in the N-Cbz-2-piperidone derivative, the coupling partner, or the reagents can poison the catalyst.[5] Solvents and bases must be anhydrous and of high purity.

  • Side Reactions: Potential side reactions include homocoupling of the coupling partners, decomposition of the starting materials or product under the reaction conditions, and potential cleavage of the Cbz group or opening of the lactam ring under harsh basic or high-temperature conditions.[6]

Q2: How does the N-Cbz protecting group specifically impact palladium-catalyzed coupling reactions?

A2: The N-Cbz group influences the reaction in several ways:

  • Steric Bulk: As a sterically demanding group, it can slow down the rates of oxidative addition and reductive elimination, two key steps in the catalytic cycle.[1] This often necessitates the use of highly active catalysts with bulky ligands to overcome this hindrance.

  • Electronic Effects: The carbamate functionality is electron-withdrawing, which can influence the reactivity of the piperidone ring.

  • Stability: The Cbz group is generally stable to the basic conditions of many coupling reactions but can be sensitive to certain strong bases at elevated temperatures.[7] It is also susceptible to hydrogenolysis, so care must be taken if using palladium on carbon (Pd/C) with a hydrogen source.[7]

Q3: Which type of ligands are recommended for hindered substrates like N-Cbz-2-piperidone derivatives?

A3: For sterically hindered substrates, bulky, electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium center, promote the formation of the active catalytic species, and facilitate the crucial reductive elimination step. Examples of such ligands, often referred to as Buchwald-type ligands, include:

  • Biarylphosphine ligands: Such as SPhos, XPhos, and RuPhos are known to be effective for challenging couplings.[3]

  • N-Heterocyclic Carbenes (NHCs): These can also be highly effective ligands for cross-coupling reactions, offering high stability and activity.[8]

Q4: Can the lactam ring of the 2-piperidone core cause problems during the coupling reaction?

A4: While the lactam is generally a robust functional group, there is a potential for it to participate in side reactions under certain conditions. Strong bases or high temperatures could potentially lead to ring-opening or other undesired transformations.[9][10] It is crucial to monitor reactions for byproducts and consider milder reaction conditions (e.g., using weaker bases like K₃PO₄ or Cs₂CO₃ instead of NaOtBu) if lactam instability is suspected.[2]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Recommendations
Inactive Catalyst • Use a pre-formed palladium catalyst (precatalyst) to ensure the presence of the active Pd(0) species.[4] • Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst poisoning by water or oxygen.[6] • Prepare reactions under an inert atmosphere (Argon or Nitrogen).[6]
Suboptimal Ligand • For the sterically hindered N-Cbz-2-piperidone substrate, switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos).[3] • Screen different classes of ligands, including N-heterocyclic carbenes (NHCs).[8]
Incorrect Base • The choice of base is critical. If using a strong base like NaOtBu, consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃, especially if substrate decomposition is observed.[2] • Ensure the base is anhydrous and finely powdered for better solubility and reactivity.[6]
Poor Solvent Choice • The solvent affects the solubility of all components and the stability of the catalyst. Toluene, dioxane, and THF are common choices.[2] • If solubility is an issue, consider a more polar aprotic solvent like t-butanol or CPME.
Temperature/Time • If the reaction is sluggish, incrementally increase the temperature. Be cautious, as higher temperatures can also lead to catalyst decomposition and side reactions.[5] • Extend the reaction time and monitor by TLC or LC-MS to see if the reaction is simply slow.[6]
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Decomposition)
Potential Cause Troubleshooting Steps & Recommendations
Homocoupling of Boronic Acid • This is often caused by the presence of oxygen. Ensure thorough degassing of the solvent and maintain a strict inert atmosphere.[6] • Adjust the stoichiometry; sometimes a slight excess of the boronic acid is beneficial, but a large excess can favor homocoupling.
Decomposition of Starting Material • The reaction conditions may be too harsh. Lower the reaction temperature. • Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) that is less likely to degrade base-sensitive functional groups.[2]
Protodeboronation (Suzuki) • This is the loss of the boronic acid group before cross-coupling. Ensure anhydrous conditions. • Use a less nucleophilic base or a different solvent system.
Lactam Ring Opening • If byproducts suggest lactam cleavage, use milder conditions: lower temperature and a weaker base. • Protect the lactam if necessary, although this adds synthetic steps.

Data Presentation

The following tables provide starting points for reaction optimization. Yields are highly dependent on the specific substrates used.

Table 1: Representative Conditions for Palladium-Catalyzed C(sp³)–H Arylation of N-Cbz-piperidine (Model System) [11]

ParameterConditionNotes
Palladium Source Pd(OAc)₂ (10 mol%)A common Pd(II) precursor.
Ligand None specified in this particular C-H activationFor cross-couplings, a ligand is crucial.
Base AgOAc (2 equiv)Acts as both base and oxidant in this C-H activation.
Solvent Toluene or α,α,α-trifluorotolueneToluene is a standard solvent for many cross-couplings.
Temperature 100 °CA common temperature for these types of reactions.
Yield 60-70%For the arylation of N-Cbz-piperidine with 4-iodoanisole.

Table 2: General Guide to Reagent Selection in Cross-Coupling Reactions

Component Options General Application & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Precatalysts (e.g., XPhos Pd G3)Precatalysts are often more efficient and give more reproducible results.[4]
Ligands Buchwald-type biarylphosphines (XPhos, SPhos), NHCsBulky, electron-rich ligands are generally best for hindered substrates.[3]
Bases (Suzuki) K₂CO₃, K₃PO₄, Cs₂CO₃, KFInorganic bases are common. K₃PO₄ is often a good starting point.[12]
Bases (Buchwald) NaOtBu, KOtBu, LHMDS, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic alkoxides are common, but weaker carbonates/phosphates are used for sensitive substrates.[4]
Solvents Toluene, 1,4-Dioxane, THF, t-BuOH, CPMEMust be anhydrous and degassed. Choice depends on substrate solubility and reaction temperature.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and requires optimization for specific substrates.

  • Reaction Setup: To a flame-dried reaction vial under an inert atmosphere (Argon), add the N-Cbz-2-piperidone derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) to the reaction vial to the desired concentration (typically 0.1-0.5 M).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and requires optimization for specific substrates.

  • Reaction Setup: To a flame-dried reaction vial under an inert atmosphere (Argon), add the N-Cbz-2-piperidone derivative (if it is the aryl halide, 1.0 equiv), the amine (1.1-1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or t-BuOH) to the desired concentration.

  • Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl if a strong base was used. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_reagents Check Reagent Purity & Integrity (Substrates, Solvents, Base) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Use fresh, anhydrous, degassed reagents. Run control experiments. check_reagents->sub_reagents Issue Found optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions Seem OK sub_base Screen Bases (e.g., K3PO4, Cs2CO3 vs NaOtBu) check_conditions->sub_base Base Incompatible? optimize_params Optimize Reaction Parameters optimize_catalyst->optimize_params Still Low Yield sub_catalyst Screen Ligands (e.g., bulky biarylphosphines). Use a Pd-precatalyst. Increase catalyst loading incrementally. optimize_catalyst->sub_catalyst Ligand/Pd Source? success Improved Yield optimize_params->success Success! sub_params Screen Solvents (Toluene, Dioxane, etc.). Increase temperature incrementally. Increase reaction time. optimize_params->sub_params sub_reagents->start Re-run sub_catalyst->start Re-run sub_base->start Re-run sub_params->start Re-run

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pdiia R-Pd(II)-X L2 oxidative_add->pdiia transmetal Transmetalation pdiia->transmetal pdiib R-Pd(II)-R' L2 transmetal->pdiib reductive_elim Reductive Elimination pdiib->reductive_elim reductive_elim->pd0 rr R-R' reductive_elim->rr rx R-X rx->oxidative_add rb R'-B(OR)2 rb->transmetal base Base base->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Steric hindrance from the N-Cbz group impeding catalyst approach to the alpha-carbon.

References

Stability issues of Benzyl 2-oxopiperidine-1-carboxylate under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzyl 2-oxopiperidine-1-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and use of this compound, providing potential causes and recommended solutions.

Issue 1: Unexpected Deprotection or Degradation of the Compound in Solution

  • Symptoms:

    • Appearance of new, unexpected peaks in HPLC or LC-MS analysis.

    • Loss of starting material signal in NMR or other spectroscopic analyses.

    • Formation of a precipitate (potentially 2-piperidone).

    • Change in the pH of the solution.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Acidic Conditions: The benzyloxycarbonyl (Cbz) protecting group is susceptible to cleavage by strong acids.[1][2]Avoid acidic conditions (pH < 4). If the experimental protocol requires an acidic environment, consider using a milder acid or minimizing the exposure time and temperature. Buffer the reaction mixture if possible.
Basic Conditions: While generally more stable to bases, prolonged exposure to strong bases (pH > 10) may lead to hydrolysis of the carbamate.Use mild bases when possible and avoid high temperatures in basic media. For base-sensitive reactions, consider alternative protecting groups.
Presence of Catalytic Metals: Residual palladium or other hydrogenation catalysts can lead to unintended deprotection if a hydrogen source is present.[3][4]Ensure all glassware and reagents are free from residual hydrogenation catalysts. If the compound was synthesized via a route involving catalytic hydrogenation, verify its purity.
Photodegradation: Exposure to UV or high-intensity light may cause degradation over time.Store the compound and its solutions in amber vials or protect them from light, especially during long experiments.

Issue 2: Inconsistent Reaction Yields or Purity

  • Symptoms:

    • Variable yields in reactions where this compound is a starting material.

    • Presence of impurities related to the starting material in the final product.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Improper Storage: Long-term storage under inappropriate conditions can lead to gradual degradation of the compound.Store this compound in a tightly sealed container in a cool, dry, and dark place. A safety data sheet for a similar compound recommends storage under these conditions.
Solvent Incompatibility: Certain reactive solvents may contribute to the degradation of the compound.Use high-purity, unreactive solvents for your experiments. When in doubt, perform a small-scale stability test of the compound in the chosen solvent under the reaction conditions.
Thermal Stress: High temperatures can promote decomposition.Avoid excessive heating during reactions and purification steps. If heating is necessary, use the lowest effective temperature and minimize the duration.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: this compound should be stored in a cool, dry, and dark environment in a tightly sealed container to prevent degradation from moisture, light, and temperature fluctuations.

Q2: Is this compound stable in aqueous solutions?

A: The stability in aqueous solutions is highly pH-dependent. It is most stable in neutral to slightly acidic conditions (pH 4-7). Strong acidic or basic conditions can lead to the cleavage of the Cbz group and/or hydrolysis of the lactam ring.

Q3: Can I use strong acids or bases in reactions involving this compound?

A: Caution is advised. Strong acids like trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid will cleave the Cbz protecting group.[2] While more resistant to bases, prolonged exposure to strong bases at elevated temperatures should be avoided to prevent potential hydrolysis.

Q4: What are the expected degradation products of this compound?

A: Under acidic conditions or during catalytic hydrogenolysis, the primary degradation products are expected to be 2-piperidone, toluene, and carbon dioxide.[5] Under strong basic conditions, hydrolysis could potentially lead to the opening of the piperidone ring to form 5-aminopentanoic acid derivatives.

Q5: Is this compound sensitive to light?

A: While specific photostability data is not available, compounds with similar aromatic and carbonyl functionalities can be sensitive to UV light.[6][7][8][9] It is recommended to protect the compound and its solutions from direct light exposure.

Quantitative Data Summary

Specific kinetic data on the stability of this compound is not extensively available in the peer-reviewed literature. However, the following table summarizes the known conditions that can lead to the cleavage of the Cbz protecting group, which is the most labile part of the molecule.

ConditionReagents/EnvironmentTemperatureTypical Reaction TimeOutcome
Catalytic Hydrogenolysis H₂, Pd/CRoom Temperature1-16 hoursCbz Cleavage[4]
Strong Acid 33% HBr in Acetic AcidRoom Temperature1-2 hoursCbz Cleavage[2]
Strong Acid Trifluoroacetic Acid (TFA)Room Temperature1-4 hoursCbz Cleavage[2]
Acid-mediated Isopropanol hydrochloride (IPA·HCl)65-75°C4 hoursCbz Cleavage[1]

Experimental Protocols

Protocol 1: Monitoring Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound under specific experimental conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Incubation: Add an aliquot of the stock solution to the experimental medium (e.g., a buffered solution at a specific pH, a solution containing other reactants).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from the experimental mixture.

  • Quenching (if necessary): If the experimental conditions are harsh, immediately quench the degradation process by neutralizing the sample or diluting it in a cold, stable mobile phase.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. A typical starting method could be:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm.

  • Data Analysis: Quantify the peak area of this compound at each time point to determine the rate of degradation. The appearance of new peaks should also be monitored and characterized if possible.

Visualizations

degradation_pathway This compound This compound 2-Piperidone 2-Piperidone This compound->2-Piperidone Acidic Conditions / Hydrogenolysis Toluene Toluene This compound->Toluene Acidic Conditions / Hydrogenolysis CO2 CO2 This compound->CO2 Acidic Conditions / Hydrogenolysis Ring-opened Products Ring-opened Products This compound->Ring-opened Products Strong Basic Conditions

Caption: Primary degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Stock Solution Incubation Incubation Stock Solution->Incubation Experimental Medium Experimental Medium Experimental Medium->Incubation Time-point Sampling Time-point Sampling Incubation->Time-point Sampling Quenching Quenching Time-point Sampling->Quenching HPLC Analysis HPLC Analysis Quenching->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for monitoring compound stability via HPLC.

References

Analytical methods for detecting side products in piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on identifying and analyzing side products encountered during piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in piperidine synthesis?

A1: The nature of side products is highly dependent on the synthetic route.

  • Hydrogenation of Pyridine: The most common impurity is unreacted pyridine. Incomplete reduction can also lead to the formation of tetrahydropyridine intermediates.

  • Reductive Amination: Side products often include unreacted starting materials (dialdehydes, ketoaldehydes), partially reduced intermediates, and over-alkylated products.

  • Aza-Diels-Alder Reaction: Common byproducts can include unreacted dienes or imines and diastereomers of the desired product.[1]

  • Radical-Mediated Cyclization: A notable side product is the corresponding linear alkene, which arises from a competitive 1,5-H-transfer process instead of cyclization.[2]

  • General Impurities: Regardless of the method, diastereomers (cis/trans isomers) are common when creating substituted piperidines.[3] Oxidation can also lead to the formation of N-oxides.

Q2: Which analytical technique is best for detecting volatile impurities like residual pyridine?

A2: Gas Chromatography (GC) , particularly with a mass spectrometry (MS) detector (GC-MS), is the preferred method for analyzing volatile impurities such as pyridine.[4] Headspace GC is especially effective as it analyzes the vapor phase above the sample, minimizing interference from non-volatile matrix components.[5][6]

Q3: My piperidine derivative shows two peaks in the HPLC chromatogram even though it's a pure compound. Why?

A3: This can occur with piperidine derivatives that are free bases or acids. The two peaks may be due to different ionization states or interactions with the stationary phase of the HPLC column.[7] This issue is often resolved when the compound is analyzed as a salt (e.g., hydrochloride salt), which typically elutes as a single, sharp peak.[7] Adjusting the mobile phase pH with an additive like trifluoroacetic acid (TFA) or using a buffer can also help resolve this issue.[7]

Q4: How can I detect and quantify potential genotoxic impurities in my piperidine product?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific method for detecting and quantifying low-level genotoxic impurities.[8] Due to the high sensitivity required, method development often involves using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode to ensure accurate quantification.[8]

Q5: How can I differentiate between cis and trans diastereomers of a substituted piperidine?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 1H NMR, is the most powerful tool for differentiating diastereomers. The coupling constants (J-values) and chemical shifts of the protons on the piperidine ring are highly dependent on their spatial orientation (axial vs. equatorial), allowing for the determination of the relative stereochemistry.

Troubleshooting Guides

Issue 1: Residual Pyridine Detected in Post-Purification Analysis
  • Symptom: A peak corresponding to pyridine is consistently observed in the GC-MS analysis of your piperidine product after distillation.

  • Possible Cause: Pyridine and piperidine can form a minimum-boiling azeotrope, which makes complete separation by simple fractional distillation difficult.[4]

  • Solutions:

    • Azeotropic Distillation: Introduce an entrainer such as water or toluene. This forms a new, lower-boiling azeotrope with pyridine, facilitating its removal.[4]

    • Salt Formation: Bubble CO2 gas through the mixture. Piperidine will react to form a non-volatile salt, allowing the more volatile pyridine to be removed by distillation. The piperidine can then be regenerated by treatment with a strong base.[4]

Issue 2: Unexpected Peak in LC-MS Analysis
  • Symptom: An unknown peak appears in the LC-MS chromatogram of your reaction mixture.

  • Possible Cause: This could be an unreacted intermediate, a degradation product, or a side product from an unexpected reaction pathway.

  • Troubleshooting Workflow:

    • Analyze Mass Spectrum: Determine the molecular weight of the unknown compound from its mass spectrum.

    • Consider Reaction Mechanism: Hypothesize potential structures based on the starting materials, reagents, and known side reactions for the synthetic method used.

    • Tandem MS (MS/MS): If available, perform MS/MS on the unknown peak. The fragmentation pattern provides structural information that can help confirm the identity of the side product.

    • Preparative Chromatography & NMR: If the impurity is present in sufficient quantity, isolate it using preparative HPLC or column chromatography and perform NMR for definitive structural elucidation.

Analytical Method Selection

The choice of analytical technique is critical for accurately identifying and quantifying side products. The following decision tree can guide your selection process.

G start Identify Analytical Goal q1 What is the primary impurity type? start->q1 q2 Need structural information? q1->q2 Stereoisomers q3 Is the impurity volatile? q1->q3 Known Volatile (e.g., Pyridine) q4 Need high sensitivity for trace analysis? q1->q4 Unknown / Non-Volatile nmr NMR q2->nmr Yes gcms GC-MS q3->gcms Yes lcms LC-MS / HPLC q3->lcms No q4->lcms No lcms_trace LC-MS (MRM mode) q4->lcms_trace Yes (Genotoxic)

Caption: Decision tree for selecting an appropriate analytical method.

Experimental Protocols

Protocol 1: GC-MS for Volatile Impurity Analysis (e.g., Pyridine)

This protocol is adapted from methods used for analyzing piperidine impurities in active pharmaceutical ingredients (APIs).[5]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the piperidine synthesis product into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide) and a small amount of a strong base like sodium hydroxide to ensure piperidine and its impurities are in their free base form.

    • Seal the vial immediately.

  • Instrumentation (Headspace Sampler):

    • Oven Temperature: 100°C

    • Loop Temperature: 110°C

    • Transfer Line Temperature: 120°C

    • Incubation Time: 30 minutes

  • Instrumentation (Gas Chromatograph):

    • Column: DB-624 or equivalent polar capillary column (30 m x 0.32 mm, 1.8 µm film thickness).

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a flow rate of 1.5 mL/min.

    • Oven Program: Start at 40°C for 5 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

  • Instrumentation (Mass Spectrometer):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

  • Analysis: Identify pyridine by its characteristic retention time and mass spectrum (prominent ions at m/z 79 and 52). Quantify using an external standard calibration curve.

Protocol 2: LC-MS for Non-Volatile and Trace Impurity Analysis

This protocol is a general approach for detecting a broad range of potential side products.[8]

  • Sample Preparation:

    • Dissolve a known amount of the crude product in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation (Liquid Chromatograph):

    • Column: C18 reverse-phase column (e.g., Atlantis C18, 5 µm, 3.9x100 mm).[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.8 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Column Temperature: 30°C.

  • Instrumentation (Mass Spectrometer):

    • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

    • Scan Mode: Full scan from 100-1000 m/z to screen for all potential impurities.

    • For Trace Analysis: Use Multiple Reaction Monitoring (MRM) mode if the mass of the target impurity is known.

  • Analysis: Process the chromatogram to identify peaks not corresponding to the main product. Analyze the mass spectra of these peaks to determine their molecular weights and aid in identification.

Data Summary Tables

Table 1: Typical GC-MS Parameters for Piperidine Impurity Analysis

ParameterSettingPurpose
Injector Temperature 200-250 °CEnsures rapid volatilization of the sample.
Column Type Mid-to-high polarity (e.g., DB-624, DB-WAX)Provides good separation for polar amines like piperidine and pyridine.
Carrier Gas Flow 1-2 mL/min (Helium)Optimal for balancing separation efficiency and analysis time.
Oven Program Temperature gradient (e.g., 40 to 240°C)Separates compounds based on their boiling points and column interactions.
Detector Mass Spectrometer (EI)Provides mass information for definitive peak identification.

Table 2: Typical LC-MS Parameters for Piperidine Purity Assessment

ParameterSettingPurpose
Column Type C18 Reverse-PhaseVersatile for separating a wide range of organic molecules.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidAcid modifier improves peak shape and ionization efficiency for amines.
Ionization Source Electrospray (ESI+)Efficiently ionizes basic compounds like piperidine derivatives.
Detector Mode Full Scan / MRMFull scan for unknown screening; MRM for sensitive quantification of known impurities.[8]
Column Temperature 25-40 °COptimizes separation and reduces analysis time.[8]

Workflow for Side Product Identification

The following diagram illustrates a typical workflow for isolating and identifying an unknown side product from a piperidine synthesis reaction.

G cluster_0 Initial Analysis cluster_1 Isolation cluster_2 Structural Elucidation crude Crude Reaction Mixture lcms LC-MS or GC-MS Screening crude->lcms detect Detect Unknown Peak lcms->detect prep_hplc Preparative HPLC or Column Chromatography detect->prep_hplc isolate Isolate Pure Impurity prep_hplc->isolate nmr 1H, 13C, 2D NMR isolate->nmr hrms High-Resolution MS isolate->hrms identify Identify Structure nmr->identify hrms->identify

Caption: General workflow for the identification of unknown side products.

References

Validation & Comparative

A Comparative Guide to N-Protected 2-Piperidones: Benzyl 2-oxopiperidine-1-carboxylate vs. Boc-2-piperidone in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles for pharmaceutical and agrochemical applications, the choice of protecting group strategy is paramount. The 2-piperidone scaffold is a valuable building block, and its reactivity is often modulated by the nature of the nitrogen-protecting group. This guide provides an in-depth, objective comparison of two commonly employed N-protected 2-piperidones: Benzyl 2-oxopiperidine-1-carboxylate (also known as N-Cbz-2-piperidone) and tert-butyl 2-oxopiperidine-1-carboxylate (N-Boc-2-piperidone). This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic endeavors.

At a Glance: Key Differences and Applications

FeatureThis compound (N-Cbz-2-piperidone)Boc-2-piperidone (N-Boc-2-piperidone)
Protecting Group Carboxybenzyl (Cbz or Z)tert-Butoxycarbonyl (Boc)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Acidic Conditions (e.g., TFA, HCl)
Orthogonality Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.Orthogonal to hydrogenolysis-labile (e.g., Cbz) and base-labile (e.g., Fmoc) groups.
Key Advantages Stable to a wide range of acidic and basic conditions. The Cbz group can impart crystallinity, aiding in purification.Stable to a wide range of basic, nucleophilic, and reductive conditions. The deprotection byproducts are volatile.
Common Applications Synthesis of complex molecules requiring orthogonal protection strategies, particularly in peptide and natural product synthesis.Widely used in pharmaceutical synthesis, including as an intermediate for drugs like apixaban.[1][2]
Relative Cost Generally more economical.Can be more expensive, though prices are competitive.

Data Presentation: A Quantitative Comparison

The following table summarizes the physicochemical properties and representative pricing for this compound and Boc-2-piperidone.

PropertyThis compoundBoc-2-piperidone
CAS Number 106412-35-585908-9-6
Molecular Formula C₁₃H₁₅NO₃C₁₀H₁₇NO₃
Molecular Weight 233.26 g/mol 199.25 g/mol
Appearance White to off-white solidColorless to light yellow liquid or low-melting solid
Melting Point Not widely reported, solid at room temperature29-36 °C
Representative Price ~$50-100 / 1g~$17-84 / 1-5g[2][3]

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of each reagent are provided below to illustrate their handling and application in a laboratory setting.

Protocol 1: Synthesis of Boc-2-piperidone

This protocol describes a general method for the N-protection of 2-piperidone using di-tert-butyl dicarbonate.[4]

Materials:

  • 2-Piperidone

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Suitable base (e.g., triethylamine, DMAP)

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve 2-piperidone (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base (1.1 eq) to the solution and stir.

  • Slowly add a solution of Boc₂O (1.1 eq) in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Boc-2-piperidone.

Protocol 2: Synthesis of this compound

This protocol outlines a general procedure for the N-protection of 2-piperidone using benzyl chloroformate.

Materials:

  • 2-Piperidone

  • Benzyl chloroformate (Cbz-Cl)

  • Base (e.g., sodium carbonate, triethylamine)

  • Solvent (e.g., dichloromethane, THF/water)

Procedure:

  • Dissolve 2-piperidone (1.0 eq) and the base (1.5 eq) in the chosen solvent system.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Perform an aqueous workup to remove the base and salts.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Protocol 3: Deprotection of Boc-2-piperidone

This protocol details the removal of the Boc group under acidic conditions.

Materials:

  • Boc-2-piperidone

  • Acidic solution (e.g., 20-50% Trifluoroacetic acid (TFA) in dichloromethane (DCM), or 4M HCl in dioxane)

Procedure:

  • Dissolve Boc-2-piperidone in the acidic solution at 0 °C.

  • Stir the reaction mixture at 0 °C to room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual acid.

  • The resulting amine salt can be used directly or neutralized with a base for further reactions.

Protocol 4: Deprotection of this compound

This protocol describes the cleavage of the Cbz group via catalytic hydrogenolysis.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Solvent (e.g., methanol, ethanol, ethyl acetate)

  • Hydrogen source (H₂ gas balloon or Parr hydrogenator)

Procedure:

  • Dissolve this compound in the solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 2-piperidone.

Visualization of Synthetic Pathways and Logic

The following diagrams illustrate the key chemical transformations and the decision-making process for selecting between N-Cbz and N-Boc protected 2-piperidones.

Synthesis_Pathways Synthesis of N-Protected 2-Piperidones 2-Piperidone 2-Piperidone Boc-2-piperidone Boc-2-piperidone 2-Piperidone->Boc-2-piperidone Boc₂O, Base Cbz-2-piperidone Cbz-2-piperidone 2-Piperidone->Cbz-2-piperidone Cbz-Cl, Base

Caption: General synthetic routes to N-Boc and N-Cbz protected 2-piperidones.

Deprotection_Orthogonality Orthogonal Deprotection Strategies cluster_boc Boc Protection cluster_cbz Cbz Protection Boc-Protected_Amine Boc-Protected_Amine Free_Amine_Boc Free Amine Boc-Protected_Amine->Free_Amine_Boc  Acid (TFA, HCl) No_Reaction_H2 Stable Boc-Protected_Amine->No_Reaction_H2 H₂, Pd/C Cbz-Protected_Amine Cbz-Protected_Amine Free_Amine_Cbz Free Amine Cbz-Protected_Amine->Free_Amine_Cbz H₂, Pd/C No_Reaction_Acid Stable Cbz-Protected_Amine->No_Reaction_Acid Acid (TFA, HCl)

Caption: Orthogonality of Boc and Cbz protecting groups under different deprotection conditions.

Decision_Workflow Decision Workflow for Protecting Group Selection rect_node rect_node Start Protecting 2-Piperidone Acid_Sensitive Molecule has acid-sensitive groups? Start->Acid_Sensitive Hydrogenolysis_Sensitive Molecule has groups sensitive to hydrogenolysis (e.g., alkenes, alkynes)? Acid_Sensitive->Hydrogenolysis_Sensitive No Use_Cbz Use Benzyl 2-oxopiperidine-1-carboxylate Acid_Sensitive->Use_Cbz Yes Hydrogenolysis_Sensitive->Use_Cbz No (Consider Cbz for cost or crystallinity benefits) Use_Boc Use Boc-2-piperidone Hydrogenolysis_Sensitive->Use_Boc Yes Hydrogenolysis_Sensitive->Use_Boc No (Consider Boc for clean deprotection byproducts)

Caption: A logical workflow to guide the selection between N-Cbz and N-Boc protection.

Concluding Remarks for the Synthetic Chemist

The choice between this compound and Boc-2-piperidone is a strategic one, dictated by the specific demands of the synthetic route.

  • Choose this compound (N-Cbz-2-piperidone) when your synthesis involves acid-sensitive functional groups or when an orthogonal deprotection strategy to acid-labile groups is required. Its stability and potential to induce crystallinity can be significant advantages in multi-step syntheses.

  • Choose Boc-2-piperidone when your molecule contains functionalities that are incompatible with catalytic hydrogenolysis, such as alkenes, alkynes, or other reducible groups. The clean and volatile byproducts of its acid-mediated deprotection make it a favored choice in many pharmaceutical applications.

By carefully considering the factors of chemical compatibility, orthogonality, and cost, researchers can confidently select the most appropriate N-protected 2-piperidone to achieve their synthetic goals efficiently and effectively.

References

A Comparative Analysis of N-Cbz and N-Boc Protecting Groups for Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a nitrogen protecting group is a critical step in the synthesis of piperidone-containing molecules. The piperidone scaffold is a key structural motif in a vast array of pharmaceuticals, and controlling the reactivity of its secondary amine is paramount for successful synthetic outcomes. This guide provides an objective, data-driven comparison of two of the most widely used N-protecting groups: the Carboxybenzyl (Cbz or Z) group and the tert-Butoxycarbonyl (Boc) group.

The primary distinction between these groups lies in their cleavage conditions, which forms the basis of their synthetic utility and orthogonality.[1] The Boc group is characteristically labile to acid, while the Cbz group is removed via catalytic hydrogenolysis.[2][3] This fundamental difference allows for the selective deprotection of one in the presence of the other, a cornerstone of modern multi-step synthesis.[2] This analysis will delve into their respective stabilities, reactivities, and practical applications, supported by quantitative data and detailed experimental protocols to inform the selection process.

Comparative Overview of N-Boc and N-Cbz Groups

The choice between Boc and Cbz is dictated by the overall synthetic strategy, particularly the stability of other functional groups within the molecule and the planned subsequent reaction conditions.[3]

FeatureN-tert-Butoxycarbonyl (N-Boc) N-Carboxybenzyl (N-Cbz)
Structure (CH₃)₃C-O-(C=O)-C₆H₅CH₂-O-(C=O)-
Common Reagent Di-tert-butyl dicarbonate (Boc₂O)[2]Benzyl chloroformate (Cbz-Cl)[4]
Protection Conditions Boc₂O, base (e.g., TEA, NaOH), various solvents (e.g., DCM, Dioxane)Cbz-Cl, base (e.g., Na₂CO₃, NaOH), often biphasic conditions[4]
Deprotection Method Acidolysis [1]Hydrogenolysis [1]
Typical Reagents Trifluoroacetic acid (TFA), HCl in dioxane/EtOAc[3][5]H₂, Pd/C catalyst in alcoholic solvents (e.g., MeOH, EtOH)[4][6]
Stability Stable to base, nucleophiles, and catalytic hydrogenolysis.[2][3]Stable to mild acidic and basic conditions.[2][3]
Lability Labile to strong acids (e.g., TFA, HCl).[2]Labile to catalytic hydrogenolysis and strong acids.[2]
Key Advantages Orthogonal to Cbz and Fmoc groups; deprotection is often fast and clean.[7]Robust group, stable to a wide range of non-reductive conditions; deprotection is very mild, yielding benign byproducts (toluene, CO₂).[4][6]
Potential Limitations Strong acid for cleavage may affect other acid-sensitive groups (e.g., silyl ethers, acetals).[3]Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes, some nitro groups); catalyst can sometimes be pyrophoric or require careful handling.[3]
Quantitative Performance Data

The following table summarizes typical reaction parameters for the protection and deprotection of piperidone substrates, compiled from established protocols.

ReactionSubstrateReagents/ConditionsTypical YieldTypical Time
Boc Protection PiperidoneBoc₂O, Amberlyst-15, CH₂Cl₂>95%< 1 minute[2]
Cbz Protection PiperidoneCbz-Cl, Na₂CO₃, DCM/H₂OHigh3-5 hours[4]
Boc Deprotection N-Boc-piperidone50% TFA in DCMHigh25-30 minutes[5]
Cbz Deprotection N-Cbz-piperidone10% Pd/C, H₂ (balloon), MeOHHigh4-8 hours[7]

Experimental Protocols

The following are generalized protocols adaptable for piperidone substrates. Optimal conditions may vary depending on the specific substitution pattern of the piperidone ring.

Protocol 1: N-Boc Protection of 4-Piperidone

This protocol describes the efficient protection of a piperidone using di-tert-butyl dicarbonate.

Materials:

  • 4-Piperidone hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Dioxane

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-piperidone hydrochloride in the chosen organic solvent (e.g., DCM).[1]

  • Add 2.2-2.5 equivalents of a base, such as triethylamine, to neutralize the hydrochloride salt and act as an acid scavenger.

  • Add 1.1-1.5 equivalents of Boc₂O to the solution.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[2] The reaction is typically complete within a few hours.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-4-piperidone product.[2]

Protocol 2: N-Cbz Protection of 4-Piperidone

This protocol follows a typical Schotten-Baumann procedure for N-Cbz protection.

Materials:

  • 4-Piperidone hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-piperidone hydrochloride in a biphasic system of DCM and aqueous sodium carbonate solution.

  • Cool the vigorously stirring mixture to 0 °C in an ice bath.

  • Slowly add 1.0-1.1 equivalents of benzyl chloroformate (Cbz-Cl) dropwise.[4]

  • Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.[4]

  • Monitor the reaction by TLC.[4]

  • Upon completion, separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-4-piperidone.[4]

Protocol 3: Deprotection of N-Boc-piperidone (Acidolysis)

This protocol describes the standard acidic cleavage of the Boc group using trifluoroacetic acid.

Materials:

  • N-Boc-piperidone derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-piperidone derivative in DCM.

  • Add an excess of an acidic solution, typically 20-50% TFA in DCM.[5][8] Stir the mixture at room temperature.

  • A short pre-wash of 5 minutes can be followed by the main reaction of 20-25 minutes.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected piperidone product, often as a TFA salt which may require further neutralization.[9]

Protocol 4: Deprotection of N-Cbz-piperidone (Catalytic Hydrogenolysis)

This protocol details the mild cleavage of the Cbz group using catalytic hydrogenolysis.[10]

Materials:

  • N-Cbz-piperidone derivative

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the N-Cbz-piperidone derivative in methanol or ethanol in a suitable hydrogenation vessel.[7]

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).[10]

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., via a balloon).[4][7]

  • Stir the reaction mixture vigorously at room temperature.[10]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).[7]

  • Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[4][7] Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidone product.[4]

Workflow and Decision Logic

The selection of a protecting group is a strategic decision based on the chemical environment of the molecule. The following diagrams illustrate the general workflows and a decision-making process for choosing between N-Boc and N-Cbz.

G cluster_0 N-Boc Workflow cluster_1 N-Cbz Workflow start_boc Piperidone Substrate prot_boc Protection: Boc₂O, Base start_boc->prot_boc boc_piperidone N-Boc-Piperidone prot_boc->boc_piperidone react_boc Further Synthesis Steps (Stable to Base/H₂) boc_piperidone->react_boc deprot_boc Deprotection: TFA or HCl react_boc->deprot_boc end_boc Deprotected Piperidone deprot_boc->end_boc start_cbz Piperidone Substrate prot_cbz Protection: Cbz-Cl, Base start_cbz->prot_cbz cbz_piperidone N-Cbz-Piperidone prot_cbz->cbz_piperidone react_cbz Further Synthesis Steps (Stable to Acid/Base) cbz_piperidone->react_cbz deprot_cbz Deprotection: H₂, Pd/C react_cbz->deprot_cbz end_cbz Deprotected Piperidone deprot_cbz->end_cbz

General synthetic workflows for N-Boc and N-Cbz protection strategies.

Decision-making guide for selecting between N-Boc and N-Cbz.

Conclusion

Both N-Boc and N-Cbz are highly effective and versatile protecting groups for the piperidone nitrogen, each with distinct advantages dictated by their deprotection mechanisms. The choice is primarily governed by the stability of other functional groups present in the molecule and the planned synthetic route.[2]

  • N-Boc is the ideal choice for substrates that are sensitive to catalytic hydrogenation but stable under acidic conditions.[7] Its orthogonality to Cbz makes it invaluable in complex syntheses requiring multiple, selective deprotection steps.

  • N-Cbz is preferred for molecules that contain acid-labile functionalities.[6] The exceptionally mild conditions of catalytic hydrogenolysis ensure the preservation of sensitive groups, making it a robust and reliable option for a wide range of synthetic applications.[4]

A careful evaluation of the entire synthetic pathway is crucial for the strategic and successful implementation of either protecting group in the synthesis of complex piperidone-based targets.

References

Efficacy comparison of different catalysts for N-benzyl deprotection

Author: BenchChem Technical Support Team. Date: December 2025

The N-benzyl group is a widely utilized protecting group for amines in organic synthesis, particularly in the fields of peptide synthesis and drug development, owing to its stability under various reaction conditions. Its effective and selective removal is a critical step in the final stages of synthesizing complex molecules. This guide provides a comparative overview of different catalytic systems for N-benzyl deprotection, with a focus on their efficacy, supported by experimental data.

Overview of Catalytic Systems

The primary method for N-benzyl deprotection is catalytic hydrogenation, which offers a clean and efficient route to the free amine. Various catalysts and hydrogen sources can be employed, each with its own set of advantages and limitations. The most common catalytic systems involve palladium, although other metals like nickel are also utilized.

Palladium-Based Catalysts

Palladium catalysts are the most frequently employed for N-benzyl deprotection. They are typically used as palladium on an inert support, such as carbon (Pd/C), or as palladium hydroxide on carbon (Pearlman's catalyst, Pd(OH)₂/C).

  • Palladium on Carbon (Pd/C): This is the most common and well-established catalyst for this transformation.[1] It is effective under a hydrogen atmosphere, though reaction times can be lengthy, and the catalyst's quality can vary.[1] A significant drawback is its potential to reduce other functional groups like alkenes, alkynes, and benzyl ethers.[1]

  • Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is known for its higher activity and, in some cases, improved selectivity compared to Pd/C. It has been shown to selectively remove N-benzyl groups in the presence of benzyl ethers.[2]

  • Mixed Palladium Systems: Interestingly, a combination of Pd/C and Pd(OH)₂/C has been reported to be more efficient than either catalyst used alone, significantly shortening reaction times for both O- and N-debenzylation.[3]

  • Co-catalyzed Systems: The efficacy of Pd/C can be significantly enhanced by a co-catalyst. For example, the use of niobic acid on carbon (Nb₂O₅/C) as a co-catalyst with Pd/C has been shown to dramatically facilitate the hydrogenative deprotection of N-benzyl groups, leading to excellent yields in shorter reaction times.[4][5]

  • Silica-Supported Palladium (SiliaCat Pd(0)): This heterogeneous catalyst offers a highly selective and versatile option for N- and O-debenzylation under mild conditions (room temperature and atmospheric pressure of hydrogen).[6]

Nickel-Based Catalysts

Nickel-based catalysts present a less common but viable alternative to palladium. A heterogeneous catalyst derived from the thermal decomposition of a Ni(II)/phenanthroline complex has demonstrated high efficiency for both O- and N-debenzylation using dihydrogen as the reductant.[7]

Transfer Hydrogenation

An alternative to using hydrogen gas is catalytic transfer hydrogenation. This method employs a hydrogen donor in conjunction with a palladium catalyst. Common hydrogen donors include ammonium formate, cyclohexene, and formic acid.[8][9][10] This technique is particularly advantageous as it avoids the need for handling flammable hydrogen gas and can be extremely rapid, especially under microwave conditions.[1][8]

Quantitative Data Summary

The following table summarizes the performance of various catalysts for N-benzyl deprotection based on reported experimental data. It is important to note that reaction conditions and substrates vary across different studies, which can influence the reported efficacy.

Catalyst SystemHydrogen Source/ReagentTypical ConditionsReaction TimeYield (%)Key Advantages & Disadvantages
5-10% Pd/CH₂ (gas, 1 atm to 3 bar)MeOH or EtOH, Room Temp4 - 72 hoursVariable, up to 95%+Advantages: Well-established, mild, neutral pH.[1] Disadvantages: Can be slow, catalyst quality varies, may affect other reducible groups.[1]
20% Pd(OH)₂/C (Pearlman's Catalyst)H₂ (gas)Various Solvents4 hours - 6 days57 - 66% (in some cases)Advantages: Highly active, can be selective for N-benzyl groups over O-benzyl ethers.[2] Disadvantages: Can be slow depending on the substrate.
Pd/C + Pd(OH)₂/CH₂ (gas)Not specifiedShortened by half compared to single catalystHighAdvantages: More efficient than either catalyst alone.[3]
Pd/C + Nb₂O₅/CH₂ (gas, 1 atm)MeOH, Room TempSignificantly ShorterExcellentAdvantages: Niobic acid co-catalyst drastically facilitates deprotection.[1][4][5] Disadvantages: Requires preparation of a co-catalyst.[1]
Pd/C (Transfer Hydrogenation)Ammonium Formate (HCOONH₄)i-PrOH, Microwave~10 minutesHighAdvantages: Avoids handling of H₂ gas, extremely rapid under microwave conditions.[1][8] Disadvantages: Requires microwave reactor.[1]
SiliaCat Pd(0)H₂ (gas, 1 atm)MeOH, Room Temp1 - 20 hours>98%Advantages: Highly selective, mild conditions, reusable catalyst.[6]
Ni–N–C@Al₂O₃-1000H₂ (gas, 30 bar)iPrOH/H₂O, 120°C16 hours~70%Advantages: Additive-free, efficient for C-N bond cleavage.[7] Disadvantages: Requires high pressure and temperature.[7]
Laccase/TEMPOAir (O₂)Acetate buffer (pH 5)3 - 24 hours79 - 86%Advantages: Enzymatic, mild conditions. Disadvantages: Substrate-dependent efficacy.[11]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

General Procedure for N-Debenzylation using Pd/C and Ammonium Formate[9]

To a stirred suspension of the N-benzyl compound (3 mmol) and an equal weight of 10% Pd-C in dry methanol (20 ml), anhydrous ammonium formate (15 mmol) is added in a single portion under a nitrogen atmosphere. The resulting reaction mixture is stirred at reflux temperature and the reaction is monitored by TLC. After completion, the catalyst is removed by filtration through a Celite pad, which is then washed with chloroform (20 ml). The combined organic filtrate is evaporated under reduced pressure to afford the desired amino derivative.

Pd/C-Catalyzed Hydrogenative Deprotection Facilitated by Nb₂O₅/C[4]

The deprotection of N-benzyl dioctylamine (0.2 mmol) is evaluated at room temperature in methanol (MeOH) under a hydrogen atmosphere. The reaction is carried out with 1 mol % of Pd/C and a specified amount of Nb₂O₅/C. The yield is determined by ¹H NMR using 1,2-methylenedioxybenzene as an internal standard.

N-Debenzylation using a Combination of Pd/C and Pd(OH)₂/C[3]

A solution of the N-benzyl amine in a suitable solvent (e.g., ethanol) is treated with 10% Pd/C and 20% Pd(OH)₂/C (Pearlman's catalyst), typically in a 1:1 weight ratio relative to the substrate. The mixture is then subjected to hydrogenation, either at atmospheric or elevated pressure, until the reaction is complete as monitored by TLC or GC. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the deprotected amine.

Nickel-Catalyzed N-Debenzylation[7]

N-benzylaniline (0.25 mmol) is placed in a reactor with the Ni–N–C@Al₂O₃-1000 catalyst. Isopropanol (1 mL) and water (1 mL) are added as solvents. The reactor is pressurized with 30 bar of H₂ and heated to 120°C for 16 hours. The yield is determined by gas chromatography using dodecane as an internal standard.

Visualizing the Process

To better understand the chemical transformation and experimental setup, the following diagrams are provided.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products N-Benzylated Amine N-Benzylated Amine Catalyst Catalyst N-Benzylated Amine->Catalyst Adsorption Hydrogen Source Hydrogen Source Hydrogen Source->Catalyst Deprotected Amine Deprotected Amine Catalyst->Deprotected Amine Hydrogenolysis Toluene Toluene Catalyst->Toluene Solvent Solvent Temperature Temperature G start Start: Prepare Reaction Mixture reactants Add N-Benzylated Substrate, Solvent, and Catalyst to Flask start->reactants hydrogenation Introduce Hydrogen Source (H₂ gas or transfer agent) reactants->hydrogenation reaction Stir at Specified Temperature and Time hydrogenation->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC, NMR) reaction->monitoring monitoring->reaction Incomplete filtration Filter to Remove Catalyst monitoring->filtration Reaction Complete workup Evaporate Solvent and Purify Product filtration->workup product Obtain Deprotected Amine workup->product

References

A Head-to-Head Battle of Scaffolds: Benchmarking the Stability of Piperidine vs. Pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's developability. Among the most prevalent saturated N-heterocycles in medicinal chemistry, the six-membered piperidine and the five-membered pyrrolidine rings are workhorses of drug design. This guide provides an in-depth comparison of their relative stability, supported by experimental data and detailed protocols, to inform rational drug design and candidate selection.

The seemingly subtle difference of a single methylene unit between piperidine and pyrrolidine imparts distinct physicochemical and conformational properties, which in turn dictate their metabolic, chemical, and thermal stability. Understanding these differences is paramount for optimizing a compound's pharmacokinetic profile and ensuring its integrity from synthesis to administration.

Key Physicochemical and Conformational Differences

Before delving into stability, it's crucial to recognize the fundamental differences that underpin the behavior of these two scaffolds. Piperidine typically adopts a rigid chair conformation, akin to cyclohexane, which can be advantageous for pre-organizing substituents for optimal target binding.[1] In contrast, pyrrolidine is more flexible, adopting various envelope and twist (pseudo-rotation) conformations.[1] This flexibility can be beneficial when conformational adaptability is required for target engagement.

In terms of basicity, both are strongly basic secondary amines with very similar pKa values for their conjugate acids, making them largely interchangeable when basicity is the primary driver of activity.[1] However, pyrrolidine is slightly more basic, which may be attributed to greater conformational stabilization of its protonated form.[1] A notable difference lies in their lipophilicity; piperidine is slightly more lipophilic than pyrrolidine, which can influence properties such as solubility, cell permeability, and off-target interactions.[1]

Metabolic Stability: A Tale of Two Rings

The metabolic fate of a drug is a key determinant of its half-life and overall exposure. Both piperidine and pyrrolidine scaffolds are generally considered to be relatively stable, but their susceptibility to metabolism is highly dependent on their substitution patterns.[1]

Piperidine rings are found in a multitude of approved drugs, indicating their general metabolic robustness.[1] However, they are susceptible to oxidation, particularly at the carbon atoms adjacent (alpha) to the nitrogen, which can lead to the formation of lactams.[2] Strategic placement of substituents can be employed to "shield" these metabolic "soft spots" and enhance stability.[1]

Comparative studies have provided insights into the relative metabolic stability of the two scaffolds. For instance, studies on nitroxide derivatives have shown that five-membered pyrrolidine nitroxides are generally more resistant to bioreduction to their hydroxylamine counterparts than the six-membered piperidine nitroxides.[1] This suggests that in certain chemical contexts, the pyrrolidine ring may offer enhanced metabolic stability.

Table 1: Illustrative Metabolic Stability of Analogous Piperidine and Pyrrolidine Compounds in Human Liver Microsomes (HLM)

Compound IDScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog P1Piperidine3545.2
Analog Y1Pyrrolidine5528.9
Analog P2Piperidine> 120< 9.6
Analog Y2Pyrrolidine> 120< 9.6

Note: The data in this table is representative and intended for illustrative purposes. Actual values are highly dependent on the specific compound structure.

The workflow for a typical in vitro metabolic stability assay is depicted below.

metabolic_stability_workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Test_Compound Test Compound Incubation_Mix Incubation Mixture Test_Compound->Incubation_Mix HLM Human Liver Microsomes (HLM) HLM->Incubation_Mix NADPH NADPH (Cofactor) NADPH->Incubation_Mix Quench Quench Reaction (e.g., Acetonitrile) Incubation_Mix->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Data_Analysis Data Analysis (t½, CLint) LC_MS->Data_Analysis

Figure 1: Experimental workflow for an in vitro metabolic stability assay.

Chemical Stability: The Influence of pH

The chemical stability of a drug substance under various pH conditions is critical for its formulation, storage, and behavior in the gastrointestinal tract. Both piperidine and pyrrolidine are susceptible to degradation, particularly through hydrolysis of functional groups attached to the ring, with the rate of degradation being pH-dependent.

While direct head-to-head kinetic studies on a wide range of analogous pairs are not extensively published, the inherent basicity of the nitrogen atom in both rings can influence the stability of adjacent functional groups. For instance, in the case of amide derivatives, the rate of hydrolysis can be influenced by the electronic environment, which is subtly different between the five- and six-membered rings.

Table 2: Representative pH-Dependent Stability of Analogous Piperidine and Pyrrolidine Amides (% Remaining after 24h at 37°C)

Compound IDScaffoldpH 2.0pH 7.4pH 9.0
Amide-PPiperidine92%98%85%
Amide-YPyrrolidine94%99%88%

Note: The data in this table is hypothetical and for illustrative purposes. Stability is highly dependent on the full chemical structure.

The general workflow for assessing pH-dependent chemical stability is outlined below.

ph_stability_workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Test_Compound Test Compound Incubation Incubation Test_Compound->Incubation Buffers Buffers (pH 2, 7.4, 9) Buffers->Incubation Sampling Aliquots at Time Points Incubation->Sampling Quench Quench Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data_Analysis Data Analysis (% Remaining vs. Time) HPLC->Data_Analysis

Figure 2: Workflow for a pH-dependent chemical stability assay.

Thermal Stability: Resistance to Heat

Thermal stability is a crucial parameter for drug substances, impacting manufacturing processes (e.g., drying, milling) and long-term storage. Thermogravimetric analysis (TGA) is a common technique used to assess thermal stability by measuring the change in mass of a sample as a function of temperature.

The inherent ring strain and conformational dynamics of piperidine and pyrrolidine can influence their thermal decomposition profiles. The more rigid chair conformation of piperidine may, in some cases, lead to a slightly higher thermal decomposition temperature compared to the more flexible pyrrolidine scaffold, although this is highly dependent on the nature of the substituents and any intermolecular interactions in the solid state.

Table 3: Illustrative Thermal Decomposition Data for Analogous Piperidine and Pyrrolidine Salts

Compound IDScaffoldOnset of Decomposition (°C)
Salt-PPiperidine215
Salt-YPyrrolidine205

Note: This data is representative and can vary significantly based on the counter-ion and crystal packing.

The logical relationship between the structural features of the scaffolds and their resulting stability is summarized in the following diagram.

stability_relationship cluster_piperidine Piperidine cluster_pyrrolidine Pyrrolidine cluster_stability Stability Profile P_Structure Six-membered ring Rigid chair conformation Slightly more lipophilic Metabolic Metabolic Stability P_Structure->Metabolic Chemical Chemical Stability (pH) P_Structure->Chemical Thermal Thermal Stability P_Structure->Thermal Y_Structure Five-membered ring Flexible envelope/twist Slightly less lipophilic Y_Structure->Metabolic Y_Structure->Chemical Y_Structure->Thermal

Figure 3: Relationship between scaffold structure and stability.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes in the presence of the cofactor NADPH.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Thaw pooled human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, followed by the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The in vitro half-life (t½) is calculated as 0.693 / k, where k is the negative slope of the linear regression.

    • The intrinsic clearance (CLint) is calculated from the half-life and the microsomal protein concentration.

pH-Dependent Chemical Stability Assay

Objective: To assess the stability of a test compound in aqueous solutions at different pH values.

Methodology:

  • Reagent Preparation:

    • Prepare buffer solutions at the desired pH values (e.g., pH 2.0, 7.4, and 9.0).

    • Prepare a stock solution of the test compound in a suitable solvent.

  • Incubation:

    • Add the test compound to each buffer solution to a final concentration (e.g., 10 µM).

    • Incubate the solutions at a constant temperature (e.g., 37°C).

  • Sampling and Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

    • Quench the degradation if necessary (e.g., by neutralization or dilution in a cold solvent).

    • Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection, to determine the concentration of the parent compound.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining versus time for each pH condition.

    • Determine the degradation rate constant (k) and half-life (t½) at each pH.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of a compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 1-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

  • Data Acquisition and Analysis:

    • The instrument records the sample's mass as a function of temperature.

    • The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperature of maximum mass loss, and the percentage of mass loss at different stages.

Conclusion

The choice between a piperidine and a pyrrolidine scaffold is a nuanced decision that requires careful consideration of the specific goals of a drug discovery program. While they exhibit similar basicity, their differences in conformational flexibility and lipophilicity can be strategically leveraged to fine-tune a compound's ADME properties and biological activity.[1]

Piperidine offers a more rigid and slightly more lipophilic framework, which can be beneficial for achieving high binding affinity through conformational restriction.[1] Pyrrolidine, with its greater flexibility and slightly lower lipophilicity, may be a more suitable choice when conformational adaptability is necessary for target engagement or when a more hydrophilic profile is desired.[1] Ultimately, the optimal scaffold selection will depend on a holistic evaluation of the structure-activity and structure-property relationships within a given chemical series. The experimental protocols provided in this guide offer a framework for generating the necessary data to make these critical decisions in drug development.

References

A Comparative Guide to Piperidine-Based Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and a prevalent structural motif in a vast number of therapeutic agents.[1][2] Its conformational flexibility and ability to form key intermolecular interactions make it an ideal framework in drug design.[1] This guide provides a comparative analysis of the piperidine scaffold against other common heterocyclic systems, offering experimental data to inform scaffold selection in drug discovery programs. Piperidine-containing compounds are integral to over twenty classes of pharmaceuticals, highlighting their significance in the industry.[3][4]

Physicochemical and Pharmacokinetic Profile Comparison

The selection of a heterocyclic scaffold profoundly influences a drug candidate's physicochemical properties, which in turn dictate its pharmacokinetic profile. Piperidine is often compared with other saturated heterocycles like piperazine and morpholine.

Physicochemical Properties: Piperidine is generally more lipophilic and basic compared to piperazine and morpholine.[5][6] The dual nitrogen atoms in piperazine give it two pKa values and higher water solubility, which can be advantageous but also presents a potential metabolic liability.[5][6] Morpholine's pKa is closer to physiological pH, which can be beneficial for solubility and brain permeability.[5]

Table 1: Comparative Physicochemical Properties of Common Heterocyclic Scaffolds

Scaffold Structure pKa Calculated logP (cLogP) Aqueous Solubility
Piperidine ~11.22[6] ~0.84[6] Miscible[6]
Piperazine pKa1: ~5.4, pKa2: ~9.7[6] ~-1.1[6] Freely Soluble[6]

| Morpholine | | ~8.4[5] | ~-0.85[5] | Miscible |

Pharmacokinetic Properties: The choice of scaffold impacts metabolic stability, cell permeability, and plasma protein binding. While substituent-dependent, the inherent properties of the core ring are a critical starting point. For instance, the presence of the piperidine motif can enhance druggability by being relatively metabolically stable and facilitating transport across biological membranes, often with reduced toxicity.[7]

Table 2: General Comparative Pharmacokinetic Characteristics

Property Piperidine Piperazine Morpholine
Metabolic Stability Generally stable, but can be a site of metabolism depending on substitution.[6][7] Can be a site of metabolic liability due to two N-atoms.[6] The ether oxygen can influence metabolic pathways.
Permeability (e.g., Caco-2) Lipophilicity can enhance permeability, but is highly dependent on derivatives.[6] Can act as a permeation enhancer, potentially improving oral absorption.[6] Generally hydrophilic, which may reduce passive permeability.

| Plasma Protein Binding | Tends to be higher for more lipophilic derivatives.[6] | Can be modulated via substitution at two positions.[6] | Typically lower due to hydrophilicity. |

Impact on Biological Activity and Selectivity

The scaffold itself is a key determinant of a compound's biological activity and selectivity profile. A direct comparison of compounds where only the heterocyclic scaffold is varied provides clear evidence of this influence.

In a study comparing heterocyclic scaffolds in a series of potential anticancer agents, the piperazine-containing compounds demonstrated the most potent activity against A549 (lung cancer) and M-HeLa (cervical cancer) cell lines, with IC50 values comparable to the standard drug doxorubicin.[5] The piperidine derivative showed moderate and selective activity, while the morpholine derivative was largely inactive, underscoring the dramatic effect the scaffold choice can have on biological outcomes.[5]

Table 3: Example of Scaffold Impact on Anticancer Activity (IC50 in µM)

Scaffold A549 (Lung Cancer) M-HeLa (Cervical Cancer)
Piperidine Derivative 18.23[5] >50[5]
Piperazine Derivative 1.82[5] 2.13[5]
Morpholine Derivative >50[5] >50[5]

| Doxorubicin (Control) | 1.21[5] | 1.98[5] |

Data is illustrative of a specific chemical series and not universally applicable.[5]

Scaffold choice also critically affects receptor selectivity. In one case, replacing a piperazine ring with a piperidine did not significantly change affinity for the histamine H3 receptor but drastically increased affinity for the σ1 receptor by several orders of magnitude.[6] This highlights the scaffold's role in fine-tuning interactions with off-target proteins.

Visualization of Key Concepts

Diagrams are essential for visualizing complex biological and chemical workflows.

Drug_Discovery_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Target_ID Target Identification & Validation Scaffold_Selection Scaffold Selection (e.g., Piperidine) Target_ID->Scaffold_Selection Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead (SAR Studies) HTS->Hit_to_Lead Lead_Opt Lead Optimization (ADMET) Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for scaffold-based drug discovery.

GPCR_Signaling_Pathway Ligand Opioid Agonist (Piperidine-based) MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP  Conversion  Blocked ATP ATP ATP->AC Effector Cellular Response (Analgesia) cAMP->Effector Reduced Signaling SAR_Logic cluster_Linker Linker Modification cluster_Substituent Phenyl Ring Substitution Core Piperidine Core Scaffold L1 Phenethyl Linker Core->L1 L2 Other Linkers Core->L2 S1 3-OH group Core->S1 S2 Other substitutions Core->S2 Result1 High MOR Affinity & Selectivity L1->Result1 Result2 Lower Affinity or Altered Selectivity L2->Result2 S1->Result1 S2->Result2

References

A Researcher's Guide to the Purification of N-Cbz-Piperidones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the purity of synthetic intermediates is paramount. N-Cbz-piperidones are valuable building blocks in the synthesis of a wide range of pharmaceuticals. This guide provides a comparative assessment of the two most common purification techniques for N-Cbz-piperidones: silica gel column chromatography and recrystallization. This analysis is supported by experimental data from the literature to aid in selecting the most appropriate method for your research needs.

Performance Comparison of Purification Techniques

The choice between column chromatography and recrystallization often depends on the scale of the purification, the nature of the impurities, and the desired final purity. Below is a summary of the expected performance of each technique for the purification of N-Cbz-4-piperidone.

ParameterSilica Gel Column ChromatographyRecrystallization
Typical Yield 85-100%[1][2]Generally 70-90% (estimated based on typical recoveries)
Purity >98% (can be higher depending on conditions)[3]High (>99% for well-formed crystals)
Scale Versatile (from mg to kg)More suitable for moderate to large quantities (grams to kgs)
Time Can be time-consuming, especially for large scalesCan be faster for large scales if a suitable solvent is known
Cost Higher due to solvent and silica gel consumptionGenerally lower cost
Key Impurities Removed A wide range of impurities with different polaritiesPrimarily removes soluble impurities and those present in smaller quantities

Logical Workflow for N-Cbz-Piperidone Purification

The general workflow for the purification of N-Cbz-piperidones after synthesis involves several key steps, from the initial work-up to the final isolation of the pure compound.

PurificationWorkflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Assessment cluster_final Final Product synthesis Crude N-Cbz-piperidone (from reaction mixture) chromatography Silica Gel Column Chromatography synthesis->chromatography Commonly Used recrystallization Recrystallization synthesis->recrystallization Alternative Method analysis Purity Analysis (HPLC, NMR, GC-MS) chromatography->analysis recrystallization->analysis product Pure N-Cbz-piperidone analysis->product

Caption: General workflow for the purification and analysis of N-Cbz-piperidones.

Experimental Protocols

Detailed methodologies for both purification techniques are provided below. These protocols are based on procedures reported in the scientific literature.

Silica Gel Column Chromatography

This technique is widely employed for the purification of N-Cbz-piperidones due to its high resolution and applicability to a wide range of impurities.

Experimental Workflow for Column Chromatography

ChromatographyWorkflow start Crude N-Cbz-piperidone prep Prepare Silica Gel Slurry (in chosen eluent) start->prep pack Pack Column prep->pack load Load Crude Product (dissolved in minimal solvent) pack->load elute Elute with Solvent System (e.g., Ethyl Acetate/Hexane) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure N-Cbz-piperidone evaporate->end RecrystallizationSolventSelection cluster_solvents Solubility Properties cluster_systems Potential Recrystallization Systems compound N-Cbz-4-piperidone good_solvents High Solubility (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Methanol) poor_solvents Low/Slight Solubility (e.g., Acetonitrile, Hexane, Water) solvent_antisolvent Solvent/Anti-solvent (e.g., Ethyl Acetate/Hexane) good_solvents->solvent_antisolvent Dissolve in 'good' solvent single_solvent Single Solvent (e.g., hot Acetonitrile or Isopropanol) poor_solvents->single_solvent Dissolve in hot 'poor' solvent poor_solvents->solvent_antisolvent Add 'poor' solvent (anti-solvent)

References

Literature review of synthetic routes to substituted 2-piperidones

Author: BenchChem Technical Support Team. Date: December 2025

A comparative review of prominent synthetic routes to substituted 2-piperidones is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of methodologies, supported by experimental data, to aid in the selection of the most suitable synthetic strategy.

The 2-piperidone scaffold is a crucial structural motif in a multitude of natural products and pharmaceutical agents.[1][2] Consequently, the development of efficient and stereoselective methods for the synthesis of substituted 2-piperidones is an area of significant interest in organic chemistry.[3][4] This guide explores and compares four key modern strategies: Catalytic Hydrogenation of 2-Pyridones, Beckmann Rearrangement of Cyclopentanone Oximes, Biocatalytic Synthesis via Transaminases, and Organophotocatalytic [1+2+3] Cycloaddition.

Catalytic Hydrogenation of 2-Pyridones

Catalytic hydrogenation is a classical and direct method for the synthesis of 2-piperidones from readily available 2-pyridone precursors. This method typically involves the reduction of the aromatic ring using a heterogeneous catalyst under a hydrogen atmosphere.[5][6]

Comparative Performance Data
EntrySubstrate (2-Pyridone)CatalystPressure (bar)Temp. (°C)SolventYield (%)Reference
12-HydroxypyridinePtO₂50-70RTAcetic AcidHigh[7][8]
24-Methyl-2-pyridoneRh₂O₃540TFE>99[9]
35-Chloro-2-pyridoneRh₂O₃540TFE>99[9]
46-Phenyl-2-pyridoneRh₂O₃540TFE>99[9]
5Ethyl 6-oxo-1,6-dihydropyridine-2-carboxylateRh₂O₃540TFE>99[9]

TFE = 2,2,2-Trifluoroethanol

Key Experimental Protocol: General Procedure for Rh₂O₃-Catalyzed Hydrogenation

To a reaction vial is added the substituted 2-pyridone (0.8 mmol), Rh₂O₃ (1 mg, 0.5 mol%), and 2,2,2-trifluoroethanol (TFE, 1 mL).[9] The vial is placed in a high-pressure reactor, which is then sealed and purged with an inert gas. The reactor is pressurized with hydrogen gas to 5 bar and the reaction mixture is stirred at 40°C for 16 hours.[9] After cooling and venting the reactor, the yield can be determined by ¹H NMR spectroscopy using an internal standard. For product isolation, the reaction mixture is filtered through a plug of Celite® to remove the catalyst, and the solvent is removed under reduced pressure.[9]

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product Substituted_2-Pyridone Substituted 2-Pyridone Reagents H₂ (5 bar) Rh₂O₃ (0.5 mol%) TFE, 40 °C Substituted_2-Pyridone->Reagents Substituted_2-Piperidone Substituted 2-Piperidone Reagents->Substituted_2-Piperidone

Caption: Catalytic Hydrogenation of 2-Pyridones.

Beckmann Rearrangement

The Beckmann rearrangement is a well-established method for transforming an oxime into an amide. For the synthesis of 2-piperidones, this involves the rearrangement of a cyclopentanone oxime derivative, which results in ring expansion to the corresponding δ-lactam.[10] This reaction is typically promoted by an acid or a reagent like thionyl chloride.

Comparative Performance Data
EntrySubstrate (Cyclopentanone Oxime Derivative)ReagentSolventTime (h)Yield (%)Reference
1(1E,2E)-2-Benzylidenecyclopentanone O-tosyl oximeSOCl₂Dioxane1045
2(1E,2E)-2-(4-Chlorobenzylidene)cyclopentanone O-tosyl oximeSOCl₂Dioxane1242
3(1E,2E)-2-(4-Methylbenzylidene)cyclopentanone O-tosyl oximeSOCl₂Dioxane1240
4(1E,2E)-2-(4-Methoxybenzylidene)cyclopentanone O-tosyl oximeSOCl₂Dioxane1143
Key Experimental Protocol: Synthesis of (E)-3-Benzylidenepiperidin-2-one

A solution of (1E,2E)-2-benzylidenecyclopentanone O-tosyl oxime (0.500 g, 1.46 mmol) in dry dioxane (30 mL) is stirred at room temperature. Thionyl chloride (0.521 mL) is added, and the mixture is stirred for 10 hours. The reaction is then quenched by pouring it into crushed ice and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are washed with water and brine, then dried over anhydrous Na₂SO₄. The solvent is evaporated under reduced pressure, and the resulting solid is purified by crystallization from benzene to afford (E)-3-benzylidenepiperidin-2-one.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product Oxime Substituted Cyclopentanone O-tosyl Oxime Reagents SOCl₂ Dioxane, RT Oxime->Reagents Piperidone Substituted 2-Piperidone Reagents->Piperidone

Caption: Beckmann Rearrangement for 2-Piperidone Synthesis.

Biocatalytic Synthesis using Transaminases

Biocatalysis offers a green and highly enantioselective approach to chiral amines and their derivatives. Transaminases (TAs) can be employed to convert ω-functionalized ketones into chiral amines, which then undergo spontaneous or induced intramolecular cyclization to form substituted 2-piperidones.[11][12] This method provides access to highly enantiomerically enriched products.[13]

Comparative Performance Data
EntrySubstrate (ω-chloroketone)TransaminaseProductYield (%)ee (%)Reference
16-Chloro-2-hexanoneATA-256(R)-6-methyl-2-piperidone75>99.5[11]
26-Chloro-2-hexanoneATA-P1-A06(S)-6-methyl-2-piperidone80>99.5[11]
31-(4-Chlorophenyl)-6-chloro-2-hexanoneATA-256(R)-6-(4-chlorobenzyl)-2-piperidone60>99.5[11]
41-(4-Chlorophenyl)-6-chloro-2-hexanoneATA-P1-A06(S)-6-(4-chlorobenzyl)-2-piperidone65>99.5[11]

ee = enantiomeric excess

Key Experimental Protocol: General Procedure for Transaminase-Mediated Cyclization

In a typical procedure, a reaction buffer (e.g., potassium phosphate buffer) is prepared containing the ω-chloroketone substrate, a transaminase enzyme, pyridoxal 5'-phosphate (PLP) cofactor, and an amine donor such as isopropylamine.[11][12] The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with shaking for a specified time (e.g., 24 hours). For piperidone formation, a base such as sodium hydroxide may be added after the initial incubation period to promote cyclization.[11] The product is then extracted from the reaction mixture using an organic solvent, and the extract is dried and concentrated. Purification is typically achieved by column chromatography.

G cluster_start Starting Material cluster_reagents Biocatalytic System cluster_intermediate Intermediate cluster_product Product Ketone ω-Chloroketone Enzyme Transaminase (ATA) Isopropylamine PLP, Buffer, 30 °C Ketone->Enzyme Amine Chloro-amine (in situ) Enzyme->Amine Piperidone Chiral Substituted 2-Piperidone Amine->Piperidone NaOH (optional) Intramolecular Cyclization

Caption: Biocatalytic Synthesis of Chiral 2-Piperidones.

Organophotocatalytic [1+2+3] Cycloaddition

A recent and innovative approach involves a one-step organophotocatalytic [1+2+3] strategy to construct polysubstituted 2-piperidones from simple starting materials.[1][3][4] This method utilizes a photocatalyst to mediate the reaction between an alkene, an unsaturated carbonyl compound, and an ammonium salt under visible light irradiation, forming two C-N bonds and one C-C bond in a single step.[1]

Comparative Performance Data
EntryAlkeneAcceptorPhotocatalystTime (h)Yield (%)drReference
14-MethylstyreneMethyl acrylate4CzIPN12811.1:1[1]
24-MethoxystyreneMethyl acrylate4CzIPN12851.1:1[1]
3StyreneN,N-Dimethylacrylamide4CzIPN24751.2:1[1]
4IndeneMethyl acrylate4CzIPN1272>20:1[1]
5CyclohexeneMethyl acrylate4CzIPN24561.1:1[1]

dr = diastereomeric ratio

Key Experimental Protocol: General Procedure for Photocatalytic Synthesis

In a reaction tube, the alkene (0.1 mmol), the acceptor (e.g., acrylate, 0.2 mmol), the photocatalyst (e.g., 4CzIPN, 1-2 mol%), and an ammonium salt (e.g., NH₄OAc, 0.2 mmol) are combined in a suitable solvent such as acetonitrile.[1][4] The tube is sealed and the mixture is stirred at ambient temperature while being irradiated with blue LEDs (e.g., 30 W) for 12-24 hours.[4] Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic phases are concentrated, and the crude product is purified by column chromatography on silica gel.[4]

G cluster_start Starting Materials cluster_reagents Catalytic System cluster_product Product Alkene Alkene Catalyst Photocatalyst Blue Light, RT Alkene->Catalyst Acceptor Unsaturated Carbonyl Cmpd. Acceptor->Catalyst Ammonium Ammonium Salt Ammonium->Catalyst Piperidone Polysubstituted 2-Piperidone Catalyst->Piperidone

Caption: Organophotocatalytic [1+2+3] Cycloaddition.

Conclusion

The synthesis of substituted 2-piperidones can be achieved through a variety of effective methods, each with its own advantages and limitations.

  • Catalytic hydrogenation is a robust and high-yielding method for substrates that are stable to reductive conditions.

  • The Beckmann rearrangement provides a classical route for ring expansion, though yields can be moderate.

  • Biocatalytic synthesis using transaminases stands out for its exceptional enantioselectivity, making it ideal for the preparation of chiral building blocks.

  • The organophotocatalytic approach represents a modern, modular, and step-economical strategy for accessing complex, polysubstituted 2-piperidones from simple precursors under mild conditions.

The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemical requirements, substrate availability, and scalability considerations. This guide provides the necessary data to make an informed decision for the efficient synthesis of targeted 2-piperidone derivatives.

References

Navigating Multi-Step Synthesis: A Comparative Guide to Benzyl 2-oxopiperidine-1-carboxylate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical decision in the intricate process of multi-step synthesis. This guide provides an objective comparison of Benzyl 2-oxopiperidine-1-carboxylate, a commonly used N-protected lactam, with alternative protective strategies. We will delve into its performance, potential cross-reactivity, and provide supporting experimental data to inform your synthetic planning.

The stability and reactivity of a protecting group can significantly impact the overall efficiency and success of a synthetic route. This compound, featuring the benzyloxycarbonyl (Cbz) protecting group on a 2-piperidone core, is often chosen for its general stability across a range of reaction conditions. However, understanding its limitations and comparing it to other available options is crucial for optimizing complex syntheses.

Performance Comparison of N-Protecting Groups for 2-Piperidone

The choice of an N-protecting group for the 2-piperidone scaffold depends on the specific reaction conditions planned in a multi-step synthesis. Here, we compare the performance of the Cbz group in this compound with two common alternatives: tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).

Protecting GroupStructureStabilityDeprotection ConditionsPotential Cross-Reactivity/Side Reactions
Cbz (Benzyloxycarbonyl) This compoundStable to a wide range of acidic and basic conditions.[1]Catalytic hydrogenolysis (e.g., H₂, Pd/C).Susceptible to reduction. May be cleaved by strong nucleophiles under harsh conditions.
Boc (tert-Butoxycarbonyl) tert-Butyl 2-oxopiperidine-1-carboxylateStable to basic conditions and hydrogenolysis.Strongly acidic conditions (e.g., TFA, HCl).Labile to strong acids, limiting its use in syntheses involving acidic steps.
Fmoc (Fluorenylmethyloxycarbonyl) Fluorenylmethoxycarbonyl-2-oxopiperidine-1-carboxylateStable to acidic conditions and hydrogenolysis.Basic conditions (e.g., piperidine).Labile to bases, which can be problematic if base-mediated transformations are required.

Key Takeaway: The Cbz group offers a robust protection strategy, orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups, making it a versatile choice for many multi-step syntheses.[1] However, its sensitivity to reductive conditions must be a key consideration in synthetic design.

Experimental Protocols

To provide a practical framework for evaluating these protecting groups, we outline detailed experimental protocols for the protection of 2-piperidone and a general procedure for testing the stability of the protected compound under common synthetic conditions.

Protocol 1: Synthesis of this compound (N-Cbz-2-piperidone)

Materials:

  • 2-Piperidone

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-piperidone (1.0 eq) in dichloromethane.

  • Add an aqueous solution of sodium carbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to obtain pure this compound.

Protocol 2: General Procedure for Cross-Reactivity Assessment

This protocol can be adapted to test the stability of N-protected 2-piperidones under various reaction conditions.

Materials:

  • N-protected 2-piperidone (e.g., this compound)

  • Reagent for the condition to be tested (e.g., Grignard reagent, organolithium reagent, strong acid/base)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Internal standard (for quantitative analysis by NMR or LC-MS)

  • Quenching solution

  • Standard work-up reagents

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected 2-piperidone and the internal standard in the appropriate anhydrous solvent.

  • Cool the solution to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Slowly add the reagent to be tested (e.g., 1.1 equivalents of n-butyllithium).

  • Stir the reaction for a specified time, taking aliquots at different time points for analysis if desired.

  • Quench the reaction by the slow addition of a suitable quenching solution (e.g., saturated aqueous ammonium chloride).

  • Perform an appropriate aqueous work-up.

  • Analyze the crude reaction mixture by ¹H NMR and LC-MS to determine the extent of decomposition of the starting material and to identify and quantify any side products formed.

Visualizing Synthetic Pathways and Relationships

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict key synthetic pathways and logical relationships.

Protection_Deprotection_Workflow 2-Piperidone 2-Piperidone This compound This compound 2-Piperidone->this compound Cbz-Cl, Na₂CO₃ Multi-step Synthesis Multi-step Synthesis This compound->Multi-step Synthesis Stable to various reagents Deprotected Product Deprotected Product Multi-step Synthesis->Deprotected Product H₂, Pd/C

Caption: General workflow for the protection and deprotection of 2-piperidone using the Cbz group.

Orthogonal_Protection_Strategy cluster_Cbz Cbz Group cluster_Boc Boc Group cluster_Fmoc Fmoc Group Cbz_Stable Stable Cbz_Labile Labile Boc_Stable Stable Boc_Labile Labile Fmoc_Stable Stable Fmoc_Labile Labile Acidic Conditions Acidic Conditions Acidic Conditions->Cbz_Stable Acidic Conditions->Boc_Labile Cleaves Acidic Conditions->Fmoc_Stable Basic Conditions Basic Conditions Basic Conditions->Cbz_Stable Basic Conditions->Boc_Stable Basic Conditions->Fmoc_Labile Cleaves Hydrogenolysis Hydrogenolysis Hydrogenolysis->Cbz_Labile Cleaves Hydrogenolysis->Boc_Stable Hydrogenolysis->Fmoc_Stable

Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups under different deprotection conditions.

Conclusion

This compound serves as a valuable building block in multi-step synthesis due to the robust nature of the Cbz protecting group. Its stability under both acidic and basic conditions provides a significant advantage in designing complex synthetic routes, offering orthogonality to other common protecting groups. However, careful consideration of its lability towards reductive cleavage is paramount. By understanding the comparative performance and potential cross-reactivity of this compound and its alternatives, researchers can make more informed decisions to enhance the efficiency and success of their synthetic endeavors. The provided experimental protocols offer a starting point for in-house evaluation and optimization based on specific project needs.

References

A Comparative Analysis of the Biological Activities of Substituted Piperidine Enantiomers: Methylphenidate and Methadone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of stereoselectivity is a cornerstone of modern pharmacology, dictating that the three-dimensional arrangement of atoms in a chiral molecule can significantly influence its biological activity. This guide provides a detailed comparison of the enantiomers of two prominent substituted piperidine drugs, methylphenidate and methadone, to illustrate this fundamental concept. By examining their differential interactions with specific biological targets, we can appreciate the profound impact of stereochemistry on therapeutic efficacy and potential side effects.

Methylphenidate: A Tale of Two Enantiomers in ADHD Treatment

Methylphenidate is a psychostimulant widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It exists as a racemic mixture of two enantiomers: d-threo-methylphenidate (dexmethylphenidate) and l-threo-methylphenidate. Pharmacological studies have unequivocally demonstrated that the therapeutic effects of racemic methylphenidate are primarily attributable to the d-threo enantiomer.[1][2][3]

The primary mechanism of action of methylphenidate involves the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2][4] The d-threo enantiomer exhibits a significantly higher affinity for both of these transporters compared to the l-threo enantiomer.[4][5]

Quantitative Comparison of Methylphenidate Enantiomers

The following table summarizes the in vitro binding affinities of the d-threo and l-threo enantiomers of methylphenidate for the dopamine and norepinephrine transporters.

EnantiomerTargetIC50 (nM)Reference
d-threo-methylphenidateDopamine Transporter (DAT)33[4]
l-threo-methylphenidateDopamine Transporter (DAT)540[4]
d-threo-methylphenidateNorepinephrine Transporter (NET)244[4]
l-threo-methylphenidateNorepinephrine Transporter (NET)5100[4]

As the data indicates, d-threo-methylphenidate is substantially more potent at inhibiting both dopamine and norepinephrine transporters. In fact, the l-threo enantiomer is considered to have clinically insignificant pharmacological activity at therapeutic doses of the racemic mixture.[6]

Signaling Pathway and Experimental Workflow

The inhibition of dopamine and norepinephrine reuptake by d-threo-methylphenidate leads to the potentiation of dopaminergic and noradrenergic signaling. This is believed to enhance attention and executive function in individuals with ADHD.

Methylphenidate_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine->DAT Reuptake D_Receptor Dopamine Receptor Dopamine->D_Receptor Binds Norepinephrine->NET Reuptake NE_Receptor Norepinephrine Receptor Norepinephrine->NE_Receptor Binds d_MPH d-threo- Methylphenidate d_MPH->DAT Inhibits d_MPH->NET Inhibits Signal_Transduction Signal Transduction D_Receptor->Signal_Transduction NE_Receptor->Signal_Transduction

Caption: Simplified signaling pathway of d-threo-methylphenidate. (Max Width: 760px)

The following diagram illustrates a typical experimental workflow for determining the binding affinity of methylphenidate enantiomers to their target transporters using a radioligand binding assay.

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (e.g., from rat striatum for DAT) start->prep_membranes prep_radioligand Prepare Radioligand (e.g., [3H]WIN 35,428 for DAT) start->prep_radioligand prep_competitors Prepare Competitors (d- and l-threo-methylphenidate) start->prep_competitors incubation Incubate Membranes, Radioligand, and Competitor prep_membranes->incubation prep_radioligand->incubation prep_competitors->incubation filtration Rapid Filtration to separate bound and free radioligand incubation->filtration scintillation Scintillation Counting to quantify bound radioactivity filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis end End analysis->end

Caption: Experimental workflow for a competitive radioligand binding assay. (Max Width: 760px)

Methadone: Stereoselectivity in Opioid Agonism

Methadone is a synthetic opioid used for the management of severe pain and in opioid maintenance therapy. It is administered as a racemic mixture of (R)-methadone (levomethadone) and (S)-methadone (dextromethadone). The opioid effects of methadone, including analgesia and the mitigation of withdrawal symptoms, are predominantly mediated by the (R)-enantiomer.[7][8][9]

The primary pharmacological target for the opioid effects of methadone is the µ-opioid receptor (MOR). (R)-methadone is a potent agonist at the MOR, while (S)-methadone has a much lower affinity for this receptor.[9][10][11]

Quantitative Comparison of Methadone Enantiomers

The following table summarizes the in vitro binding affinities of the (R)- and (S)-enantiomers of methadone for the µ-opioid receptor.

EnantiomerTargetIC50 (nM)Reference
(R)-methadoneµ1-opioid receptor3.0[11][12]
(S)-methadoneµ1-opioid receptor26.4[11][12]
(R)-methadoneµ2-opioid receptor6.9[11][12]
(S)-methadoneµ2-opioid receptor88[11][12]

The data clearly demonstrates that (R)-methadone has a significantly higher affinity for µ-opioid receptors, with approximately 10-fold greater potency than (S)-methadone.[11] This substantial difference in receptor affinity underlies the stereoselective therapeutic effects of racemic methadone.

Signaling Pathway and Experimental Workflow

Activation of the µ-opioid receptor by (R)-methadone initiates a G-protein-mediated signaling cascade that ultimately leads to the desired analgesic and therapeutic effects.

Methadone_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular R_Methadone (R)-Methadone MOR µ-Opioid Receptor (MOR) R_Methadone->MOR Binds & Activates G_Protein Gi/o Protein MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia & Other Opioid Effects cAMP->Analgesia Ion_Channels->Analgesia

Caption: Simplified µ-opioid receptor signaling pathway activated by (R)-methadone. (Max Width: 760px)

The experimental workflow for determining the binding affinity of methadone enantiomers to the µ-opioid receptor is similar to that described for methylphenidate, employing a competitive radioligand binding assay.

Opioid_Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (e.g., from cells expressing MOR) start->prep_membranes prep_radioligand Prepare Radioligand (e.g., [3H]DAMGO) start->prep_radioligand prep_competitors Prepare Competitors ((R)- and (S)-methadone) start->prep_competitors incubation Incubate Membranes, Radioligand, and Competitor prep_membranes->incubation prep_radioligand->incubation prep_competitors->incubation filtration Rapid Filtration to separate bound and free radioligand incubation->filtration scintillation Scintillation Counting to quantify bound radioactivity filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis end End analysis->end

Caption: Experimental workflow for a µ-opioid receptor competitive binding assay. (Max Width: 760px)

Experimental Protocols

General Protocol for Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of test compounds (e.g., piperidine enantiomers) to their target receptors. Specific details such as the choice of radioligand, membrane preparation, and incubation conditions should be optimized for each specific target.

1. Materials:

  • Membrane Preparation: A source of the target receptor, such as membranes isolated from cultured cells expressing the receptor or from specific brain regions (e.g., rat striatum for DAT).[13]

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).[13][14][15]

  • Test Compounds: The enantiomers of the substituted piperidine to be tested.

  • Assay Buffer: A buffer solution optimized for the binding assay (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 for NET binding).[14]

  • Wash Buffer: Cold assay buffer.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand that binds to the target receptor (e.g., 10 µM Desipramine for NET).[14]

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter and Cocktail.

2. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the non-specific binding control in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand and buffer), non-specific binding (radioligand and non-specific control), and competitor binding (radioligand and various concentrations of the test compound).

  • Incubation: Add the membrane preparation to all wells. Initiate the binding reaction by adding the radioligand. Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium (e.g., 2-3 hours at 4°C for NET binding).[14]

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

The stark differences in the biological activities of the enantiomers of methylphenidate and methadone underscore the critical importance of stereochemistry in drug design and development. For methylphenidate, the therapeutic utility resides almost exclusively in the d-threo enantiomer, highlighting the potential for developing single-enantiomer drugs to improve efficacy and potentially reduce off-target effects. Similarly, the opioid agonist activity of methadone is primarily mediated by the (R)-enantiomer, while the (S)-enantiomer may contribute to other, non-opioid effects. A thorough understanding of the stereoselective pharmacology of substituted piperidines and other chiral molecules is paramount for the rational design of safer and more effective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Benzyl 2-oxopiperidine-1-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Benzyl 2-oxopiperidine-1-carboxylate is paramount in a laboratory setting. This guide provides essential safety information, logistical planning, and step-by-step procedures for its proper disposal.

This compound is a chemical compound that requires careful handling throughout its lifecycle, including its final disposal. Adherence to proper disposal protocols is crucial to prevent potential environmental contamination and ensure the safety of laboratory personnel. The following procedures are based on established safety data and general laboratory waste management principles.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the safety data sheet for this compound, the following precautions should be taken:

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

  • Hand Protection: Use chemically resistant gloves.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH-approved respirator.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Summary of Key Disposal Data

ParameterGuidelineSource
Waste Classification Hazardous WasteGeneral Laboratory Guidelines
Container Type Chemically compatible, sealed containerSDS, General Laboratory Guidelines
Disposal Method Professional hazardous waste disposal serviceGeneral Laboratory Guidelines
Drain Disposal ProhibitedSDS
Spill Cleanup Sweep up, avoid dust formation, and collect in a suitable container for disposal.SDS

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a series of systematic steps to ensure safety and regulatory compliance.

Step 1: Waste Collection

  • Containment: Carefully sweep up any solid this compound waste. Avoid actions that could generate dust. For residual amounts, wiping surfaces with a solvent-moistened cloth may be necessary; this cloth would then also be considered hazardous waste.

  • Container Selection: Place the collected waste into a designated, chemically compatible, and leak-proof container with a secure lid. The original container, if empty and in good condition, can be repurposed for waste collection.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date of accumulation and the name of the generating laboratory or researcher.

Step 2: Storage

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Incompatible Materials: Ensure the waste container is not stored with incompatible materials that could cause a dangerous reaction.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the drain. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide Information: Be prepared to provide the EHS department with the details of the waste, including the chemical name, quantity, and container type.

  • Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste. Follow any specific instructions provided by the EHS department regarding packaging and transportation to the central accumulation area.

Disposal Workflow Diagram

cluster_0 Step 1: Waste Collection cluster_1 Step 2: Storage cluster_2 Step 3: Final Disposal A Identify Waste (this compound) B Wear Appropriate PPE A->B Safety First C Collect Solid Waste (Sweep, avoid dust) B->C D Place in a Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Ensure Segregation from Incompatible Materials E->F G Use Secondary Containment F->G H Contact Environmental Health & Safety (EHS) G->H I Provide Waste Information H->I J Schedule Professional Hazardous Waste Pickup I->J

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-oxopiperidine-1-carboxylate
Reactant of Route 2
Benzyl 2-oxopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.